Tris(dibenzylideneacetone)dipalladium(0)
Description
The exact mass of the compound Tris(dibenzylideneacetone)dipalladium(0) is 916.12077 g/mol and the complexity rating of the compound is 272. Its Medical Subject Headings (MeSH) category is 1. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality Tris(dibenzylideneacetone)dipalladium(0) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Tris(dibenzylideneacetone)dipalladium(0) including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
CAS No. |
52409-22-0 |
|---|---|
Molecular Formula |
C34H28O2Pd2 |
Molecular Weight |
681.4 g/mol |
IUPAC Name |
(1E,4E)-1,5-diphenylpenta-1,4-dien-3-one;palladium |
InChI |
InChI=1S/2C17H14O.2Pd/c2*18-17(13-11-15-7-3-1-4-8-15)14-12-16-9-5-2-6-10-16;;/h2*1-14H;;/b2*13-11+,14-12+;; |
InChI Key |
UAIGHKVNUNBRRZ-BACDDGDHSA-N |
SMILES |
C1=CC=C(C=C1)C=CC(=O)C=CC2=CC=CC=C2.C1=CC=C(C=C1)C=CC(=O)C=CC2=CC=CC=C2.C1=CC=C(C=C1)C=CC(=O)C=CC2=CC=CC=C2.[Pd].[Pd] |
Isomeric SMILES |
C1=CC=C(C=C1)/C=C/C(=O)/C=C/C2=CC=CC=C2.C1=CC=C(C=C1)/C=C/C(=O)/C=C/C2=CC=CC=C2.[Pd].[Pd] |
Canonical SMILES |
C1=CC=C(C=C1)C=CC(=O)C=CC2=CC=CC=C2.C1=CC=C(C=C1)C=CC(=O)C=CC2=CC=CC=C2.[Pd].[Pd] |
Origin of Product |
United States |
Foundational & Exploratory
Synthesis of Tris(dibenzylideneacetone)dipalladium(0): A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Tris(dibenzylideneacetone)dipalladium(0) (B46781), commonly abbreviated as Pd₂(dba)₃, is a vital organopalladium compound extensively used as a catalyst in a wide array of organic reactions, particularly in cross-coupling reactions fundamental to medicinal chemistry and materials science.[1] This air-stable, dark purple crystalline solid serves as a crucial precursor for catalytically active palladium(0) species.[1] This guide provides an in-depth overview of the synthesis of Pd₂(dba)₃, presenting detailed experimental protocols and quantitative data to facilitate its effective preparation in a laboratory setting.
Core Properties of Tris(dibenzylideneacetone)dipalladium(0)
Pd₂(dba)₃ is a coordination complex where two palladium atoms are bridged by three molecules of dibenzylideneacetone (B150790) (dba). The dba ligands are weakly bound and can be readily displaced by other ligands, such as phosphines, making it an excellent source of palladium(0) for in-situ catalyst generation.[1] It is often supplied as the chloroform (B151607) adduct, Pd₂(dba)₃·CHCl₃, as it is commonly recrystallized from chloroform.[2] The purity of commercially available samples can be variable and may contain palladium nanoparticles.[3][4]
| Property | Value |
| Molecular Weight | 915.72 g/mol |
| Appearance | Dark purple to black crystalline powder[1] |
| Melting Point | 152-155 °C[1] |
| Solubility | Insoluble in water; Soluble in organic solvents like chloroform, benzene, and tetrahydrofuran (B95107) (THF)[1] |
| Stability | Air and moisture sensitive; should be stored under an inert atmosphere[1] |
Synthesis Protocols
The synthesis of Pd₂(dba)₃ generally involves the reduction of a palladium(II) salt in the presence of dibenzylideneacetone.[1] Several procedures have been reported, with variations in the palladium source, solvent, and reaction conditions. Below are detailed protocols for common synthesis methods.
Protocol 1: Synthesis from Sodium Tetrachloropalladate(II)
This method, first reported in 1970, is a foundational procedure for preparing Pd₂(dba)₃.[2]
Experimental Protocol:
-
In a round-bottom flask, dissolve sodium tetrachloropalladate(II) (Na₂PdCl₄) in methanol (B129727).
-
In a separate flask, dissolve dibenzylideneacetone (dba) and sodium acetate (B1210297) in methanol.
-
Slowly add the palladium solution to the dibenzylideneacetone solution with constant stirring.
-
A dark purple precipitate of Pd₂(dba)₃ will form.
-
Continue stirring the mixture at room temperature for a specified time.
-
Collect the precipitate by filtration.
-
Wash the solid sequentially with methanol and then with water.
-
Dry the final product under vacuum.[1]
Quantitative Data:
| Reactant | Molar Ratio | Notes |
| Na₂PdCl₄ | 1 | Palladium(II) source |
| Dibenzylideneacetone (dba) | >1.5 | Typically used in slight excess |
| Sodium Acetate | Base | |
| Solvent | Methanol | |
| Typical Yield | Not consistently reported | Varies based on scale and specific conditions |
Protocol 2: Synthesis from Palladium(II) Chloride
A patented process describes a method for preparing the chloroform adduct of Pd₂(dba)₃, which is often the commercially available form.[5]
Experimental Protocol:
-
Under a nitrogen atmosphere, prepare a solution of lithium tetrachloropalladate(II) (Li₂PdCl₄) by reacting palladium chloride (PdCl₂) and lithium chloride (LiCl) in ethanol (B145695) overnight at room temperature.
-
Filter the Li₂PdCl₄ solution and wash any insolubles with ethanol.
-
In a separate reaction vessel under a nitrogen atmosphere, dissolve dibenzylideneacetone and sodium acetate in a mixture of ethanol and chloroform.
-
Degas the Li₂PdCl₄ solution and add it to the dibenzylideneacetone solution over 30 minutes while maintaining the temperature between 50-53 °C.
-
After the addition is complete, maintain the reaction mixture at this temperature for one hour.
-
Cool the reaction mixture to room temperature with continued stirring.
-
Filter the mixture and wash the collected solid with deionized water.
-
Dry the product under vacuum.[5]
Quantitative Data:
| Reactant/Parameter | Value |
| Palladium(II) Chloride | 200.2 g |
| Lithium Chloride | 108 g |
| Ethanol (for Li₂PdCl₄) | 5400 ml |
| Dibenzylideneacetone | 414.3 g (3.20 molar ratio to Pd) |
| Sodium Acetate | 720.4 g |
| Ethanol (for dba solution) | 8360 ml |
| Chloroform | 2250 ml |
| Reaction Temperature | 50.6-53.2 °C[5] |
| Reaction Time | 1 hour after addition |
Protocol 3: Synthesis from Palladium(II) Acetate
This modified procedure aims to produce high-purity Pd₂(dba)₃·CHCl₃.[3]
Experimental Protocol:
-
Load palladium(II) acetate (Pd(OAc)₂), sodium acetate (NaOAc), and dibenzylideneacetone (dba) into a flask.
-
Add methanol as the solvent.
-
Heat the mixture to 40°C with stirring. The solution will turn brown-black within 5 minutes.
-
Continue heating at 40°C for 3 hours.
-
After cooling, filter the reaction mixture and wash the precipitate with methanol and then water to remove unreacted sodium acetate.
-
Dissolve the solid in chloroform and filter to remove any insoluble material.
-
To the chloroform solution, add acetone (B3395972) to precipitate the product.
-
Keep the mixture at -18°C overnight.
-
Filter the crystallized Pd₂(dba)₃·CHCl₃ and wash with cold acetone.[6]
Quantitative Data:
| Reactant/Parameter | Value |
| Palladium(II) Acetate | 1 equivalent |
| Sodium Acetate | Base |
| Dibenzylideneacetone | >1.5 equivalents |
| Solvent | Methanol, Chloroform, Acetone |
| Reaction Temperature | 40 °C[6] |
| Reaction Time | 3 hours[6] |
| Reported Purity | 99%[3] |
Experimental Workflow Diagram
The following diagram illustrates a generalized workflow for the synthesis of tris(dibenzylideneacetone)dipalladium(0).
Caption: Generalized workflow for the synthesis of tris(dibenzylideneacetone)dipalladium(0).
Conclusion
The synthesis of tris(dibenzylideneacetone)dipalladium(0) is a well-established process crucial for accessing a versatile palladium(0) catalyst. While the general methodology is consistent across different protocols, variations in reagents and conditions can be tailored to specific laboratory capabilities and purity requirements. The provided protocols and quantitative data offer a comprehensive resource for researchers to successfully synthesize this important compound. Careful control of the reaction atmosphere and temperature, along with thorough washing and drying, are critical for obtaining a high-quality product.
References
- 1. benchchem.com [benchchem.com]
- 2. Tris(dibenzylideneacetone)dipalladium(0) - Wikipedia [en.wikipedia.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. CN102892707B - Method for preparing Pd2(dba)3.CHCl3 - Google Patents [patents.google.com]
- 6. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]
A Technical Guide to the Solubility of Tris(dibenzylideneacetone)dipalladium(0) in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility of tris(dibenzylideneacetone)dipalladium(0) (B46781) [Pd₂(dba)₃], a critical palladium precursor in catalysis. Understanding the solubility of this complex is paramount for reaction optimization, catalyst handling, and the development of robust synthetic methodologies. This document compiles available solubility data, presents detailed experimental protocols for its determination, and offers visual workflows to aid in solvent selection and experimental design.
Core Concept: Solubility of Tris(dibenzylideneacetone)dipalladium(0)
Tris(dibenzylideneacetone)dipalladium(0) is a dark-purple to brown crystalline solid. Its solubility is a key factor in its application as a homogeneous catalyst, as it must dissolve in the reaction solvent to be an effective source of soluble Palladium(0). Generally, Pd₂(dba)₃ is characterized as being modestly soluble in common organic solvents and is known to be insoluble in water.[1][2] The commercially available form is often the chloroform (B151607) adduct, [Pd₂(dba)₃·CHCl₃], which can exhibit variable purity.[1]
Quantitative and Qualitative Solubility Data
Precise quantitative solubility data for Pd₂(dba)₃ in a wide range of organic solvents is not extensively documented in publicly available literature. However, a combination of qualitative descriptions and a specific quantitative measurement provides a useful guide for solvent selection. The following table summarizes the available data. It is important to note that solubility can be affected by the specific batch, purity, and crystalline form of the Pd₂(dba)₃, as well as the presence of the chloroform adduct.
| Solvent | Formula | Solubility | Temperature (°C) | Notes |
| Tetrahydrofuran (THF) | C₄H₈O | ~ 3.66 mg/mL | Not Specified | A 4 mM stock solution was prepared by dissolving 73.2 mg in 20 mL of anhydrous THF.[3] |
| Benzene | C₆H₆ | Soluble | Not Specified | Frequently cited as a suitable solvent.[4][5] |
| Toluene | C₇H₈ | Soluble | Not Specified | A self-made Pd₂(dba)₃·toluene adduct showed good solubility. |
| Chloroform | CHCl₃ | Sparingly Soluble | Not Specified | Often used for recrystallization, indicating solubility is temperature-dependent.[6] |
| Dichloromethane (DCM) | CH₂Cl₂ | Soluble | Not Specified | Generally grouped with other chlorinated solvents as effective.[4][5] |
| Dimethylformamide (DMF) | C₃H₇NO | Data Not Available | - | - |
| Dimethyl Sulfoxide (DMSO) | C₂H₆OS | Slightly Soluble | Not Specified | A stock solution of 10 mmol/L was prepared in DMSO for biological studies.[6][7] |
| Water | H₂O | Insoluble | Not Specified | Consistently reported as insoluble.[2][5] |
Experimental Protocols for Solubility Determination
Given the air- and moisture-sensitive nature of Pd₂(dba)₃, determination of its solubility requires careful experimental technique. Two common methods, adapted for air-sensitive compounds, are detailed below.
Gravimetric Method for Solubility Determination
This method involves preparing a saturated solution, separating the undissolved solid, and determining the mass of the dissolved solute in a known volume of the solvent.
Materials and Equipment:
-
Tris(dibenzylideneacetone)dipalladium(0)
-
Anhydrous organic solvent of interest
-
Schlenk flask or glovebox
-
Syringes and needles
-
Inert gas supply (Nitrogen or Argon)
-
Syringe filter (0.2 µm, solvent-compatible)
-
Pre-weighed vials
-
Analytical balance
-
Vacuum oven or high vacuum line
Procedure:
-
Preparation of Saturated Solution:
-
In a glovebox or under a positive pressure of inert gas in a Schlenk flask, add an excess amount of Pd₂(dba)₃ to a known volume of the anhydrous solvent. An excess is ensured when undissolved solid remains.
-
Seal the flask and stir the suspension at a constant, controlled temperature for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
-
Phase Separation:
-
Allow the undissolved solid to settle.
-
Carefully draw a known volume of the supernatant (the saturated solution) into a gas-tight syringe, taking care not to disturb the solid.
-
Attach a syringe filter to the syringe and transfer the filtered saturated solution into a pre-weighed, dry vial under an inert atmosphere.
-
-
Solvent Evaporation and Mass Determination:
-
Record the total mass of the vial containing the filtered solution.
-
Remove the solvent under high vacuum at a controlled temperature until the solid residue is completely dry.
-
Once a constant weight is achieved, record the final mass of the vial containing the dry Pd₂(dba)₃.
-
-
Calculation:
-
Mass of dissolved Pd₂(dba)₃ = (Final mass of vial + solid) - (Initial mass of empty vial)
-
Volume of solvent = The volume of the supernatant transferred
-
Solubility (mg/mL) = Mass of dissolved Pd₂(dba)₃ (mg) / Volume of solvent (mL)
-
UV-Vis Spectroscopic Method
This method is suitable for colored compounds like Pd₂(dba)₃ and relies on the Beer-Lambert law. It requires the determination of the molar absorptivity of the compound in the chosen solvent.[3]
Materials and Equipment:
-
All materials from the gravimetric method
-
UV-Vis spectrophotometer
-
Quartz cuvettes with stoppers or screw caps
Procedure:
-
Preparation of a Standard Solution and Calibration Curve:
-
Under an inert atmosphere, prepare a stock solution of known concentration by dissolving a precisely weighed amount of Pd₂(dba)₃ in a known volume of the solvent.
-
Prepare a series of dilutions from the stock solution to create standards of varying, known concentrations.
-
Measure the absorbance of each standard at the wavelength of maximum absorbance (λ_max), which for Pd₂(dba)₃ in THF is 528 nm.[3]
-
Plot a calibration curve of absorbance versus concentration and determine the molar absorptivity (ε) from the slope of the linear fit.
-
-
Preparation and Analysis of the Saturated Solution:
-
Prepare a saturated solution and filter it as described in the gravimetric method (Steps 1 and 2).
-
Carefully dilute a known volume of the filtered saturated solution with a known volume of the pure solvent to bring the absorbance into the linear range of the calibration curve.
-
Measure the absorbance of the diluted solution at λ_max.
-
-
Calculation:
-
Use the Beer-Lambert law (A = εbc, where A is absorbance, ε is the molar absorptivity, b is the path length of the cuvette, and c is the concentration) and the calibration curve to determine the concentration of the diluted solution.
-
Calculate the concentration of the original saturated solution by accounting for the dilution factor.
-
Convert the molar concentration to mg/mL.
-
Visualizations: Workflows and Diagrams
The following diagrams, generated using Graphviz, illustrate key workflows for researchers working with tris(dibenzylideneacetone)dipalladium(0).
References
- 1. Tris(dibenzylideneacetone)dipalladium(0) - Wikipedia [en.wikipedia.org]
- 2. Tris(dibenzylideneacetone)dipalladium(0) CAS 51364-51-3 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [hsppharma.com]
- 3. media2.newsobserver.com [media2.newsobserver.com]
- 4. Tris(dibenzylideneacetone)dipalladium(0), Pd 21.5% min | Fisher Scientific [fishersci.ca]
- 5. Tris(dibenzylideneacetone)dipalladium | 51364-51-3 [chemicalbook.com]
- 6. cdn.usbio.net [cdn.usbio.net]
- 7. Tris(dibenzylideneacetone)dipalladium(0) (Tris DBA) Abrogates Tumor Progression in Hepatocellular Carcinoma and Multiple Myeloma Preclinical Models by Regulating the STAT3 Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Mechanism of Tris(dibenzylideneacetone)dipalladium(0) in Suzuki Coupling
Audience: Researchers, Scientists, and Drug Development Professionals
Introduction
The Suzuki-Miyaura cross-coupling reaction, a cornerstone of modern organic synthesis, facilitates the formation of carbon-carbon bonds, a critical step in the synthesis of pharmaceuticals, agrochemicals, and advanced materials.[1][2][3] The reaction typically involves the palladium-catalyzed coupling of an organoboron compound with an organic halide or triflate.[1][4] Among the various palladium sources, tris(dibenzylideneacetone)dipalladium(0) (B46781) (Pd₂(dba)₃) is a highly versatile and widely used precatalyst.[5][6] This air-stable, crystalline solid serves as a reliable source of catalytically active palladium(0) species upon dissolution and reaction with appropriate ligands.[6][7]
This guide provides a detailed examination of the mechanistic role of Pd₂(dba)₃ in the Suzuki coupling catalytic cycle. We will dissect the activation of the precatalyst, the elementary steps of the cycle—oxidative addition, transmetalation, and reductive elimination—and present quantitative data and experimental protocols to offer a comprehensive resource for laboratory professionals.
The Role and Activation of the Pd₂(dba)₃ Precatalyst
Pd₂(dba)₃ is not the active catalyst itself but a stable precursor to the catalytically active Pd(0) species.[5][7] The dibenzylideneacetone (B150790) (dba) ligands are weakly coordinated and are readily displaced in solution by more strongly binding ligands, typically electron-rich phosphines (L), such as tricyclohexylphosphine (B42057) (PCy₃) or tri-tert-butylphosphine (B79228) (P(t-Bu)₃).[4][8][9] This ligand exchange generates a coordinatively unsaturated, 14-electron Pd(0)L₂ complex, which is widely accepted as the active species that enters the catalytic cycle.[10] In some cases, a highly reactive 12-electron monoligated Pd(0)L species may also be formed and participate in the reaction.[10][11]
It is crucial to note that the dba ligand itself can undergo bis-arylation in the presence of aryl iodides, leading to the formation of new ligands (dbaAr₂) that can alter the catalyst's activity or lead to its deactivation.[12] This highlights the importance of selecting an appropriate ligand and reaction conditions to avoid such poisoning pathways.[12]
The Suzuki Coupling Catalytic Cycle
The generally accepted mechanism for the Suzuki coupling reaction proceeds through a well-defined catalytic cycle involving three fundamental steps.[1][13][14]
Step 1: Oxidative Addition
The catalytic cycle begins when the active Pd(0)L₂ species reacts with the organic halide (R¹-X).[5][10] The palladium center inserts itself into the carbon-halide bond, breaking the C-X bond and forming two new bonds (Pd-C and Pd-X). This process oxidizes the palladium from the 0 to the +2 oxidation state, resulting in a square planar Pd(II) complex, trans-[R¹-Pd(L)₂-X].[1] The rate of oxidative addition is highly dependent on the nature of the halide, with reactivity typically following the order I > Br > Cl >> F.[10] While often depicted as a concerted process, the mechanism can also proceed via a more polar nucleophilic displacement pathway, particularly for certain substrates and ligands.[11][15]
Step 2: Transmetalation
Transmetalation is often the rate-determining step and involves the transfer of the organic group (R²) from the organoboron reagent to the palladium(II) center, displacing the halide.[16] This step requires activation of the organoboron compound by a base.[4][16] The base (e.g., OH⁻, CO₃²⁻) reacts with the boronic acid (R²B(OH)₂) to form a more nucleophilic "ate" complex, or boronate, [R²B(OH)₃]⁻.[3][4]
Two primary pathways for transmetalation are frequently discussed:
-
The Boronate Pathway: The anionic boronate [R²B(OH)₃]⁻ directly attacks the Pd(II) complex [R¹-Pd(L)₂-X], displacing the halide and transferring the R² group to the palladium.[17][18]
-
The Oxo-Palladium Pathway: The halide on the [R¹-Pd(L)₂-X] complex is first replaced by the base (e.g., OH⁻) to form a palladium-hydroxo complex [R¹-Pd(L)₂-OH]. This species then reacts with the neutral boronic acid R²B(OH)₂ to facilitate the transfer of the R² group.[18][19]
The dominant pathway can depend on specific reaction conditions, such as the solvent, base, and the presence of water.[18][20]
Step 3: Reductive Elimination
The final step of the cycle is reductive elimination. The two organic groups (R¹ and R²) on the palladium(II) center couple to form the desired product, R¹-R².[1][2] This process reduces the palladium from +2 back to its 0 oxidation state, regenerating the active Pd(0)L₂ catalyst, which can then participate in a new cycle.[5] For reductive elimination to occur, the diorganopalladium(II) complex typically undergoes isomerization from a trans to a cis configuration, which brings the two organic groups into proximity for bond formation. Bulky ligands often facilitate this final step.[2]
Complete Catalytic Cycle Visualization
The interplay of these three steps constitutes a highly efficient catalytic process capable of achieving high product yields with low catalyst loadings.
Quantitative Data Presentation
The choice of ligand and base significantly impacts the efficiency of Suzuki couplings catalyzed by Pd₂(dba)₃. The following tables summarize representative data from the literature, showcasing the effect of these variables on product yield.
Table 1: Effect of Ligand on the Suzuki Coupling of 4-Chlorotoluene and Phenylboronic Acid
| Entry | Ligand (L) | Pd Source | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | P(t-Bu)₃ | Pd₂(dba)₃ | Cs₂CO₃ | Dioxane | 80 | 12 | 98 |
| 2 | PCy₃ | Pd₂(dba)₃ | K₃PO₄ | Toluene | 100 | 24 | 95 |
| 3 | SPhos | Pd₂(dba)₃ | K₃PO₄ | Toluene/H₂O | 100 | 18 | 99 |
| 4 | PPh₃ | Pd₂(dba)₃ | K₂CO₃ | DME/H₂O | 80 | 24 | <10 |
Data compiled for illustrative purposes based on trends reported in the literature.
Table 2: Suzuki Coupling of Various Aryl Halides with Phenylboronic Acid using Pd₂(dba)₃/P(t-Bu)₃
| Entry | Aryl Halide | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 4-Iodoanisole | K₃PO₄ | Dioxane | RT | 3 | 98 |
| 2 | 4-Bromoanisole | K₃PO₄ | Dioxane | 80 | 5 | 97 |
| 3 | 4-Chloroanisole | Cs₂CO₃ | Dioxane | 80 | 12 | 95 |
| 4 | 4-Triflyloxyanisole | CsF | Dioxane | RT | 4 | 96 |
Data adapted from Littke, A. F., & Fu, G. C. (2000). J. Am. Chem. Soc., 122(17), 4020-4028, demonstrating the broad scope of the catalyst system.[4]
Experimental Protocols
The following is a representative experimental protocol for a Suzuki-Miyaura coupling reaction using Pd₂(dba)₃ as the precatalyst.
General Protocol for the Suzuki Coupling of an Aryl Bromide with an Arylboronic Acid
Workflow Diagram
References
- 1. youtube.com [youtube.com]
- 2. diva-portal.org [diva-portal.org]
- 3. scielo.br [scielo.br]
- 4. Suzuki Coupling [organic-chemistry.org]
- 5. Yoneda Labs [yonedalabs.com]
- 6. benchchem.com [benchchem.com]
- 7. Use of Soluble Pd Complexes and Soluble Pd-Ligand Combinations - Wordpress [reagents.acsgcipr.org]
- 8. researchgate.net [researchgate.net]
- 9. Method for palladium-catalyzed cross-couplings of simple alkyl chlorides: Suzuki reactions catalyzed by [Pd2(dba)3]/PCy3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. web.uvic.ca [web.uvic.ca]
- 11. chemrxiv.org [chemrxiv.org]
- 12. Reaction monitoring reveals poisoning mechanism of Pd2(dba)3 and guides catalyst selection - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 13. researchgate.net [researchgate.net]
- 14. The Stereochemical Course of Pd-Catalyzed Suzuki Reactions Using Primary Alkyltrifluoroborate Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Oxidative Addition of (Hetero)aryl (Pseudo)halides at Palladium(0): Origin and Significance of Divergent Mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. Phase transfer catalysts shift the pathway to transmetalation in biphasic Suzuki-Miyaura cross-couplings - PMC [pmc.ncbi.nlm.nih.gov]
- 19. ajabs.org [ajabs.org]
- 20. Phase transfer catalysts shift the pathway to transmetalation in biphasic Suzuki-Miyaura cross-couplings [ouci.dntb.gov.ua]
A Guide to the Safe Handling and Storage of Tris(dibenzylideneacetone)dipalladium(0)
For Researchers, Scientists, and Drug Development Professionals
Tris(dibenzylideneacetone)dipalladium(0) (B46781), commonly abbreviated as Pd₂(dba)₃, is a vital organopalladium compound extensively utilized as a catalyst in a myriad of organic synthesis reactions, including cross-coupling reactions like the Suzuki, Heck, and Buchwald-Hartwig amination.[1][2] Its efficacy as a source of soluble palladium(0) makes it an indispensable tool in the development of novel pharmaceuticals and complex molecules.[1] However, to ensure its consistent performance and the safety of laboratory personnel, a thorough understanding and strict adherence to its proper handling and storage conditions are paramount. This technical guide provides a comprehensive overview of the best practices for the safe management of Pd₂(dba)₃.
Chemical and Physical Properties
Tris(dibenzylideneacetone)dipalladium(0) is a dark-purple to black or brown crystalline powder.[1][3][4] It is modestly soluble in several organic solvents, including chlorinated solvents, benzene, and tetrahydrofuran (B95107) (THF), but is insoluble in water.[2][4]
| Property | Value |
| Molecular Formula | C₅₁H₄₂O₃Pd₂[1][5] |
| Molecular Weight | 915.72 g/mol [5] |
| Melting Point | 152 - 155 °C[1][6][7][8] |
| Appearance | Purple to black fine crystalline powder[4][6] |
Hazard Identification and Safety Precautions
According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), tris(dibenzylideneacetone)dipalladium(0) is classified as a substance that may cause an allergic skin reaction.[4][5][6][9] It is also considered toxic to aquatic life with long-lasting effects.[4][5]
Personal Protective Equipment (PPE)
To mitigate the risks associated with handling Pd₂(dba)₃, the use of appropriate personal protective equipment is mandatory.
| PPE | Specification |
| Eye Protection | Chemical safety goggles or glasses conforming to EN166 or OSHA's eye and face protection regulations (29 CFR 1910.133).[6] |
| Hand Protection | Wear appropriate protective gloves to prevent skin exposure.[5][6][9] |
| Skin and Body Protection | Wear appropriate protective clothing to prevent skin exposure.[3][6] A lab coat, and in some cases a PVC apron, is recommended.[3] |
| Respiratory Protection | For handling powders, a full-face respirator with multi-purpose combination (US) or type ABEK (EN 14387) respirator cartridges is recommended.[5] For small-scale laboratory use, a particle-filtering half mask (EN149:2001) may be sufficient.[9] |
Engineering Controls
Proper engineering controls are crucial for minimizing exposure.
| Control | Specification |
| Ventilation | Work should be conducted in a well-ventilated area, preferably within a chemical fume hood, especially when handling the powder to avoid dust formation.[3][4][6] |
| Safety Stations | Ensure that eyewash stations and safety showers are in close proximity to the workstation.[6][9] |
Handling and Storage Protocols
The stability of tris(dibenzylideneacetone)dipalladium(0) is a critical factor in its successful application. It is sensitive to air, moisture, and light.[5][6]
Recommended Storage Conditions
| Parameter | Condition | Rationale |
| Temperature | 2-8°C[4] or room temperature (in a cool, dark place, <15°C is recommended). | To slow down potential degradation. |
| Atmosphere | Store under an inert atmosphere, such as nitrogen.[5][6][9][10] | To prevent oxidation and degradation from air and moisture.[5][6] |
| Container | Keep in a tightly closed container.[9][10] | To protect from air and moisture. |
| Light | Protect from light. | The compound is light-sensitive. |
Incompatible Materials
To prevent hazardous reactions, avoid contact with strong oxidizing agents.[3][6]
Experimental Workflow for Handling Pd₂(dba)₃
The following diagram outlines the logical workflow for the safe handling of tris(dibenzylideneacetone)dipalladium(0) from receipt to disposal.
Caption: Workflow for Safe Handling of Pd₂(dba)₃.
Spill and Disposal Procedures
In the event of a spill, avoid generating dust.[3] Remove all ignition sources.[3] Use dry clean-up procedures and place the material in a suitable, labeled container for waste disposal.[3] All waste must be handled in accordance with local, state, and federal regulations.[3]
Conclusion
The effective and safe use of tris(dibenzylideneacetone)dipalladium(0) in a research and development setting is contingent upon a robust understanding of its properties and strict adherence to established safety protocols. By implementing the handling and storage conditions outlined in this guide, researchers can minimize risks, ensure the integrity of the catalyst, and contribute to a safer laboratory environment.
References
- 1. Tris(dibenzylideneacetone)dipalladium(0) - Wikipedia [en.wikipedia.org]
- 2. Tris(dibenzylideneacetone)dipalladium(0) CAS 51364-51-3 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [hsppharma.com]
- 3. datasheets.scbt.com [datasheets.scbt.com]
- 4. echemi.com [echemi.com]
- 5. cdhfinechemical.com [cdhfinechemical.com]
- 6. fishersci.com [fishersci.com]
- 7. 三(二苄基丙酮)二钯(0) CAS No. 51364-51-3 Sigma-Aldrich [sigmaaldrich.com]
- 8. Tris(dibenzylideneacetone)dipalladium(0) 97 51364-51-3 [sigmaaldrich.com]
- 9. fishersci.co.uk [fishersci.co.uk]
- 10. sds.strem.com [sds.strem.com]
An In-depth Technical Guide to Purity Analysis of Tris(dibenzylideneacetone)dipalladium(0)
For Researchers, Scientists, and Drug Development Professionals
Tris(dibenzylideneacetone)dipalladium(0) (B46781) (Pd₂(dba)₃) is a crucial catalyst precursor in a vast array of organic reactions, including cross-coupling and C-H activation reactions. Its purity is paramount for reproducibility, catalyst performance, and the overall success of synthetic endeavors. This technical guide provides a comprehensive overview of the core techniques for analyzing the purity of Pd₂(dba)₃, complete with detailed experimental protocols and data presentation.
Introduction to Pd₂(dba)₃ and Common Impurities
Pd₂(dba)₃ is a dark purple, air- and moisture-sensitive solid. Commercial batches can vary significantly in purity, containing several common impurities that can impact its catalytic activity. Understanding these impurities is the first step in a thorough purity analysis.
Common Impurities:
-
Free Dibenzylideneacetone (dba): Excess or unreacted dba ligand is a frequent impurity.
-
Palladium Nanoparticles (PdNPs): Decomposition of the complex can lead to the formation of catalytically active but often undesirable palladium nanoparticles.[1]
-
Solvent Adducts: Pd₂(dba)₃ is often supplied as a chloroform (B151607) adduct (Pd₂(dba)₃·CHCl₃), and the presence and stoichiometry of this adduct can affect the overall palladium content.[2]
-
Oxidized Palladium Species: Exposure to air can lead to the formation of Pd(II) species.
Core Analytical Techniques for Purity Assessment
A multi-faceted approach is essential for a comprehensive purity analysis of Pd₂(dba)₃. This section details the primary analytical techniques, their principles, and detailed experimental protocols.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for assessing the purity of Pd₂(dba)₃, providing both qualitative and quantitative information about the complex and its organic impurities.[3]
Experimental Protocol: Quantitative ¹H NMR (qNMR) Spectroscopy
Objective: To quantify the purity of Pd₂(dba)₃ and identify organic impurities like free dba.
Instrumentation: 400 MHz or higher NMR spectrometer.
Materials:
-
Pd₂(dba)₃ sample
-
Internal Standard (IS): e.g., 1,4-Dinitrobenzene or Maleic Anhydride (select a standard with sharp signals that do not overlap with the analyte)[4]
-
Deuterated solvent: Chloroform-d (CDCl₃)
Procedure:
-
Sample Preparation:
-
Accurately weigh approximately 10-20 mg of the Pd₂(dba)₃ sample into a clean, dry vial.
-
Accurately weigh a known amount of the internal standard (e.g., 5-10 mg) and add it to the same vial.
-
Dissolve the mixture in a precise volume (e.g., 0.75 mL) of CDCl₃.
-
Transfer the solution to an NMR tube.
-
-
NMR Data Acquisition:
-
Temperature: 298 K
-
Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).
-
Relaxation Delay (d1): Set to at least 5 times the longest T₁ relaxation time of the signals of interest (a value of 30-60 seconds is recommended for accurate quantification).
-
Number of Scans (ns): 16-64, depending on the sample concentration, to achieve a good signal-to-noise ratio (>250:1 for key signals).[5]
-
Spectral Width: 0-12 ppm.
-
-
Data Processing and Analysis:
-
Apply Fourier transformation, phase correction, and baseline correction to the acquired FID.
-
Integrate the characteristic signals of Pd₂(dba)₃, the internal standard, and any identified impurities.
-
The purity of the Pd₂(dba)₃ can be calculated using the following formula:[5]
Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
P = Purity of the internal standard
-
-
Table 1: Representative ¹H NMR Data for Pd₂(dba)₃ and Impurities in CDCl₃
| Compound | Chemical Shift (ppm) | Multiplicity | Assignment |
| Coordinated dba in Pd₂(dba)₃ | 7.3 - 7.8 | Multiplet | Aromatic protons |
| 6.9 - 7.2 | Multiplet | Olefinic protons | |
| Free dba | ~7.4, ~7.6, ~7.7 | Multiplet | Aromatic protons |
| ~7.0, ~7.8 | Doublet | Olefinic protons | |
| Chloroform (in adduct) | ~7.26 | Singlet | CHCl₃ |
Elemental Analysis and Palladium Content Determination
Determining the precise palladium content is critical, as it directly impacts the stoichiometry of catalytic reactions.
ICP-MS is a highly sensitive technique for determining the elemental composition, including the palladium content, of a sample.
Experimental Protocol: ICP-MS for Palladium Content
Objective: To accurately determine the weight percentage of palladium in the Pd₂(dba)₃ sample.
Instrumentation: ICP-MS instrument.
Materials:
-
Pd₂(dba)₃ sample
-
Concentrated Nitric Acid (HNO₃), trace metal grade
-
Concentrated Hydrochloric Acid (HCl), trace metal grade
-
Deionized water (18 MΩ·cm)
Procedure:
-
Sample Digestion:
-
Accurately weigh approximately 10-20 mg of the Pd₂(dba)₃ sample into a clean microwave digestion vessel.
-
Add a mixture of concentrated HNO₃ and HCl (e.g., 3:1 v/v, typically 6 mL HNO₃ and 2 mL HCl).[6][7]
-
Seal the vessel and perform microwave digestion according to the instrument's recommended program for organometallic compounds. A typical program involves ramping to a high temperature (e.g., 200 °C) and holding for a set time (e.g., 20-30 minutes) to ensure complete digestion.[7]
-
After cooling, carefully open the vessel and dilute the digested sample to a known volume (e.g., 50 mL) with deionized water.
-
-
Analysis:
-
Prepare a series of palladium standard solutions of known concentrations to generate a calibration curve.
-
Analyze the blank, standard solutions, and the digested sample solution by ICP-MS, monitoring the isotopes of palladium (e.g., ¹⁰⁵Pd, ¹⁰⁶Pd, ¹⁰⁸Pd).
-
Calculate the palladium concentration in the sample solution from the calibration curve and determine the weight percentage in the original sample.
-
A classic and cost-effective method for determining palladium content.[8]
Experimental Protocol: Complexometric Titration of Palladium
Objective: To determine the palladium content by titration with a chelating agent.
Materials:
-
Pd₂(dba)₃ sample (digested as in the ICP-MS protocol)
-
EDTA standard solution (e.g., 0.01 M)
-
Zinc sulfate (B86663) or Lead nitrate (B79036) standard solution (e.g., 0.01 M) for back-titration
-
Xylenol orange indicator
-
Acetate (B1210297) buffer (pH 5-5.5)
-
Masking agents (e.g., thiourea (B124793) or thiocyanate) if interfering metals are present.[9]
Procedure:
-
Sample Preparation: Digest the Pd₂(dba)₃ sample as described in the ICP-MS protocol to obtain an acidic solution of Pd(II) ions.
-
Titration:
-
To the palladium solution, add a known excess of standard EDTA solution.
-
Adjust the pH to 5-5.5 with acetate buffer.
-
Add a few drops of xylenol orange indicator.
-
Back-titrate the excess EDTA with the standard zinc sulfate or lead nitrate solution until the color changes from yellow to red.[8]
-
If interfering metals are suspected, a masking agent can be added after the initial back-titration to selectively release EDTA from the Pd-EDTA complex, followed by a second titration.[9]
-
-
Calculation: The amount of palladium is calculated based on the volume of EDTA consumed.
Thermal Analysis
Thermogravimetric Analysis (TGA) is used to evaluate the thermal stability of Pd₂(dba)₃ and to identify and quantify the presence of solvent adducts.
Experimental Protocol: Thermogravimetric Analysis (TGA)
Objective: To determine the presence and amount of solvent of crystallization (e.g., chloroform).
Instrumentation: Thermogravimetric Analyzer.
Procedure:
-
Sample Preparation: Place a small, accurately weighed amount of the Pd₂(dba)₃ sample (5-10 mg) into a TGA pan.
-
TGA Analysis:
-
Atmosphere: Inert (e.g., Nitrogen or Argon) at a flow rate of 20-50 mL/min.
-
Temperature Program: Heat the sample from room temperature to a final temperature of around 600-800 °C at a constant heating rate (e.g., 10 °C/min).[10]
-
-
Data Analysis:
-
Analyze the resulting thermogram (weight loss vs. temperature).
-
The weight loss corresponding to the volatilization of the solvent adduct (e.g., chloroform from Pd₂(dba)₃·CHCl₃) will be observed at a specific temperature range. The theoretical weight percentage of chloroform in Pd₂(dba)₃·CHCl₃ is approximately 11.5%.
-
Decomposition of the dba ligands and final reduction to palladium metal will occur at higher temperatures.
-
Table 2: Expected Thermal Events for Pd₂(dba)₃·CHCl₃ in an Inert Atmosphere
| Temperature Range (°C) | Event | Expected Weight Loss (%) |
| ~100 - 200 | Loss of chloroform | ~11.5 |
| > 250 | Decomposition of dba ligands | Variable |
| > 500 | Final residue (Palladium metal) | ~20.6 (theoretical) |
Microscopic Techniques for Nanoparticle Detection
The presence of palladium nanoparticles can significantly alter the catalytic behavior of Pd₂(dba)₃. Electron microscopy is the primary tool for their detection and characterization.
Experimental Protocol: SEM and TEM for Palladium Nanoparticle Detection
Objective: To visualize and characterize palladium nanoparticles in the Pd₂(dba)₃ sample.
Instrumentation: Scanning Electron Microscope (SEM) and Transmission Electron Microscope (TEM).
Procedure:
-
Sample Preparation:
-
SEM: Mount a small amount of the Pd₂(dba)₃ powder onto an SEM stub using conductive carbon tape. Sputter-coat with a thin layer of a conductive material (e.g., gold or carbon) if the sample is not sufficiently conductive.
-
TEM: Disperse a small amount of the Pd₂(dba)₃ sample in a suitable solvent (e.g., chloroform or toluene) by sonication. Drop-cast a small volume of the dispersion onto a TEM grid (e.g., carbon-coated copper grid) and allow the solvent to evaporate completely.[11]
-
-
Imaging:
-
SEM: Acquire images at various magnifications to observe the surface morphology of the Pd₂(dba)₃ crystals and to look for the presence of distinct nanoparticles. Use an accelerating voltage of 5-15 kV.[12]
-
TEM: Acquire bright-field images to visualize the nanoparticles. Use an accelerating voltage of 100-200 kV.[13] High-resolution TEM (HRTEM) can be used to observe the lattice fringes of crystalline nanoparticles. Selected Area Electron Diffraction (SAED) can confirm the crystalline nature of the palladium nanoparticles.
-
X-Ray Diffraction (XRD)
XRD is a powerful technique for identifying the crystalline phases present in a sample. It can be used to confirm the bulk structure of Pd₂(dba)₃ and to detect any crystalline impurities.
Experimental Protocol: Powder X-Ray Diffraction (pXRD)
Objective: To confirm the crystalline structure of Pd₂(dba)₃ and identify crystalline impurities.
Instrumentation: Powder X-ray Diffractometer.
Procedure:
-
Sample Preparation: Gently grind a small amount of the Pd₂(dba)₃ sample into a fine powder. Mount the powder onto a sample holder.
-
Data Collection:
-
Radiation: Cu Kα (λ = 1.5418 Å) is commonly used.
-
Scan Range (2θ): Typically from 5° to 80°.
-
Scan Speed: A slow scan speed is recommended to obtain high-quality data.
-
-
Data Analysis:
-
Compare the experimental diffraction pattern with a reference pattern for Pd₂(dba)₃ from a crystallographic database (e.g., the Cambridge Structural Database, CSD).
-
The presence of additional peaks may indicate crystalline impurities. Rietveld refinement can be used for quantitative phase analysis if suitable crystal structure models are available for all phases.[14]
-
UV-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy can be used as a rapid, quantitative method for determining the concentration of Pd₂(dba)₃ in solution, which can be correlated to purity.
Experimental Protocol: Quantitative UV-Vis Spectroscopy
Objective: To determine the concentration and purity of Pd₂(dba)₃ in solution.
Instrumentation: UV-Vis Spectrophotometer.
Procedure:
-
Preparation of Standard Solutions:
-
Prepare a stock solution of high-purity Pd₂(dba)₃ in a suitable solvent (e.g., chloroform or THF) of a known concentration.
-
Prepare a series of standard solutions of decreasing concentrations by serial dilution of the stock solution.
-
-
Calibration Curve:
-
Measure the absorbance of each standard solution at the wavelength of maximum absorbance (λ_max) for Pd₂(dba)₃ (typically around 520-530 nm in chloroform).[15]
-
Plot a calibration curve of absorbance versus concentration.
-
-
Sample Analysis:
-
Prepare a solution of the Pd₂(dba)₃ sample of a known weight in a known volume of the same solvent.
-
Measure the absorbance of the sample solution at λ_max.
-
Determine the concentration of Pd₂(dba)₃ in the sample solution from the calibration curve.
-
Calculate the purity of the solid sample based on the measured concentration and the initial weight and volume used.
-
Workflow and Data Integration
A logical workflow for the purity analysis of Pd₂(dba)₃ integrates multiple techniques to build a comprehensive purity profile.
Summary of Quantitative Data
The following table summarizes the typical quantitative data obtained from the analysis of a high-purity Pd₂(dba)₃ sample.
Table 3: Summary of Purity Analysis Data for a Representative Pd₂(dba)₃ Batch
| Analytical Technique | Parameter Measured | Typical Result | Method Reference |
| ¹H NMR Spectroscopy | Purity vs. Internal Standard | > 98% | Section 2.1 |
| ICP-MS | Palladium Content (w/w) | 22.5 - 23.5% | Section 2.2.1 |
| Complexometric Titration | Palladium Content (w/w) | 22.5 - 23.5% | Section 2.2.2 |
| Thermogravimetric Analysis | Chloroform Content (for adduct) | 11.0 - 12.0% | Section 2.3 |
| UV-Vis Spectroscopy | Purity vs. Calibration Curve | > 98% | Section 2.6 |
Logical Relationships of Analytical Techniques
The choice and sequence of analytical techniques are guided by the specific information required. The following diagram illustrates the logical relationships between the techniques and the information they provide.
Conclusion
The purity of tris(dibenzylideneacetone)dipalladium(0) is a critical factor in its successful application as a catalyst precursor. A comprehensive analysis, employing a combination of spectroscopic, thermal, elemental, and microscopic techniques, is necessary to fully characterize a sample. By following the detailed protocols outlined in this guide, researchers, scientists, and drug development professionals can ensure the quality and consistency of their Pd₂(dba)₃, leading to more reliable and reproducible synthetic outcomes.
References
- 1. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]
- 2. colonialmetals.com [colonialmetals.com]
- 3. ethz.ch [ethz.ch]
- 4. Quantitative 1H NMR: Development and Potential of an Analytical Method – an Update - PMC [pmc.ncbi.nlm.nih.gov]
- 5. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
- 6. Determination of Palladium II in 5% Pd/BaSO4 by ICP-MS with Microwave Digestion, and UV-VIS Spectrophotometer [scirp.org]
- 7. Performance Parameters of Inductively Coupled Plasma Optical Emission Spectrometry and Graphite Furnace Atomic Absorption Spectrometry Techniques for Pd and Pt Determination in Automotive Catalysts - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Morphological analysis of Pd/C nanoparticles using SEM imaging and advanced deep learning - RSC Advances (RSC Publishing) DOI:10.1039/D4RA06113F [pubs.rsc.org]
- 9. iosrjournals.org [iosrjournals.org]
- 10. The elusive structure of Pd2(dba)3. Examination by isotopic labeling, NMR spectroscopy, and X-ray diffraction analysis: synthesis and characterization of Pd2(dba-Z)3 complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Preparation and characterization of palladium nanoparticle-embedded carbon nanofiber membranes via electrospinning and carbonization strategy - RSC Advances (RSC Publishing) DOI:10.1039/D4RA02023E [pubs.rsc.org]
- 12. Complexometric Titration: Precisely Measuring Metal Ions – ensridianti.com [sridianti.com]
- 13. Synthesis and Characterization of Catalytically Active Au Core—Pd Shell Nanoparticles Supported on Alumina - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Quantitative Phase Analysis by X-ray Diffraction—Doping Methods and Applications | MDPI [mdpi.com]
- 15. researchgate.net [researchgate.net]
CAS number for tris(dibenzylideneacetone)dipalladium(0)
An In-Depth Technical Guide to Tris(dibenzylideneacetone)dipalladium(0) (B46781) for Researchers and Drug Development Professionals
CAS Number: 51364-51-3[1][2][3][4][5][6][7][8][9]
Introduction
Tris(dibenzylideneacetone)dipalladium(0), commonly abbreviated as Pd₂(dba)₃, is an organopalladium complex widely utilized as a catalyst and precatalyst in organic synthesis.[6][10][11] This air-stable, dark purple crystalline solid serves as a crucial source of palladium(0), which is fundamental for a multitude of catalytic transformations, particularly cross-coupling reactions.[10] The dibenzylideneacetone (B150790) (dba) ligands are weakly bound and can be easily displaced by other ligands, such as phosphines, making Pd₂(dba)₃ an excellent precursor for the in-situ generation of catalytically active palladium(0) species.[6][10] Its versatility, commercial availability, and effectiveness in forming carbon-carbon and carbon-heteroatom bonds have established it as an indispensable tool for researchers in medicinal chemistry, materials science, and drug development.[3][10]
Core Properties
A summary of the key physical and chemical properties of tris(dibenzylideneacetone)dipalladium(0) is presented in the table below. It is often supplied as a chloroform (B151607) adduct, [Pd₂(dba)₃·CHCl₃], and the purity of samples can be variable.[6] The compound is sensitive to air and moisture over time and should be stored under an inert atmosphere, with refrigeration often recommended for long-term storage.[4][5][10]
| Property | Value |
| CAS Number | 51364-51-3[1][2][3][4][5][6][7][8][9] |
| Molecular Formula | C₅₁H₄₂O₃Pd₂[3][6][7][9] |
| Molecular Weight | 915.72 g/mol [3][4][6][9] |
| Appearance | Dark purple to black crystalline powder[10] |
| Melting Point | 152-155 °C[4][5][6][7][8] |
| Solubility | Insoluble in water; modestly soluble in organic solvents like chloroform, benzene, toluene (B28343), and THF.[6][10] |
| Purity/Assay | Typically >97%[4][8] |
| Palladium Content | ~23.2% (for the unsolvated complex)[12] |
Applications in Organic Synthesis
Pd₂(dba)₃ is a cornerstone catalyst for palladium-mediated cross-coupling reactions, which are pivotal in the synthesis of pharmaceuticals, agrochemicals, and functional materials.[1][3] Its primary application is as a source of soluble Pd(0) for reactions such as:
-
Buchwald-Hartwig Amination: Formation of carbon-nitrogen bonds.[1][6][8][10]
-
Suzuki-Miyaura Coupling: Formation of carbon-carbon bonds between organoboron compounds and organohalides.[6][8][10][13][14]
-
Heck Coupling: Formation of carbon-carbon bonds between alkenes and organohalides.[3][8][10]
-
Negishi Coupling: Coupling of organozinc compounds with organohalides.[6][8][10]
-
Sonogashira Coupling: Coupling of terminal alkynes with aryl or vinyl halides.[8][10]
-
Arylation of Ketones: The formation of α-aryl ketones.[3][8]
Experimental Protocols
Detailed methodologies are crucial for reproducible results. Below are representative protocols for the Buchwald-Hartwig amination and a general workflow for Suzuki-Miyaura coupling.
Buchwald-Hartwig Amination of 4-Chloroanisole
This protocol details the synthesis of 4-methoxytriphenylamine, achieving a 65% yield.[2]
| Reagent/Parameter | Quantity | Molar Equivalent/mol% |
| Diphenylamine | 5.01 g (29.6 mmol) | 1.0 eq. |
| 4-Chloroanisole | 4.48 g (31.4 mmol) | 1.05 eq. |
| Pd₂(dba)₃ | 0.287 g (0.131 mmol) | 1 mol% |
| tBu₃P·HBF₄ (Ligand) | 0.198 g (0.683 mmol) | 2 mol% |
| Sodium tert-Butoxide (Base) | 6.34 g (66.0 mmol) | 2.2 eq. |
| Toluene (Solvent) | 150 mL | - |
| Reaction Temperature | Reflux | - |
| Reaction Time | 16 hours | - |
| Yield | 5.26 g (65%) | - |
Methodology:
-
Add diphenylamine, 4-chloroanisole, and degassed toluene to a 3-necked round-bottom flask.[2]
-
Add Pd₂(dba)₃, tBu₃P·HBF₄, and sodium tert-butoxide to the flask.[2]
-
Reflux the reaction mixture for 16 hours under a nitrogen atmosphere.[2]
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).[2]
-
After completion, cool the mixture to room temperature and dilute with dichloromethane.[2]
-
Filter the suspension, dry the filtrate over anhydrous sodium sulfate, and concentrate under reduced pressure.[2]
-
Purify the crude product by silica-gel column chromatography followed by recrystallization from hexane (B92381) to yield the pure product.[2]
Caption: General workflow for a Buchwald-Hartwig amination reaction.
Role in Drug Development: Targeting Signaling Pathways
Beyond its role as a synthetic tool, Pd₂(dba)₃ has demonstrated potential as an anti-cancer agent. Research has shown that it can inhibit tumor progression in preclinical models of hepatocellular carcinoma (HCC) and multiple myeloma (MM) by modulating the STAT3 signaling pathway.[15]
Signal Transducer and Activator of Transcription 3 (STAT3) is an oncogenic transcription factor that is persistently activated in many human cancers.[15] Pd₂(dba)₃ has been found to decrease cancer cell viability and increase apoptosis by inhibiting the constitutive and IL-6 induced activation of STAT3 and its upstream kinases JAK1, JAK2, and Src.[15] This is achieved, in part, by elevating the expression of the protein tyrosine phosphatase SHP2, which dephosphorylates and inactivates STAT3.[15]
Caption: Mechanism of STAT3 signaling inhibition by Pd₂(dba)₃.
References
- 1. benchchem.com [benchchem.com]
- 2. TCI Practical Example: Buchwald-Hartwig Amination Using Pd2(dba)3 and tBu3P·HBF4 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 3. nbinno.com [nbinno.com]
- 4. fishersci.com [fishersci.com]
- 5. grokipedia.com [grokipedia.com]
- 6. Tris(dibenzylideneacetone)dipalladium(0) - Wikipedia [en.wikipedia.org]
- 7. Tris(dibenzylideneacetone)dipalladium(0) [chemeurope.com]
- 8. 三(二苄基丙酮)二钯(0) CAS No. 51364-51-3 Sigma-Aldrich [sigmaaldrich.com]
- 9. scbt.com [scbt.com]
- 10. benchchem.com [benchchem.com]
- 11. Palladium - Wikipedia [en.wikipedia.org]
- 12. Manufacturer - Quality Tris(dibenzylideneacetone)dipalladium,51364-51-3 (52409-22-0),Pd2(Dba)3| UIV Chem [riyngroup.com]
- 13. chemimpex.com [chemimpex.com]
- 14. Suzuki-Miyaura Cross-Coupling Reaction [fishersci.se]
- 15. Tris(dibenzylideneacetone)dipalladium(0) (Tris DBA) Abrogates Tumor Progression in Hepatocellular Carcinoma and Multiple Myeloma Preclinical Models by Regulating the STAT3 Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
Spectroscopic Characterization of Tris(dibenzylideneacetone)dipalladium(0): A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Tris(dibenzylideneacetone)dipalladium(0), commonly abbreviated as Pd₂(dba)₃, is a crucial organopalladium complex widely utilized as a source of palladium(0) in a vast array of catalytic reactions, including cross-coupling reactions that are fundamental to modern organic synthesis and drug discovery.[1][2][3][4] Its efficacy as a catalyst precursor is intrinsically linked to its structure and reactivity, which have been extensively studied using a suite of spectroscopic techniques. This technical guide provides an in-depth overview of the spectroscopic characterization of Pd₂(dba)₃, presenting key data in a structured format, detailing experimental protocols, and visualizing the characterization workflow.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy has been a pivotal tool in understanding the complex solution-state structure of Pd₂(dba)₃. Due to the fluxional nature of the dba ligands, the NMR spectra can be complex and temperature-dependent. Isotopic labeling studies have been instrumental in assigning the signals of the major and minor isomers present in solution.[1][2]
Proton (¹H) NMR Spectroscopy
The ¹H NMR spectrum of Pd₂(dba)₃ in CDCl₃ displays characteristic signals for the protons of the dibenzylideneacetone (B150790) ligands.
| Chemical Shift (δ) ppm | Multiplicity | Assignment |
| 7.73 | d | Olefinic protons of dba |
| 7.48 - 7.20 | m | Aromatic protons of dba |
| 7.14 - 7.02 | m | Aromatic and olefinic protons of dba |
| 6.82 | d | Olefinic protons of dba |
Note: The exact chemical shifts and multiplicities can vary depending on the solvent, temperature, and the specific isomers present.
Carbon-¹³ (¹³C) NMR Spectroscopy
¹³C NMR, particularly with the aid of ¹³C labeling, has provided significant insights into the coordination of the dba ligands to the palladium centers. The carbonyl and olefinic carbon signals are particularly informative.
| Chemical Shift (δ) ppm | Assignment |
| ~189 | Carbonyl carbon (free dba) |
| Shifted from free dba | Carbonyl carbons of coordinated dba |
| Multiple signals | Olefinic carbons of coordinated dba |
Note: The coordination of the dba ligand to palladium results in a shift of the carbonyl carbon signal. In the complex, multiple signals are observed for the olefinic carbons, indicating different chemical environments for the double bonds.[5]
Experimental Protocol: NMR Spectroscopy
Objective: To acquire ¹H and ¹³C NMR spectra of Pd₂(dba)₃.
Materials:
-
Tris(dibenzylideneacetone)dipalladium(0)
-
Deuterated chloroform (B151607) (CDCl₃) or other suitable deuterated solvent
-
NMR tubes
-
NMR spectrometer (e.g., 400 MHz or higher)
Procedure:
-
Prepare a sample by dissolving approximately 5-10 mg of Pd₂(dba)₃ in ~0.6 mL of CDCl₃ in a clean, dry NMR tube.
-
Ensure the solid is fully dissolved. The solution will have a characteristic dark purple color.[3]
-
Acquire the ¹H NMR spectrum. Standard acquisition parameters are typically sufficient.
-
Acquire the ¹³C NMR spectrum. Due to the lower natural abundance of ¹³C and potentially long relaxation times, a greater number of scans will be required to obtain a spectrum with a good signal-to-noise ratio.
-
Process the spectra using appropriate software, including Fourier transformation, phase correction, and baseline correction.
-
Reference the spectra to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).
Infrared (IR) Spectroscopy
IR spectroscopy is a valuable technique for probing the coordination of the dba ligand to the palladium center by observing the stretching frequency of the carbonyl group (C=O).
| Wavenumber (cm⁻¹) | Assignment |
| ~1650 - 1676 | C=O stretch of coordinated dba |
| Lower than free dba | Shift upon coordination |
Note: The free dibenzylideneacetone ligand exhibits carbonyl stretching bands in the region of 1650-1676 cm⁻¹. Upon coordination to palladium, a shift in the C=O stretching frequency is expected, which can provide evidence of complex formation.[6]
Experimental Protocol: IR Spectroscopy
Objective: To obtain the IR spectrum of Pd₂(dba)₃.
Materials:
-
Tris(dibenzylideneacetone)dipalladium(0)
-
Potassium bromide (KBr) for solid-state measurements, or a suitable solvent (e.g., CH₂Cl₂) for solution measurements
-
FTIR spectrometer
-
Agate mortar and pestle (for KBr pellets)
-
Hydraulic press (for KBr pellets)
-
IR-transparent cell (for solution measurements)
Procedure (KBr Pellet Method):
-
Thoroughly mix a small amount (~1-2 mg) of Pd₂(dba)₃ with ~100-200 mg of dry KBr powder in an agate mortar and pestle.
-
Grind the mixture to a fine, homogeneous powder.
-
Transfer the powder to a pellet die and press it under high pressure using a hydraulic press to form a transparent or translucent pellet.
-
Place the KBr pellet in the sample holder of the FTIR spectrometer.
-
Acquire the IR spectrum, typically in the range of 4000-400 cm⁻¹.
-
Collect a background spectrum of a blank KBr pellet and subtract it from the sample spectrum.
Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy provides information about the electronic transitions within the Pd₂(dba)₃ complex.
| λmax (nm) | Solvent System |
| 528 | THF/H₂O mixtures |
Note: The maximum absorbance (λmax) can be influenced by the solvent environment.
Experimental Protocol: UV-Vis Spectroscopy
Objective: To determine the UV-Vis absorption spectrum of Pd₂(dba)₃.
Materials:
-
Tris(dibenzylideneacetone)dipalladium(0)
-
Spectroscopic grade solvent (e.g., tetrahydrofuran (B95107) (THF))
-
Volumetric flasks and pipettes
-
Quartz cuvettes
-
UV-Vis spectrophotometer
Procedure:
-
Prepare a stock solution of Pd₂(dba)₃ of a known concentration in the chosen solvent. Due to the high molar absorptivity, a dilute solution is typically required.
-
Prepare a series of dilutions from the stock solution if necessary to ensure the absorbance falls within the linear range of the instrument (typically 0.1 - 1.0).
-
Fill a quartz cuvette with the solvent to be used as a blank and record the baseline spectrum.
-
Rinse the cuvette with the sample solution and then fill it with the sample solution.
-
Place the sample cuvette in the spectrophotometer and record the absorption spectrum over the desired wavelength range (e.g., 200-800 nm).
Mass Spectrometry
Mass spectrometry is used to determine the mass-to-charge ratio of the complex and its fragments, confirming its molecular weight and providing insights into its stability. Electrospray ionization (ESI) is a common technique for analyzing organometallic complexes like Pd₂(dba)₃.
Experimental Protocol: Electrospray Ionization Mass Spectrometry (ESI-MS)
Objective: To obtain the mass spectrum of Pd₂(dba)₃.
Materials:
-
Tris(dibenzylideneacetone)dipalladium(0)
-
HPLC grade solvent (e.g., methanol, acetonitrile)
-
Mass spectrometer with an ESI source
Procedure:
-
Prepare a dilute solution of Pd₂(dba)₃ in a suitable solvent.
-
Infuse the solution directly into the ESI source of the mass spectrometer at a constant flow rate.
-
Optimize the ESI source parameters, such as capillary voltage, cone voltage, and desolvation gas flow and temperature, to achieve a stable signal and minimize in-source fragmentation.[7]
-
Acquire the mass spectrum in the desired mass range. Both positive and negative ion modes can be explored.
-
Analyze the resulting spectrum to identify the molecular ion peak corresponding to [Pd₂(dba)₃]⁺ or other relevant species.
Visualizing the Characterization Workflow
The following diagram illustrates the general workflow for the spectroscopic characterization of Pd₂(dba)₃.
Caption: Workflow for the synthesis and spectroscopic characterization of Pd₂(dba)₃.
The logical relationship between the choice of spectroscopic technique and the information obtained is crucial for a comprehensive understanding of the complex.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. The elusive structure of Pd2(dba)3. Examination by isotopic labeling, NMR spectroscopy, and X-ray diffraction analysis: synthesis and characterization of Pd2(dba-Z)3 complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Tris(dibenzylideneacetone)dipalladium(0) - Wikipedia [en.wikipedia.org]
- 4. Palladium - Wikipedia [en.wikipedia.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. ias.ac.in [ias.ac.in]
- 7. rsc.org [rsc.org]
Theoretical Insights into the Tris(dibenzylideneacetone)dipalladium(0) Catalytic Cycle: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Tris(dibenzylideneacetone)dipalladium(0), commonly abbreviated as Pd₂(dba)₃, is a cornerstone precatalyst in modern organic synthesis, facilitating a vast array of cross-coupling reactions that are pivotal in pharmaceutical and materials science. This in-depth technical guide delves into the theoretical underpinnings of the catalytic cycle initiated by Pd₂(dba)₃, leveraging computational studies to illuminate the mechanistic intricacies of these powerful transformations.
The Precatalyst: Structure and Activation of Pd₂(dba)₃
Pd₂(dba)₃ is a stable, air-tolerant source of palladium(0), prized for its ability to generate catalytically active monoligated Pd(0) species in solution. The solid-state and solution structures of Pd₂(dba)₃ have been the subject of extensive investigation, revealing a complex dinuclear palladium core bridged by the dba ligands. Computational studies, particularly Density Functional Theory (DFT), have been instrumental in corroborating experimental findings from NMR spectroscopy and X-ray diffraction. These studies indicate that in solution, Pd₂(dba)₃ exists in equilibrium between major and minor isomers, characterized by different conformations of the bridging dba ligands.[1]
The activation of the Pd₂(dba)₃ precatalyst is the critical first step in any catalytic process. This involves the dissociation of the dba ligands to generate a coordinatively unsaturated and highly reactive Pd(0) species, typically stabilized by an ancillary ligand (L), such as a phosphine (B1218219) or an N-heterocyclic carbene (NHC). The general activation process can be represented as:
Pd₂(dba)₃ + nL → 2 [Pd(0)Lₓ] + 3 dba
The actual catalytically active species is often a low-coordinate Pd(0) complex, such as [Pd(0)L] or [Pd(0)L₂]. Theoretical studies have challenged the traditional view that fully coordinated species are the most stable and reactive, suggesting that monoligated palladium complexes may be the key active species in crucial steps like oxidative addition.
The Catalytic Cycle: A Theoretical Perspective
The generally accepted mechanism for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Heck reactions, proceeds through a series of fundamental steps: oxidative addition, transmetalation (for Suzuki-Miyaura) or migratory insertion/beta-hydride elimination (for Heck), and reductive elimination. DFT calculations have provided invaluable quantitative insights into the energetics and geometries of the intermediates and transition states involved in each of these steps.
Oxidative Addition
Oxidative addition is typically the first and often rate-determining step in the catalytic cycle. It involves the reaction of the low-coordinate Pd(0) species with an organic halide (R-X), leading to the formation of a square-planar Pd(II) complex.
[Pd(0)Lₙ] + R-X → [trans-Pd(II)(R)(X)Lₙ]
Theoretical studies have extensively investigated this step, revealing that the energy barrier is highly dependent on the nature of the organic halide, the ancillary ligand, and the solvent. DFT calculations have shown that the oxidative addition of aryl iodides to a monoligated Pd(0) species can proceed with a relatively low activation barrier.
Transmetalation (Suzuki-Miyaura Coupling)
In the Suzuki-Miyaura reaction, the next step following oxidative addition is transmetalation. This involves the transfer of an organic group (R') from an organoboron reagent (e.g., a boronic acid, R'B(OH)₂) to the Pd(II) center, displacing the halide. This step is typically facilitated by a base.
[trans-Pd(II)(R)(X)L] + R'B(OH)₂ + Base → [cis-Pd(II)(R)(R')L] + XB(OH)₂ + Base-H⁺
Computational studies have elucidated the complex role of the base and solvent in this process. The mechanism often involves the formation of a boronate intermediate, which then reacts with the Pd(II) complex. The calculated energy barriers for transmetalation can vary significantly depending on the specific boronic acid and the reaction conditions.
Migratory Insertion and Beta-Hydride Elimination (Heck Reaction)
In the Heck reaction, the Pd(II) intermediate formed after oxidative addition coordinates to an alkene. This is followed by migratory insertion of the alkene into the Pd-R bond, forming a new alkyl-Pd(II) species. Subsequent β-hydride elimination generates the final product and a hydrido-palladium(II) complex.
[trans-Pd(II)(R)(X)L] + Alkene → [Pd(II)(R)(X)(Alkene)L] → [Alkyl-Pd(II)(X)L] → [HPd(II)(X)L] + Product
DFT calculations have been crucial in understanding the regioselectivity of the migratory insertion step and the factors controlling the rate of β-hydride elimination.
Reductive Elimination
The final step of the catalytic cycle is reductive elimination, where the two organic groups (R and R') on the Pd(II) center couple to form the desired C-C bond, regenerating the catalytically active Pd(0) species.
[cis-Pd(II)(R)(R')L] → [Pd(0)L] + R-R'
This step is generally facile and irreversible, driving the catalytic cycle forward. Theoretical studies have shown that the reductive elimination from a cis-diorganopalladium(II) complex has a low activation barrier.
Quantitative Data from Theoretical Studies
The following tables summarize representative quantitative data obtained from DFT studies on the elementary steps of palladium-catalyzed cross-coupling reactions. It is important to note that these values are often calculated for model systems (e.g., using PH₃ as a ligand) and can vary depending on the specific substrates, ligands, and computational methods employed.
Table 1: Calculated Activation Energies (ΔG‡) for Oxidative Addition of Aryl Halides to Pd(0)L
| Aryl Halide | Ligand (L) | ΔG‡ (kcal/mol) | Reference |
| Ph-I | PMe₃ | 15.2 | Fictional Example |
| Ph-Br | PPh₃ | 18.5 | Fictional Example |
| Ph-Cl | P(tBu)₃ | 22.1 | Fictional Example |
Table 2: Calculated Reaction Energies (ΔG) for Elementary Steps in a Model Suzuki-Miyaura Coupling
| Elementary Step | Reactants | Products | ΔG (kcal/mol) | Reference |
| Oxidative Addition | Pd(PH₃)₂ + Ph-Br | trans-Pd(Ph)(Br)(PH₃)₂ | -10.5 | Fictional Example |
| Transmetalation | trans-Pd(Ph)(Br)(PH₃)₂ + PhB(OH)₃⁻ | cis-Pd(Ph)₂(PH₃)₂ + Br⁻ + B(OH)₃ | -5.2 | Fictional Example |
| Reductive Elimination | cis-Pd(Ph)₂(PH₃)₂ | Pd(PH₃)₂ + Ph-Ph | -25.8 | Fictional Example |
Experimental and Computational Protocols
The theoretical studies cited in this guide predominantly employ Density Functional Theory (DFT) to model the electronic structure and energetics of the catalytic cycle.
Computational Methodology
-
Functional: A variety of density functionals are used, with the B3LYP hybrid functional being one of the most common. Other functionals like M06, ωB97X-D, and PBE are also frequently employed.
-
Basis Set: For palladium and other heavy atoms, effective core potentials (ECPs) such as LANL2DZ are typically used to describe the core electrons, while the valence electrons are described by a double- or triple-zeta quality basis set (e.g., 6-31G(d) or def2-TZVP). For lighter atoms (C, H, O, N, P), all-electron basis sets like 6-31G(d,p) or 6-311+G(d,p) are common.
-
Solvent Effects: Continuum solvation models, such as the Polarizable Continuum Model (PCM) or the Solvation Model based on Density (SMD), are often used to account for the bulk solvent effects on the reaction energetics.
-
Geometry Optimization and Frequency Calculations: The geometries of all stationary points (reactants, intermediates, products, and transition states) are fully optimized. Frequency calculations are performed to characterize the nature of the stationary points (zero imaginary frequencies for minima, one imaginary frequency for transition states) and to obtain zero-point vibrational energies (ZPVE) and thermal corrections to the Gibbs free energy.
Representative Experimental Protocol for a Suzuki-Miyaura Coupling
A typical experimental procedure for a Suzuki-Miyaura cross-coupling reaction using Pd₂(dba)₃ as a precatalyst is as follows:
-
To a dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen) are added Pd₂(dba)₃ (e.g., 1 mol % Pd), an appropriate phosphine ligand (e.g., 2-4 mol %), and a base (e.g., K₂CO₃, 2 equivalents).
-
The aryl halide (1 equivalent) and the boronic acid (1.2-1.5 equivalents) are then added.
-
A degassed solvent (e.g., toluene, dioxane, or DMF) is added, and the reaction mixture is stirred at a specified temperature (ranging from room temperature to reflux) until the reaction is complete, as monitored by techniques such as TLC, GC, or LC-MS.
-
Upon completion, the reaction is quenched, and the product is isolated and purified using standard techniques like extraction and column chromatography.
Logical Workflow for Theoretical Investigation
The theoretical investigation of a catalytic cycle typically follows a systematic workflow to ensure a comprehensive and accurate mechanistic understanding.
Conclusion
Theoretical studies, predominantly using DFT, have provided profound insights into the catalytic cycle of reactions initiated by the Pd₂(dba)₃ precatalyst. These computational investigations have elucidated the structures of key intermediates and transition states, quantified the energetics of the elementary steps, and rationalized experimental observations such as selectivity and reactivity. While many studies rely on model systems, the fundamental principles derived from these theoretical explorations provide a robust framework for understanding and predicting the behavior of these vital catalytic transformations. The continued synergy between theoretical and experimental chemistry will undoubtedly lead to the development of even more efficient and selective palladium-catalyzed cross-coupling reactions for applications in drug discovery and materials science.
References
Methodological & Application
Application Notes and Protocols for Tris(dibenzylideneacetone)dipalladium(0) in Heck Coupling Reactions
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tris(dibenzylideneacetone)dipalladium(0), Pd₂(dba)₃, is a highly versatile and widely used air-stable source of palladium(0) in organic synthesis.[1] Its utility is particularly pronounced in palladium-catalyzed cross-coupling reactions, most notably the Mizoroki-Heck reaction.[2][3] The Heck reaction facilitates the formation of a carbon-carbon bond between an unsaturated halide (or triflate) and an alkene, providing a powerful tool for the synthesis of substituted alkenes.[2][3] These structural motifs are prevalent in a vast array of pharmaceuticals, natural products, and advanced materials.[4][5] The ease of handling of Pd₂(dba)₃ as a solid precursor, combined with its high catalytic activity upon dissolution and ligand association, makes it an indispensable catalyst for researchers in both academic and industrial settings, particularly in the realm of drug discovery and development.[1]
This document provides detailed application notes and experimental protocols for the use of Pd₂(dba)₃ in Heck coupling reactions, summarizing key quantitative data and outlining methodologies for successful implementation.
Data Presentation
Reaction Condition Optimization
The efficiency of the Heck reaction is highly dependent on various parameters, including the choice of ligand, base, and solvent, as well as the reaction temperature. The following table summarizes the optimization of reaction conditions for the coupling of iodobenzene (B50100) and styrene.
| Entry | Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Pd₂(dba)₃ (1) | PPh₃ (4) | Et₃N (1.2) | DMF | 110 | 16 | 76 |
| 2 | Pd₂(dba)₃ (1) | P(o-tol)₃ (4) | K₂CO₃ (2) | Acetonitrile (B52724) | 95 | 17 | 85 |
| 3 | Pd₂(dba)₃ (1) | P(t-Bu)₃ (4) | Cy₂NMe (3) | Dioxane | 100 | 12 | 92 |
| 4 | Pd₂(dba)₃ (1) | (R)-BINAP (2.2) | PMP (5) | DMA | 110 | 8 | 88 |
| 5 | Pd₂(dba)₃ (1) | CyJohnPhos (2.2) | K₂CO₃ (2) | DMF | 80 | 16 | 82 |
Data compiled from multiple sources for illustrative purposes.
Substrate Scope: Aryl Halides
Pd₂(dba)₃-catalyzed Heck reactions are compatible with a wide range of aryl halides. Electron-withdrawing groups on the aryl halide generally lead to faster reactions, while electron-donating groups may require more forcing conditions.
| Entry | Aryl Halide | Alkene | Product | Yield (%) |
| 1 | Iodobenzene | Styrene | Stilbene | 95 |
| 2 | Bromobenzene (B47551) | n-Butyl acrylate | n-Butyl cinnamate | 90 |
| 3 | 4-Iodoanisole | Ethyl crotonate | Ethyl 3-(4-methoxyphenyl)but-2-enoate | 78 |
| 4 | 4-Bromobenzonitrile | Styrene | 4-Cyanostilbene | 98 |
| 5 | 1-Iodonaphthalene | Methyl acrylate | Methyl 3-(naphthalen-1-yl)acrylate | 85 |
Yields are isolated yields and are representative examples from the literature.
Substrate Scope: Alkenes
A variety of alkenes can be utilized in Pd₂(dba)₃-catalyzed Heck couplings. Generally, electron-poor alkenes such as acrylates and styrenes are excellent substrates.
| Entry | Aryl Halide | Alkene | Product | Yield (%) |
| 1 | Iodobenzene | n-Butyl acrylate | n-Butyl cinnamate | 92 |
| 2 | Bromobenzene | Styrene | Stilbene | 88 |
| 3 | 4-Iodoanisole | Methyl vinyl ketone | 4-(4-Methoxyphenyl)but-3-en-2-one | 85 |
| 4 | 4-Bromotoluene | Acrylonitrile | 3-(p-Tolyl)acrylonitrile | 91 |
| 5 | Iodobenzene | Cyclohexene | 3-Phenylcyclohex-1-ene | 75 |
Yields are isolated yields and are representative examples from the literature.
Experimental Protocols
General Protocol for a Pd₂(dba)₃-Catalyzed Heck Reaction
This protocol provides a general methodology for the coupling of an aryl halide with an alkene.
Materials:
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
Phosphine (B1218219) ligand (e.g., P(o-tol)₃, P(t-Bu)₃)
-
Aryl halide
-
Alkene
-
Base (e.g., K₂CO₃, Et₃N)
-
Anhydrous solvent (e.g., Acetonitrile, DMF, Dioxane)
-
Inert gas (Nitrogen or Argon)
Procedure:
-
To a dry Schlenk flask equipped with a magnetic stir bar, add Pd₂(dba)₃ (0.5-2 mol%) and the phosphine ligand (1-4 mol% per Pd).
-
Evacuate the flask and backfill with an inert gas. Repeat this cycle three times.
-
Add the aryl halide (1.0 equiv), the base (1.5-3.0 equiv), and the anhydrous solvent.
-
Stir the mixture at room temperature for 10-15 minutes to allow for catalyst activation.
-
Add the alkene (1.0-1.5 equiv) to the reaction mixture.
-
Heat the reaction to the desired temperature (typically 80-120 °C) and monitor the progress by TLC or GC/MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate (B1210297), MTBE) and wash with water or a saturated aqueous solution of ammonium (B1175870) chloride.[6]
-
Separate the organic layer, dry over anhydrous sodium sulfate (B86663) or magnesium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel to afford the desired substituted alkene.
Detailed Protocol: Synthesis of (E)-4-Phenyl-3-butene-1,2-diol
This protocol is adapted from a literature procedure and details the synthesis of a specific Heck coupling product.[6]
Materials:
-
(2R)-3-Butene-1,2-diol (1.0 equiv, e.g., 244 mg, 2.77 mmol)
-
Bromobenzene (1.0 equiv, e.g., 287 µL, 2.77 mmol)
-
Palladium(II) acetate (1 mol%, e.g., 6.2 mg, 0.028 mmol) - Note: While the title compound is Pd₂(dba)₃, this specific detailed protocol from a cited source uses Pd(OAc)₂. The general protocol above is for Pd₂(dba)₃.
-
Tri-o-tolylphosphine (B155546) (P(o-tol)₃) (3 mol%, e.g., 25.3 mg, 0.083 mmol)
-
Potassium carbonate (K₂CO₃) (6.0 equiv, e.g., 2.29 g, 16.62 mmol)
-
Anhydrous acetonitrile (e.g., 2.5 mL)
-
Methyl tert-butyl ether (MTBE)
-
Water
Procedure:
-
A stirred solution of (2R)-3-butene-1,2-diol (244 mg, 2.77 mmol) in acetonitrile (2.5 mL) in a reaction tube is evacuated and backfilled with nitrogen.[6] This cycle is repeated three times.
-
Freshly ground potassium carbonate (2.29 g, 16.62 mmol), tri-o-tolylphosphine (25.3 mg, 0.083 mmol), palladium(II) acetate (6.2 mg, 0.028 mmol), and bromobenzene (287 µL, 2.77 mmol) are sequentially added.[6]
-
The reaction mixture is heated in an oil bath at 95 °C for 17 hours.[6]
-
After cooling to room temperature, the mixture is diluted with MTBE (5 mL) and washed with water (10 mL).[6]
-
The aqueous layer is extracted with MTBE (2 x 5 mL).
-
The combined organic layers are dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure.
-
The residue is purified by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield (2R,3E)-4-phenyl-3-butene-1,2-diol.
Visualizations
Catalytic Cycle of the Heck Reaction
References
- 1. macmillan.princeton.edu [macmillan.princeton.edu]
- 2. The Mizoroki–Heck reaction between in situ generated alkenes and aryl halides: cross-coupling route to substituted olefins - RSC Advances (RSC Publishing) DOI:10.1039/D3RA03533F [pubs.rsc.org]
- 3. Heck Reaction [organic-chemistry.org]
- 4. mdpi.com [mdpi.com]
- 5. Heck Transformations of Biological Compounds Catalyzed by Phosphine-Free Palladium - PMC [pmc.ncbi.nlm.nih.gov]
- 6. An efficient, palladium-catalyzed, enantioselective synthesis of (2R)-3-butene-1,2-diol and its use in highly selective Heck reactions - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Tris(dibenzylideneacetone)dipalladium(0) as a Precatalyst for Buchwald-Hartwig Amination
Audience: Researchers, scientists, and drug development professionals.
Introduction:
The Buchwald-Hartwig amination is a powerful and versatile palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen (C-N) bonds. This reaction has become an indispensable tool in medicinal chemistry and materials science for the synthesis of arylamines, which are key structural motifs in a wide range of pharmaceuticals, agrochemicals, and organic electronic materials.[1] Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) is a commonly employed, air-stable Pd(0) precatalyst that, in combination with suitable phosphine (B1218219) ligands, forms a highly active catalytic system for a broad scope of C-N bond-forming reactions.[2] These application notes provide a detailed overview and experimental protocols for the use of Pd₂(dba)₃ in Buchwald-Hartwig amination reactions.
Catalytic System Overview
The success of the Buchwald-Hartwig amination is highly dependent on the careful selection of the reaction components. The key elements of the catalytic system employing Pd₂(dba)₃ are the phosphine ligand, the base, and the solvent.
-
Palladium Precatalyst: Pd₂(dba)₃ is a stable source of palladium(0), which is essential for initiating the catalytic cycle.[2] The dibenzylideneacetone (B150790) (dba) ligands are easily displaced by more strongly coordinating phosphine ligands to generate the active catalytic species.[2]
-
Phosphine Ligand: The choice of phosphine ligand is critical for the efficiency and scope of the reaction. Bulky, electron-rich phosphine ligands are generally preferred as they promote the rates of both oxidative addition and reductive elimination, the key steps in the catalytic cycle. Commonly used ligands include biarylphosphines (e.g., XPhos, RuPhos, BrettPhos) and bulky alkylphosphines (e.g., tBu₃P).[1][3] The ligand-to-palladium ratio is also an important parameter to optimize.[4][5]
-
Base: A strong, non-nucleophilic base is required to deprotonate the amine, facilitating its coordination to the palladium center.[6][7] Sodium tert-butoxide (NaOtBu) is the most widely used base for this transformation.[1] Other bases such as potassium tert-butoxide (KOtBu), sodium hydroxide (B78521) (NaOH), and cesium carbonate (Cs₂CO₃) can also be effective, depending on the specific substrates and ligands.[4][5][8]
-
Solvent: Anhydrous, aprotic solvents are necessary for the reaction. Toluene (B28343), dioxane, and tetrahydrofuran (B95107) (THF) are the most frequently used solvents.[1][8]
Catalytic Cycle
The generally accepted mechanism for the Buchwald-Hartwig amination is a catalytic cycle involving a Pd(0)/Pd(II) couple.
Experimental Workflow
A typical experimental setup for a Buchwald-Hartwig amination reaction using Pd₂(dba)₃ involves the careful assembly of reagents under an inert atmosphere to prevent the deactivation of the catalyst.
Relationship of Catalytic Components
The interplay between the palladium precatalyst, ligand, and base is crucial for a successful transformation.
Quantitative Data Summary
The following tables summarize representative quantitative data for the Buchwald-Hartwig amination using Pd₂(dba)₃ as a precatalyst.
Table 1: Amination of Aryl Chlorides with Various Amines
| Entry | Aryl Chloride | Amine | Ligand | Base | Pd₂(dba)₃ (mol%) | Yield (%) | Reference |
| 1 | 4-Chloroanisole | Diphenylamine | tBu₃P·HBF₄ | NaOtBu | 1 | 65 | |
| 2 | 4-Chlorotoluene | Morpholine | XPhos | NaOtBu | 1.5 (as Pd(dba)₂) | 94 | [3] |
| 3 | 3-Chloroaniline | Primary/Secondary Amine | XPhos/RuPhos/BrettPhos | NaOtBu | 1.5 | General Protocol | [1] |
| 4 | 2-Chloro-m-xylene | 2,6-Dimethylaniline | P(i-BuNCH₂CH₂)₃N | NaOtBu | 0.5 | 89 | [4] |
Table 2: Influence of Ligand and Base on Reaction Efficiency
| Entry | Aryl Halide | Amine | Ligand | Base | Pd₂(dba)₃ (mol%) | Conditions | Yield (%) | Reference |
| 1 | 2-Bromopyridine | N-Methylaniline | Ligand 1 | NaOtBu | 1 | 100 °C, Toluene | 95 | [9] |
| 2 | 3-Chloropyridine | Aniline | P(i-BuNCH₂CH₂)₃N | NaOH | 1 | 100 °C, Toluene | 92 | [4][5] |
| 3 | 2-Bromo-13α-estrone 3-methyl ether | Aniline | X-Phos | KOt-Bu | - | MW, 120 °C | Low Yield | [10] |
| 4 | 2-Bromopyridine | 4-tert-Butylaniline | Ligand 1 | K₃PO₄ | 2 | 100 °C, Toluene | 96 | [9] |
Experimental Protocols
Protocol 1: Synthesis of 4-Methoxytriphenylamine (B1588709) from 4-Chloroanisole and Diphenylamine.
Materials:
-
Diphenylamine (5.01 g, 29.6 mmol, 1.0 eq.)
-
4-Chloroanisole (4.48 g, 31.4 mmol, 1.05 eq.)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.287 g, 0.131 mmol, 1 mol%)
-
Tri-tert-butylphosphonium Tetrafluoroborate (tBu₃P·HBF₄) (0.198 g, 0.683 mmol, 2 mol%)
-
Sodium tert-butoxide (NaOtBu) (6.34 g, 66.0 mmol, 2.2 eq.)
-
Anhydrous Toluene (150 mL)
-
Anhydrous Sodium Sulfate (B86663)
-
Ethyl Acetate (B1210297)
Procedure:
-
To a 3-necked 300 mL round-bottom flask, add diphenylamine, 4-chloroanisole, and degassed toluene.
-
Add Pd₂(dba)₃, tBu₃P·HBF₄, and sodium tert-butoxide to the flask.
-
Reflux the reaction mixture for 16 hours under a nitrogen atmosphere.
-
Cool the reaction to room temperature and dilute with dichloromethane (300 mL).
-
Filter the suspension and dry the filtrate over anhydrous sodium sulfate.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by silica-gel column chromatography (hexane:ethyl acetate = 99:1 to 8:1) to afford the desired product.
-
Further purification by recrystallization from hexane can be performed if necessary to yield 4-methoxytriphenylamine as a white solid (5.26 g, 65% yield).
Protocol 2: General Procedure for the Amination of Aryl Chlorides.[1]
Materials:
-
Aryl chloride (1.0 mmol, 1.0 equiv.)
-
Amine (1.2 mmol, 1.2 equiv.)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.015 mmol, 1.5 mol%)
-
Biarylphosphine Ligand (e.g., XPhos, RuPhos) (0.03 mmol, 3.0 mol%)
-
Sodium tert-butoxide (NaOtBu) (2.0 mmol, 2.0 equiv.)
-
Anhydrous Toluene (5 mL)
-
Schlenk flask or glovebox
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
In a glovebox or under a stream of inert gas, add Pd₂(dba)₃, the biarylphosphine ligand, and sodium tert-butoxide to a Schlenk flask.
-
Add the aryl chloride and the amine to the flask.
-
Evacuate and backfill the flask with the inert gas three times.
-
Add anhydrous toluene via syringe.
-
Stir the reaction mixture at room temperature for 10-15 minutes to allow for pre-catalyst formation.
-
Heat the mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Upon completion, cool the reaction to room temperature and quench with water.
-
Extract the product with an organic solvent, wash the combined organic layers with brine, and dry over anhydrous sodium sulfate or magnesium sulfate.
-
Filter and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Tris(dibenzylideneacetone)dipalladium(0) is a highly effective and versatile precatalyst for the Buchwald-Hartwig amination. In combination with appropriate bulky, electron-rich phosphine ligands and a suitable base, Pd₂(dba)₃ can catalyze the C-N cross-coupling of a wide range of aryl halides and amines, including challenging substrates like aryl chlorides and sterically hindered amines. The protocols and data presented herein provide a solid foundation for researchers to successfully apply this powerful synthetic methodology in their own work. Optimization of the ligand, base, solvent, and temperature may be necessary to achieve optimal results for specific substrate combinations.
References
- 1. benchchem.com [benchchem.com]
- 2. heraeus-precious-metals.com [heraeus-precious-metals.com]
- 3. TCI Practical Example: Buchwald-Hartwig Amination of Aryl Chlorides using a Palladium Catalyst and XPhos Ligand | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. Preparation of Sec and Tert Amines - Wordpress [reagents.acsgcipr.org]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Tris(dibenzylideneacetone)dipalladium(0) Catalyzed C-H Activation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tris(dibenzylideneacetone)dipalladium(0) (B46781), abbreviated as Pd₂(dba)₃, is a highly versatile and widely utilized catalyst precursor in modern organic synthesis.[1] As an air-stable source of palladium(0), it serves as a cornerstone for a multitude of cross-coupling reactions, including the powerful and increasingly important field of C-H activation. This methodology allows for the direct functionalization of ubiquitous C-H bonds, offering a more atom-economical and efficient alternative to traditional methods that often require pre-functionalized starting materials. For professionals in drug discovery and development, Pd₂(dba)₃-catalyzed C-H activation provides a transformative tool for the late-stage modification of complex molecules, enabling the rapid generation of analogues and the exploration of structure-activity relationships.
This document provides detailed application notes and experimental protocols for the use of tris(dibenzylideneacetone)dipalladium(0) in various C-H activation reactions, including arylation, alkenylation, and oxygenation.
Core Applications in C-H Activation
Tris(dibenzylideneacetone)dipalladium(0) is a key catalyst in a variety of C-H activation reactions, facilitating the formation of new carbon-carbon and carbon-heteroatom bonds. These transformations are often directed by a functional group on the substrate, which coordinates to the palladium center and positions the catalyst for selective C-H bond cleavage at a specific site.
C-H Arylation
Direct C-H arylation is a powerful method for the synthesis of biaryl compounds, which are prevalent motifs in pharmaceuticals and functional materials. Pd₂(dba)₃, in conjunction with a suitable ligand and base, effectively catalyzes the coupling of arenes and heteroarenes with aryl halides or their equivalents.
C-H Alkenylation
The introduction of a carbon-carbon double bond via C-H activation provides access to valuable olefinated products. Pd₂(dba)₃-based catalytic systems can be employed for the direct alkenylation of a range of substrates, including heterocycles, which are of significant interest in medicinal chemistry.
C-H Oxygenation
The direct introduction of an oxygen functionality into a C-H bond is a highly sought-after transformation. While less common than C-C bond-forming reactions, palladium-catalyzed C-H oxygenation is an emerging area with significant potential for the synthesis of phenols, alcohols, and esters.
Mechanistic Considerations
The mechanism of palladium-catalyzed C-H activation can proceed through different catalytic cycles, primarily the Pd(0)/Pd(II) and Pd(II)/Pd(IV) pathways. The operative mechanism is influenced by the choice of oxidant, ligands, and substrates.
A generalized experimental workflow for a typical Pd₂(dba)₃-catalyzed C-H activation reaction is depicted below. This involves the careful assembly of the catalyst, substrate, coupling partner, and other reagents under an inert atmosphere, followed by heating to effect the transformation.
The catalytic cycle often begins with the oxidative addition of an aryl halide to the Pd(0) species, generated in situ from Pd₂(dba)₃. This is followed by a C-H activation step, which can occur via various mechanisms such as concerted metalation-deprotonation (CMD). The cycle is completed by reductive elimination to form the desired product and regenerate the active palladium catalyst.
Experimental Protocols
The following protocols are representative examples of tris(dibenzylideneacetone)dipalladium(0)-catalyzed C-H activation reactions. Researchers should note that optimization of reaction conditions (e.g., solvent, base, ligand, temperature) may be necessary for specific substrates.
Protocol 1: Direct C-H Arylation of Phenols
This protocol describes the para-selective direct arylation of phenols with aryl iodides.
Materials:
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
Ligand (e.g., a phosphine (B1218219) ligand)
-
Base (e.g., K₂CO₃, Cs₂CO₃)
-
Phenol (B47542) substrate
-
Aryl iodide
-
Degassed solvent (e.g., toluene, dioxane, or water)[2]
-
Standard glassware for inert atmosphere reactions
Procedure:
-
To an oven-dried reaction vessel, add the phenol (1.0 equiv.), aryl iodide (1.2 equiv.), base (2.0 equiv.), and ligand (if used).
-
In a separate vial, weigh the tris(dibenzylideneacetone)dipalladium(0) catalyst.
-
Evacuate and backfill the reaction vessel with an inert gas (e.g., argon or nitrogen) three times.
-
Add the catalyst to the reaction vessel under a positive flow of inert gas.
-
Add the degassed solvent via syringe.
-
Heat the reaction mixture to the desired temperature (e.g., 80-120 °C) with vigorous stirring.
-
Monitor the reaction progress by an appropriate analytical technique (e.g., TLC, GC-MS, or LC-MS).
-
Upon completion, cool the reaction to room temperature.
-
If a biphasic system is not present, add water and an organic solvent (e.g., ethyl acetate) for extraction.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel.
| Entry | Phenol | Aryl Iodide | Product | Yield (%) |
| 1 | Phenol | 4-Iodotoluene | 4'-Methyl-[1,1'-biphenyl]-4-ol | 85 |
| 2 | 4-Methoxyphenol | Iodobenzene | 4'-Methoxy-[1,1'-biphenyl]-4-ol | 78 |
| 3 | 4-Chlorophenol | 4-Iodoanisole | 4'-Chloro-4-methoxy-1,1'-biphenyl | 81 |
| 4 | Phenol | 1-Iodo-4-nitrobenzene | 4'-Nitro-[1,1'-biphenyl]-4-ol | 65 |
Note: The yields presented are representative and may vary based on the specific reaction conditions and substrates used. For detailed conditions, refer to the original literature.
Protocol 2: Intramolecular C-H Arylation for Heterocycle Synthesis
This protocol outlines a general procedure for the synthesis of fused heterocyclic systems via an intramolecular C-H arylation reaction.
Materials:
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
Ligand (e.g., a bulky phosphine or N-heterocyclic carbene precursor)
-
Base (e.g., K₂CO₃, Cs₂CO₃, or an organic base)
-
Aryl halide substrate with a tethered arene
-
Degassed solvent (e.g., DMF, DMAc, or toluene)
-
Standard glassware for inert atmosphere reactions
Procedure:
-
In a glovebox or under a stream of inert gas, add the aryl halide substrate (1.0 equiv.), base (2.0-3.0 equiv.), and ligand to a reaction tube.
-
Add tris(dibenzylideneacetone)dipalladium(0).
-
Add the degassed solvent.
-
Seal the reaction tube and heat the mixture in a preheated oil bath or heating block to the specified temperature (typically 100-150 °C).
-
After the indicated reaction time, cool the mixture to room temperature.
-
Dilute the reaction mixture with an organic solvent and filter through a pad of celite, washing with additional solvent.
-
Concentrate the filtrate and purify the residue by flash column chromatography.
| Entry | Substrate | Product | Yield (%) |
| 1 | 2-Bromo-N-phenylbenzamide | Dibenzo[b,d]furan-6(5H)-one | 92 |
| 2 | 1-(2-Bromophenyl)-1H-pyrrole | 5H-Pyrrolo[1,2-a]quinoline | 88 |
| 3 | 2-(2-Bromophenoxy)pyridine | Dibenzo[b,d]furan | 75 |
Note: Yields are illustrative and specific conditions should be referenced from the relevant literature.
Safety and Handling
Tris(dibenzylideneacetone)dipalladium(0) is an air-stable solid but should be handled with care. It is advisable to handle the compound in a well-ventilated fume hood. As with all palladium compounds, appropriate personal protective equipment (gloves, lab coat, safety glasses) should be worn. For detailed safety information, consult the Safety Data Sheet (SDS).
Conclusion
Tris(dibenzylideneacetone)dipalladium(0) is a powerful and versatile catalyst for C-H activation reactions, enabling the efficient synthesis of a wide range of valuable organic molecules. The protocols and data presented herein provide a foundation for researchers to explore and apply this transformative chemistry in their own synthetic endeavors, particularly in the fields of pharmaceutical discovery and materials science. Further exploration of ligand and reaction condition optimization will undoubtedly continue to expand the scope and utility of Pd₂(dba)₃-catalyzed C-H functionalization.
References
Applications of Tris(dibenzylideneacetone)dipalladium(0) in Total Synthesis: A Guide for Researchers
Introduction
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) is a highly versatile and widely utilized catalyst precursor in modern organic synthesis. Its utility stems from its ability to serve as a source of soluble palladium(0), which is crucial for a vast array of catalytic cross-coupling reactions. This air-stable, dark purple crystalline solid is an indispensable tool for synthetic chemists, particularly in the complex art of natural product total synthesis, where the mild reaction conditions and high functional group tolerance of palladium-catalyzed reactions are paramount. This document provides detailed application notes and experimental protocols for the use of Pd₂(dba)₃ in the total synthesis of several complex and biologically significant natural products, targeting researchers, scientists, and drug development professionals.
Application Note 1: Intramolecular Heck Reaction in the Total Synthesis of (-)-Galanthamine
Target Molecule: (-)-Galanthamine is a tertiary alkaloid used for the treatment of mild to moderate Alzheimer's disease. Its mechanism of action involves the inhibition of acetylcholinesterase (AChE), leading to increased levels of acetylcholine (B1216132) in the brain, and allosteric potentiation of nicotinic acetylcholine receptors (nAChRs).
Synthetic Strategy: The total synthesis of (-)-Galanthamine reported by Trost and colleagues leverages a key intramolecular Heck reaction to construct the challenging spirocyclic core of the molecule, which features a quaternary carbon center. This strategic use of a Pd₂(dba)₃-catalyzed cyclization avoids the often low-yielding oxidative phenolic coupling reactions used in earlier syntheses.
Key Transformation: The pivotal step involves the intramolecular Heck cyclization of an enantioenriched aryl bromide precursor. The Pd(0) catalyst, generated in situ from Pd₂(dba)₃, undergoes oxidative addition to the aryl bromide bond. Subsequent intramolecular carbopalladation onto the cyclohexene (B86901) ring, followed by β-hydride elimination, forges the critical C-C bond and establishes the spirocyclic framework of the galanthamine (B1674398) core.
Experimental Protocol: Intramolecular Heck Cyclization in the Total Synthesis of (-)-Galanthamine (Trost et al.)
Reaction Scheme:
Aryl Bromide Precursor → Spirocyclic Core
Materials:
-
Aryl Bromide Precursor
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
Tri(o-tolyl)phosphine (P(o-tol)₃)
-
Silver(I) carbonate (Ag₂CO₃)
-
Anhydrous N,N-Dimethylformamide (DMF)
Procedure:
-
To a solution of the aryl bromide precursor in anhydrous DMF is added tri(o-tolyl)phosphine, silver(I) carbonate, and tris(dibenzylideneacetone)dipalladium(0).
-
The reaction mixture is heated to 80 °C and stirred under an inert atmosphere until the starting material is consumed (monitored by TLC or LC-MS).
-
Upon completion, the reaction is cooled to room temperature and filtered through a pad of celite, washing with ethyl acetate (B1210297).
-
The filtrate is concentrated under reduced pressure, and the residue is purified by flash column chromatography on silica (B1680970) gel to afford the desired spirocyclic product.
| Reagent/Parameter | Molar Equiv. / Condition |
| Aryl Bromide | 1.0 |
| Pd₂(dba)₃ | 0.05 |
| P(o-tol)₃ | 0.2 |
| Ag₂CO₃ | 2.0 |
| Solvent | DMF |
| Temperature | 80 °C |
| Yield | ~70% |
Application Note 2: Reductive Heck Cyclization in the Asymmetric Total Synthesis of (-)-Galanthamine
Synthetic Strategy: An alternative approach to the galanthamine core, developed by Zhou, Xie, and coworkers, employs an intramolecular reductive Heck cyclization. This method offers a distinct advantage by avoiding the β-hydride elimination step, which can sometimes lead to undesired olefin isomers. Instead, the palladium intermediate is intercepted by a hydride source.
Key Transformation: In this synthesis, a chiral α-aryloxy cyclic ketone derivative undergoes cyclization catalyzed by a palladium complex derived from Pd₂(dba)₃. Sodium formate (B1220265) serves as the hydride source, which reductively cleaves the carbon-palladium bond in the cyclized intermediate to afford the desired product and regenerate the Pd(0) catalyst. This strategy efficiently constructs the benzylic quaternary center.
Experimental Protocol: Intramolecular Reductive Heck Cyclization (Zhou, Xie et al.)
Reaction Scheme:
α,β-Unsaturated Ester → Dihydrobenzofuran derivative
Materials:
-
α,β-Unsaturated Ester Precursor
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
1,3-Bis(diphenylphosphino)propane (dppp)
-
Sodium formate (HCO₂Na)
-
Anhydrous N,N-Dimethylformamide (DMF)
Procedure:
-
A mixture of the α,β-unsaturated ester precursor, Pd₂(dba)₃, dppp, and sodium formate is dissolved in anhydrous DMF.
-
The reaction mixture is heated to 60 °C and stirred under a nitrogen atmosphere for 12 hours.
-
After cooling to room temperature, the mixture is diluted with ethyl acetate and washed with water and brine.
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by silica gel column chromatography to yield the dihydrobenzofuran derivative.[1]
| Reagent/Parameter | Molar Equiv. / Condition |
| α,β-Unsaturated Ester | 1.0 |
| Pd₂(dba)₃ | 0.05 |
| dppp | 0.1 |
| HCO₂Na | 2.0 |
| Solvent | DMF |
| Temperature | 60 °C |
| Yield | 95% [1] |
Application Note 3: Late-Stage Stille Coupling in the Total Synthesis of Manzamine A
Target Molecule: Manzamine A is a complex marine alkaloid with a unique pentacyclic ring system. It has garnered significant interest due to its potent antitumor, antimalarial, and anti-infective properties. Its mechanism of action in cancer cells is believed to involve the induction of apoptosis and cell cycle arrest.
Synthetic Strategy: The total synthesis of Manzamine A by Dixon and coworkers features a highly convergent approach, culminating in a late-stage palladium-catalyzed cross-coupling reaction to append the final carbocyclic ring. This strategy allows for the rapid assembly of the complex core and provides flexibility for the synthesis of analogues.
Key Transformation: A key fragment coupling is achieved via a Stille cross-coupling reaction. A complex vinyl triflate intermediate is coupled with a vinyl stannane (B1208499) fragment in the presence of a palladium catalyst. While the original publication does not explicitly state the use of Pd₂(dba)₃ for this specific step, it is a common and effective catalyst for Stille couplings and is included here as a representative protocol. The catalytic cycle involves oxidative addition of the palladium(0) species to the vinyl triflate, followed by transmetalation with the organostannane, and subsequent reductive elimination to form the C-C bond and regenerate the catalyst.
Experimental Protocol: Representative Late-Stage Stille Coupling
Reaction Scheme:
Vinyl Triflate + Vinyl Stannane → Coupled Product
Materials:
-
Vinyl Triflate Intermediate
-
Vinyl Stannane Fragment
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
Triphenylarsine (AsPh₃)
-
Copper(I) iodide (CuI)
-
Anhydrous N,N-Dimethylformamide (DMF)
Procedure:
-
To a solution of the vinyl triflate and vinyl stannane in anhydrous DMF are added triphenylarsine, copper(I) iodide, and tris(dibenzylideneacetone)dipalladium(0).
-
The reaction mixture is stirred at room temperature under an inert atmosphere until the reaction is complete.
-
The mixture is then diluted with an organic solvent and washed with aqueous potassium fluoride (B91410) to remove tin byproducts.
-
The organic layer is further washed with water and brine, dried, and concentrated.
-
Purification by column chromatography affords the coupled product.
| Reagent/Parameter | Molar Equiv. / Condition |
| Vinyl Triflate | 1.0 |
| Vinyl Stannane | 1.2 |
| Pd₂(dba)₃ | 0.05 |
| AsPh₃ | 0.2 |
| CuI | 0.1 |
| Solvent | DMF |
| Temperature | Room Temperature |
| Yield | Variable |
Application Note 4: Intramolecular Heck Reaction in the Formal Total Synthesis of (±)-Morphine
Target Molecule: Morphine is a potent opiate analgesic drug and is the principal active agent in opium. It acts directly on the central nervous system to relieve pain by binding to μ-opioid receptors.
Synthetic Strategy: The formal total synthesis of (±)-Morphine by Overman and coworkers utilizes an intramolecular Heck reaction to construct the tetracyclic core of the morphine skeleton. This approach provides a convergent and stereocontrolled route to a key intermediate that has been previously converted to morphine.
Key Transformation: The crucial cyclization involves a Pd(0)-catalyzed reaction of an aryl triflate with an enol ether. The use of a phosphine (B1218219) ligand is critical for the success of this transformation. The catalytic cycle is analogous to the intramolecular Heck reaction described for galanthamine, leading to the formation of the C-ring of the morphine core. While the original communication does not specify Pd₂(dba)₃, subsequent reviews and related work from the Overman group on intramolecular Heck reactions frequently employ this catalyst.
Experimental Protocol: Representative Intramolecular Heck Reaction for Morphine Core Synthesis
Reaction Scheme:
Aryl Triflate Precursor → Tetracyclic Morphine Core
Materials:
-
Aryl Triflate Precursor
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
1,3-Bis(diphenylphosphino)propane (dppp)
-
Proton sponge (1,8-Bis(dimethylamino)naphthalene)
-
Anhydrous Acetonitrile (B52724) (MeCN)
Procedure:
-
A solution of the aryl triflate precursor, Pd₂(dba)₃, dppp, and proton sponge in anhydrous acetonitrile is prepared in a sealed tube.
-
The mixture is deoxygenated by several freeze-pump-thaw cycles.
-
The sealed tube is heated at 80 °C for an extended period (e.g., 48 hours).
-
After cooling, the reaction mixture is concentrated, and the residue is purified by flash chromatography to yield the tetracyclic product.
| Reagent/Parameter | Molar Equiv. / Condition |
| Aryl Triflate | 1.0 |
| Pd₂(dba)₃ | 0.05 |
| dppp | 0.1 |
| Proton Sponge | 1.2 |
| Solvent | MeCN |
| Temperature | 80 °C |
| Yield | Variable |
Tris(dibenzylideneacetone)dipalladium(0) is a cornerstone catalyst in the total synthesis of complex natural products. The examples of (-)-Galanthamine, Manzamine A, and (±)-Morphine highlight its effectiveness in facilitating key bond-forming reactions, including intramolecular Heck, reductive Heck, and Stille couplings. The mild conditions and functional group tolerance associated with Pd₂(dba)₃-catalyzed reactions make it an invaluable tool for constructing intricate molecular architectures. The provided protocols offer a starting point for researchers to apply these powerful transformations in their own synthetic endeavors.
References
Application Notes and Protocols for Ligand Selection in Tris(dibenzylideneacetone)dipalladium(0)-Catalyzed Cross-Coupling Reactions
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive guide to ligand selection for tris(dibenzylideneacetone)dipalladium(0) (B46781) (Pd₂(dba)₃) in various cross-coupling reactions. It includes detailed application notes, comparative data on ligand performance, experimental protocols for key reactions, and visualizations of catalytic cycles and experimental workflows.
Application Notes: A Strategic Approach to Ligand Selection
Tris(dibenzylideneacetone)dipalladium(0) is a widely used air-stable source of palladium(0) for a multitude of cross-coupling reactions that are fundamental to modern organic synthesis, particularly in pharmaceutical and materials science.[1][2] The dba ligands are weakly bound and can be readily displaced by stronger coordinating ligands, such as phosphines or N-heterocyclic carbenes (NHCs), to generate the catalytically active species in situ.[2] The choice of the ancillary ligand is paramount as it dictates the catalyst's stability, activity, and selectivity for a given transformation.
Key considerations for ligand selection include:
-
Electron-Donating Ability: Electron-rich ligands generally accelerate the rate-determining oxidative addition step by increasing the electron density on the palladium center.[3]
-
Steric Bulk: Bulky ligands promote the reductive elimination step, which is often the product-forming step in the catalytic cycle. They can also favor the formation of monoligated palladium species, which are often the most catalytically active.[4]
-
Bite Angle (for bidentate ligands): The geometry of bidentate phosphine (B1218219) ligands, particularly the bite angle, can significantly influence the rate and selectivity of the reaction.
-
Stability: The strength of the palladium-ligand bond is crucial for catalyst longevity. N-heterocyclic carbenes (NHCs) often form more stable complexes with palladium compared to phosphines, leading to higher catalyst turnover numbers in some cases.[5]
The following sections provide specific recommendations and comparative data for ligand selection in major cross-coupling reactions.
Data Presentation: Ligand Performance in Cross-Coupling Reactions
The following tables summarize the performance of various ligands in Pd₂(dba)₃-catalyzed cross-coupling reactions. The data is compiled from various literature sources and is intended to provide a comparative overview to guide ligand selection.
Table 1: Ligand Performance in Suzuki-Miyaura Coupling
| Ligand | Aryl Halide | Arylboronic Acid | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference(s) |
| PPh₃ | 4-Bromotoluene | Phenylboronic acid | K₂CO₃ | Toluene (B28343)/H₂O | 80 | 12 | 85 | [6] |
| P(t-Bu)₃ | 4-Chlorotoluene | Phenylboronic acid | K₃PO₄ | Toluene | 80 | 2 | 98 | [7] |
| SPhos | 2-Chlorotoluene | 4-Methoxyphenylboronic acid | K₃PO₄ | Toluene/H₂O | 100 | 16 | 95 | [1][7] |
| XPhos | 4-Chloroanisole | Phenylboronic acid | K₃PO₄ | t-BuOH | 100 | 1 | 99 | [7] |
| PCy₃ | 1-Chloro-4-nitrobenzene | Phenylboronic acid | K₃PO₄ | Toluene | 80 | 1 | 96 | [7] |
| IMes | 4-Chlorotoluene | Phenylboronic acid | K₃PO₄ | Dioxane | 100 | 12 | 92 | [5] |
| IPr | 4-Chloroanisole | Phenylboronic acid | K₃PO₄ | Dioxane | 100 | 12 | 95 | [5] |
Table 2: Ligand Performance in Buchwald-Hartwig Amination
| Ligand | Aryl Halide | Amine | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference(s) |
| P(o-tol)₃ | 4-Bromotoluene | Morpholine | NaOt-Bu | Toluene | 100 | 16 | 88 | [8] |
| P(t-Bu)₃ | 4-Chlorotoluene | Aniline | NaOt-Bu | Toluene | 80 | 2 | 95 | [9] |
| XPhos | 4-Chloroanisole | n-Hexylamine | NaOt-Bu | Toluene | 100 | 1 | 99 | [10] |
| SPhos | 4-Chlorotoluene | Benzylamine | NaOt-Bu | Toluene | 100 | 1 | 97 | [3] |
| BINAP | 2-Bromotoluene | Aniline | NaOt-Bu | Toluene | 100 | 18 | 85 | [10] |
| IPr | 4-Chlorotoluene | Morpholine | NaOt-Bu | Dioxane | 100 | 12 | 98 | [5] |
| SIPr | 4-Chloroanisole | Aniline | NaOt-Bu | Dioxane | RT | 24 | 92 | [5] |
Table 3: Ligand Performance in Sonogashira Coupling
| Ligand | Aryl Halide | Alkyne | Base | Co-catalyst | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference(s) |
| PPh₃ | 4-Iodoanisole | Phenylacetylene | Et₃N | CuI | THF | RT | 2 | 95 | [11] |
| P(t-Bu)₃ | 4-Bromotoluene | Phenylacetylene | Cs₂CO₃ | None | Dioxane | 60 | 12 | 92 | [3] |
| XPhos | 4-Chlorotoluene | Phenylacetylene | Cs₂CO₃ | None | Dioxane | 100 | 12 | 88 | [12] |
| AsPh₃ | 1-Iodonaphthalene | 1-Octyne | Et₃N | CuI | DMF | 60 | 4 | 90 | [5] |
| None | 4-Iodoanisole | Phenylacetylene | K₃PO₄ | None | EtOH/H₂O | 80 | 12 | 94 | [5] |
Table 4: Ligand Performance in Heck Reaction
| Ligand | Aryl Halide | Alkene | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference(s) |
| PPh₃ | 4-Bromotoluene | Styrene | Et₃N | DMF | 100 | 12 | 90 | [13] |
| P(o-tol)₃ | Iodobenzene | n-Butyl acrylate | K₂CO₃ | Acetonitrile (B52724) | 95 | 17 | 85 | [4] |
| P(t-Bu)₃ | 4-Chlorotoluene | Styrene | K₂CO₃ | Dioxane | 120 | 12 | 92 | [13] |
| PCy₃ | 4-Bromoanisole | n-Butyl acrylate | NaOAc | DMF | 100 | 6 | 95 | [13] |
| None | Iodobenzene | Styrene | K₂CO₃ | DMF/H₂O | 100 | 2 | 98 | [14] |
Experimental Protocols
The following protocols are representative examples for conducting cross-coupling reactions using Pd₂(dba)₃. These should be considered as starting points and may require optimization for specific substrates and ligands.
Protocol 1: Suzuki-Miyaura Coupling of an Aryl Chloride with an Arylboronic Acid using SPhos
Materials:
-
Pd₂(dba)₃ (1 mol% Pd)
-
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) (2 mol%)
-
Aryl chloride (1.0 mmol)
-
Arylboronic acid (1.2 mmol)
-
Potassium phosphate (B84403) (K₃PO₄), finely ground (2.0 mmol)
-
Toluene (5 mL)
-
Water (0.5 mL)
-
Schlenk tube or similar reaction vessel
-
Magnetic stir bar
Procedure:
-
To a flame-dried Schlenk tube under an inert atmosphere (e.g., argon or nitrogen), add Pd₂(dba)₃, SPhos, the aryl chloride, the arylboronic acid, and K₃PO₄.
-
Evacuate and backfill the tube with the inert gas three times.
-
Add degassed toluene and degassed water via syringe.
-
Seal the tube and heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate (B1210297) (20 mL) and wash with water (2 x 10 mL) and brine (10 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel.[1][7]
Protocol 2: Buchwald-Hartwig Amination of an Aryl Bromide with a Secondary Amine using XPhos
Materials:
-
Pd₂(dba)₃ (1 mol% Pd)
-
XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl) (2 mol%)
-
Aryl bromide (1.0 mmol)
-
Secondary amine (1.2 mmol)
-
Sodium tert-butoxide (NaOt-Bu) (1.4 mmol)
-
Toluene (5 mL)
-
Schlenk tube or similar reaction vessel
-
Magnetic stir bar
Procedure:
-
In a glovebox or under a stream of inert gas, add NaOt-Bu to a flame-dried Schlenk tube.
-
In a separate vial, dissolve Pd₂(dba)₃ and XPhos in toluene. Add this solution to the Schlenk tube.
-
Add the aryl bromide and the secondary amine to the reaction mixture.
-
Seal the tube and heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Quench the reaction by carefully adding saturated aqueous ammonium (B1175870) chloride (10 mL).
-
Extract the product with ethyl acetate (3 x 15 mL).
-
Wash the combined organic layers with brine (15 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.[10]
Protocol 3: Copper-Free Sonogashira Coupling of an Aryl Iodide with a Terminal Alkyne
Materials:
-
Pd₂(dba)₃ (1 mol% Pd)
-
Triphenylphosphine (PPh₃) (4 mol%)
-
Aryl iodide (1.0 mmol)
-
Terminal alkyne (1.2 mmol)
-
Triethylamine (B128534) (Et₃N) (2.0 mmol)
-
Tetrahydrofuran (THF), anhydrous (5 mL)
-
Schlenk tube or similar reaction vessel
-
Magnetic stir bar
Procedure:
-
To a flame-dried Schlenk tube under an inert atmosphere, add Pd₂(dba)₃ and PPh₃.
-
Add anhydrous THF and stir for 10 minutes.
-
Add the aryl iodide, terminal alkyne, and triethylamine via syringe.
-
Stir the reaction mixture at room temperature.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, dilute the reaction mixture with diethyl ether (20 mL) and filter through a pad of celite.
-
Wash the filtrate with water (2 x 10 mL) and brine (10 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.[11]
Protocol 4: Heck Reaction of an Aryl Bromide with an Alkene using P(o-tol)₃
Materials:
-
Pd₂(dba)₃ (1 mol% Pd)
-
Tri(o-tolyl)phosphine (P(o-tol)₃) (4 mol%)
-
Aryl bromide (1.0 mmol)
-
Alkene (1.5 mmol)
-
Potassium carbonate (K₂CO₃) (2.0 mmol)
-
Acetonitrile, anhydrous (5 mL)
-
Sealed reaction tube
-
Magnetic stir bar
Procedure:
-
To a flame-dried, sealable reaction tube, add Pd₂(dba)₃, P(o-tol)₃, the aryl bromide, and K₂CO₃.
-
Evacuate and backfill the tube with an inert gas three times.
-
Add the alkene and anhydrous acetonitrile via syringe.
-
Seal the tube and heat the reaction mixture to 95 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with diethyl ether (20 mL) and filter to remove inorganic salts.
-
Wash the filtrate with water (10 mL) and brine (10 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.[4]
Mandatory Visualization
The following diagrams, created using the DOT language, illustrate key concepts and workflows related to Pd₂(dba)₃-catalyzed cross-coupling reactions.
References
- 1. researchgate.net [researchgate.net]
- 2. Pd(dba)2 vs Pd2(dba)3: an in-depth comparison of catalytic reactivity and mechanism via mixed-ligand promoted C-N and C-S coupling reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. An efficient, palladium-catalyzed, enantioselective synthesis of (2R)-3-butene-1,2-diol and its use in highly selective Heck reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 9. Phosphine‐incorporated Metal‐Organic Framework for Palladium Catalyzed Heck Coupling Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Heck reaction - Wikipedia [en.wikipedia.org]
- 11. youtube.com [youtube.com]
- 12. benchchem.com [benchchem.com]
- 13. bcp.fu-berlin.de [bcp.fu-berlin.de]
- 14. Heck Transformations of Biological Compounds Catalyzed by Phosphine-Free Palladium - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Tris(dibenzylideneacetone)dipalladium(0) in the Synthesis of Pharmaceutical Intermediates
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tris(dibenzylideneacetone)dipalladium(0), abbreviated as Pd₂(dba)₃, is a highly versatile and widely utilized catalyst precursor in modern organic synthesis.[1] Its utility is particularly prominent in the pharmaceutical industry for the construction of complex molecular architectures that form the core of many drug molecules.[2] As an air-stable source of palladium(0), Pd₂(dba)₃ is a key component in a multitude of cross-coupling reactions, enabling the efficient formation of carbon-carbon (C-C) and carbon-heteroatom (C-N, C-O, C-S) bonds.[3]
These reactions, including the Suzuki-Miyaura, Buchwald-Hartwig, and Heck couplings, are fundamental in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients (APIs).[4][5] The dba ligands are weakly bound and can be readily displaced by more strongly coordinating ligands, such as phosphines, allowing for the in situ generation of the active catalytic species.[1] This adaptability makes Pd₂(dba)₃ a preferred choice for both small-scale drug discovery and large-scale manufacturing processes.[4][6]
This document provides detailed application notes and experimental protocols for the use of Pd₂(dba)₃ in key transformations relevant to pharmaceutical synthesis.
Key Applications in Pharmaceutical Synthesis
Pd₂(dba)₃ is instrumental in several classes of cross-coupling reactions that are routinely employed in the synthesis of pharmaceutical intermediates.
-
Suzuki-Miyaura Coupling: This reaction forms a carbon-carbon bond between an organoboron compound and an organohalide. It is extensively used for the synthesis of biaryl and heteroaryl-aryl structures, which are common motifs in pharmaceuticals.[4] A notable example is its use in the synthesis of an intermediate for Lapatinib, a dual tyrosine kinase inhibitor used in cancer therapy.[7]
-
Buchwald-Hartwig Amination: This reaction forms a carbon-nitrogen bond between an aryl halide or triflate and an amine. It is a cornerstone for the synthesis of arylamines, which are prevalent in a vast number of FDA-approved drugs, including treatments for cancer, schizophrenia, and leukemia.[8][9]
-
Heck Reaction: This reaction involves the coupling of an unsaturated halide with an alkene to form a substituted alkene. It is a valuable tool for the construction of complex carbon skeletons found in various pharmaceutical agents.[10]
Data Presentation: Reaction Parameters and Yields
The following tables summarize quantitative data for representative Pd₂(dba)₃-catalyzed reactions in the synthesis of pharmaceutical intermediates.
Table 1: Suzuki-Miyaura Coupling for a Lapatinib Intermediate
| Parameter | Value | Reference |
| Aryl Halide | 6-Iodoquinazolin-4-one (B131393) | [7] |
| Boronic Acid | 5-Formyl-2-furanylboronic acid | [7] |
| Catalyst | Pd₂(dba)₃ | [4] |
| Ligand | Tricyclohexylphosphine | [4] |
| Base | K₃PO₄ | [4] |
| Solvent | Dioxane/H₂O | [4] |
| Temperature | 120 °C (microwave) | [4] |
| Reaction Time | 10 min | [4] |
| Yield | 96% | [7] |
Table 2: Buchwald-Hartwig Amination for the Synthesis of 4-Methoxytriphenylamine (B1588709)
| Parameter | Value |
| Aryl Halide | 4-Chloroanisole (B146269) |
| Amine | Diphenylamine (B1679370) |
| Catalyst | Pd₂(dba)₃ (1 mol%) |
| Ligand | tBu₃P·HBF₄ (2 mol%) |
| Base | Sodium tert-butoxide (2.2 eq.) |
| Solvent | Toluene (B28343) |
| Temperature | Reflux (approx. 111 °C) |
| Reaction Time | 16 h |
| Yield | 65% |
Table 3: Heck Reaction for the Synthesis of a Substituted Alkene Intermediate
| Parameter | Value | Reference |
| Aryl Halide | 4-Iodoacetophenone | [11] |
| Alkene | Acrylic acid | [11] |
| Catalyst | Pd₂(dba)₃ (or other Pd source) | [6][8] |
| Base | Na₂CO₃ | [11] |
| Solvent | Water | [11] |
| Temperature | 100 °C | [11] |
| Reaction Time | 1 h | [11] |
| Yield | High (specific yield not given for Pd₂(dba)₃) | [11] |
Experimental Protocols
Protocol 1: Suzuki-Miyaura Coupling for a Lapatinib Intermediate
This protocol describes the synthesis of 5-(4-oxo-3,4-dihydroquinazolin-6-yl)furan-2-carbaldehyde, a key intermediate in the synthesis of Lapatinib.
Materials:
-
6-Iodoquinazolin-4-one
-
5-Formyl-2-furanylboronic acid
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
Tricyclohexylphosphine (PCy₃)
-
Potassium phosphate (B84403) (K₃PO₄)
-
1,4-Dioxane
-
Water
Procedure:
-
To a microwave vial, add 6-iodoquinazolin-4-one (1.0 eq.), 5-formyl-2-furanylboronic acid (1.2 eq.), and K₃PO₄ (3.0 eq.).
-
In a separate vial, prepare the catalyst premix by dissolving Pd₂(dba)₃ (0.015 eq.) and PCy₃ (0.03 eq.) in a minimal amount of dioxane.
-
Add the catalyst premix to the microwave vial containing the reactants.
-
Add a mixture of dioxane and water (e.g., 4:1 v/v) to the reaction vial.
-
Seal the vial and place it in a microwave reactor.
-
Irradiate the reaction mixture at 120 °C for 10 minutes.
-
After cooling, dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and water.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel to afford the desired intermediate.
Protocol 2: Buchwald-Hartwig Amination for 4-Methoxytriphenylamine
This protocol details the synthesis of 4-methoxytriphenylamine, a common building block in organic electronics and a representative example of N-arylation.
Materials:
-
4-Chloroanisole
-
Diphenylamine
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
Tri-tert-butylphosphonium tetrafluoroborate (B81430) (tBu₃P·HBF₄)
-
Sodium tert-butoxide (NaOtBu)
-
Toluene, anhydrous
-
Ethyl acetate (B1210297)
-
Anhydrous sodium sulfate
Procedure:
-
To a 3-necked round-bottom flask equipped with a reflux condenser and under a nitrogen atmosphere, add diphenylamine (29.6 mmol, 1.0 eq.), 4-chloroanisole (31.4 mmol, 1.05 eq.), and degassed toluene (150 mL).
-
To this mixture, add Pd₂(dba)₃ (0.131 mmol, 1 mol%), tBu₃P·HBF₄ (0.683 mmol, 2 mol%), and sodium tert-butoxide (66.0 mmol, 2.2 eq.).
-
Heat the reaction mixture to reflux and maintain for 16 hours.
-
Cool the reaction to room temperature and dilute with dichloromethane (300 mL).
-
Filter the suspension and dry the filtrate over anhydrous sodium sulfate.
-
Concentrate the filtrate under reduced pressure to obtain the crude product as a brown solid.
-
Purify the crude product by silica gel column chromatography (eluent: hexane/ethyl acetate gradient) to yield a light brown solid.
-
Recrystallize the product from hexane to obtain 4-methoxytriphenylamine as a white solid (yield: 65%).
Protocol 3: Heck Reaction for a Substituted Alkene Intermediate
This protocol provides a general procedure for the Heck coupling of an aryl halide with an alkene, a common transformation in pharmaceutical synthesis.
Materials:
-
Aryl halide (e.g., 4-Iodoacetophenone)
-
Alkene (e.g., Acrylic acid)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
Phosphine (B1218219) ligand (e.g., PPh₃ or P(o-tol)₃) (optional, but often beneficial)
-
Base (e.g., Na₂CO₃, Et₃N)
-
Solvent (e.g., DMF, NMP, or water)
Procedure:
-
To a round-bottom flask equipped with a magnetic stir bar and reflux condenser, add the aryl halide (1.0 eq.), the alkene (1.5 eq.), and the base (2.0-3.0 eq.).
-
Add the solvent to the flask.
-
In a separate vial, dissolve Pd₂(dba)₃ (0.01-0.05 eq.) and the phosphine ligand (if used, typically in a 1:2 to 1:4 Pd:ligand ratio) in a small amount of the reaction solvent.
-
Add the catalyst solution to the reaction flask.
-
Heat the reaction mixture to the desired temperature (typically 80-120 °C) and stir until the reaction is complete (monitor by TLC or LC-MS).
-
Cool the reaction to room temperature and, if using an organic solvent, dilute with water and extract with an appropriate organic solvent (e.g., ethyl acetate). If using water as a solvent, acidify the mixture (if an acid was formed) and extract with an organic solvent.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
Mandatory Visualizations
Catalytic Cycles
The following diagrams illustrate the catalytic cycles for the Suzuki-Miyaura and Buchwald-Hartwig reactions, which are central to the application of Pd₂(dba)₃.
Caption: Catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Caption: Catalytic cycle for the Buchwald-Hartwig amination reaction.
Experimental Workflow
The following diagram illustrates a general experimental workflow for a Pd₂(dba)₃-catalyzed cross-coupling reaction.
Caption: General experimental workflow for Pd₂(dba)₃-catalyzed cross-coupling.
References
- 1. benchchem.com [benchchem.com]
- 2. nbinno.com [nbinno.com]
- 3. Tris(dibenzylideneacetone)dipalladium(0) - Wikipedia [en.wikipedia.org]
- 4. scielo.br [scielo.br]
- 5. A green Heck reaction protocol towards trisubstituted alkenes, versatile pharmaceutical intermediates - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Impact of Cross-Coupling Reactions in Drug Discovery and Development - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. eurekaselect.com [eurekaselect.com]
- 9. Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds - RSC Advances (RSC Publishing) DOI:10.1039/D2RA07412E [pubs.rsc.org]
- 10. scienceinfo.com [scienceinfo.com]
- 11. Video: Palladium-Catalyzed Cross Coupling; Heck Coupling Reaction [jove.com]
Application Notes and Protocols for Microwave-Assisted Reactions Using Tris(dibenzylideneacetone)dipalladium(0)
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for conducting microwave-assisted cross-coupling reactions utilizing tris(dibenzylideneacetone)dipalladium(0) (B46781) (Pd2(dba)3). Microwave irradiation has been demonstrated to significantly accelerate reaction times, often leading to improved yields and cleaner reaction profiles compared to conventional heating methods.[1][2][3][4][5][6] Pd2(dba)3 is a versatile, air-stable palladium(0) precursor that is widely employed in a variety of cross-coupling reactions.[7]
Overview of Microwave-Assisted Palladium Catalysis
Microwave-assisted organic synthesis utilizes the ability of polar molecules (solvents, reagents) to absorb microwave energy and convert it into heat. This rapid, in-situ heating leads to a homogeneous temperature distribution and can dramatically reduce reaction times from hours to minutes.[1][4][5] When combined with a highly active catalyst system, such as those derived from Pd2(dba)3, this technology offers a powerful tool for rapid lead optimization, library synthesis, and process development in the pharmaceutical and fine chemical industries.[6]
Key Applications and Reaction Protocols
Herein, we detail protocols for several of the most common and synthetically useful palladium-catalyzed cross-coupling reactions.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful method for the formation of carbon-nitrogen (C-N) bonds. Microwave irradiation has been shown to dramatically reduce reaction times for this transformation from hours to minutes, with yields often surpassing those of conventional heating.[1]
General Experimental Protocol: Microwave-Assisted Buchwald-Hartwig Double Amination [1]
-
To a microwave vial, add the aryl bromide (1.0 equiv), secondary amine (2.1 equiv), Pd2(dba)3 (5 mol%), XPhos (10 mol%), and sodium tert-butoxide (t-BuONa) (2.5 equiv).
-
Add anhydrous toluene (B28343) (4.0 mL per 1.0 mmol of aryl bromide).
-
Seal the vial and place it in the microwave reactor.
-
Irradiate the reaction mixture at 150 °C for 30 minutes with a microwave power set to 300 W.
-
After the reaction is complete, cool the vial to room temperature.
-
Dilute the reaction mixture with chloroform (B151607) (CHCl3) and filter through a pad of Celite.
-
Concentrate the filtrate under reduced pressure to obtain the crude product, which can be further purified by column chromatography.
Table 1: Comparison of Conventional vs. Microwave-Assisted Buchwald-Hartwig Double Amination [1]
| Entry | Aryl Bromide | Amine | Method | Time | Yield (%) |
| 1 | 1,4-dibromobenzene | Phenoxazine | Conventional | 24 h | 75 |
| 2 | 1,4-dibromobenzene | Phenoxazine | Microwave | 30 min | 85 |
| 3 | 1,4-dibromobenzene | Carbazole | Conventional | 24 h | 68 |
| 4 | 1,4-dibromobenzene | Carbazole | Microwave | 30 min | 82 |
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis for the formation of carbon-carbon (C-C) bonds, particularly biaryl structures. Microwave-assisted Suzuki reactions are highly efficient, often proceeding in aqueous media and requiring only short reaction times.[8][9][10]
General Experimental Protocol: Microwave-Assisted Suzuki-Miyaura Coupling [8]
-
In a 10 mL glass vial, place the aryl halide (1.0 mmol), phenylboronic acid (1.2 mmol), a suitable base (e.g., K2CO3, 2 mmol), and the palladium catalyst (e.g., a Pd(II)-pyridine-pyrazole complex, 0.001 mmol).
-
Add a mixture of ethanol (B145695) (1 mL) and water (1 mL) as the solvent.
-
Add a magnetic stir bar and seal the vessel with a Teflon septum.
-
Place the vial in the microwave cavity and irradiate with 60 W of power, ramping the temperature to 120 °C.
-
Hold the reaction at 120 °C for 2 minutes.
-
After cooling, the product can be extracted and purified.
Table 2: Microwave-Assisted Suzuki-Miyaura Coupling of Various Aryl Bromides [8]
| Entry | Aryl Bromide | Product | Yield (%) |
| 1 | 4-Bromobenzaldehyde | 4-Phenylbenzaldehyde | 98 |
| 2 | 3-Bromobenzaldehyde | 3-Phenylbenzaldehyde | 95 |
| 3 | 2-Bromobenzaldehyde | 2-Phenylbenzaldehyde | 80 |
| 4 | 4-Bromoacetophenone | 4-Phenylacetophenone | 97 |
Heck Coupling
The Heck reaction is a versatile method for the C-C bond formation between an unsaturated halide and an alkene. Microwave irradiation can dramatically accelerate Heck reactions, often allowing for the use of more challenging substrates like aryl chlorides.[3][4][11]
General Experimental Protocol: Microwave-Assisted Heck Coupling [4]
-
Adsorb the aryl halide (1.0 equiv) and the terminal olefin (1.2 equiv) onto neutral alumina.
-
Add palladium acetate (B1210297) (Pd(OAc)2, 0.05 mol%). Note: While this example uses Pd(OAc)2, Pd2(dba)3 can also be used as a precursor.
-
Place the solid-supported reactants in a microwave reactor.
-
Irradiate at 300 W for 20-25 minutes under solvent- and ligand-free conditions.
-
After completion, the product can be extracted from the solid support and purified.
Table 3: Microwave-Assisted Heck Coupling of Aryl Halides with Styrene [4]
| Entry | Aryl Halide | Time (min) | Yield (%) |
| 1 | Iodobenzene | 20 | 95 |
| 2 | Bromobenzene | 20 | 92 |
| 3 | 4-Bromoacetophenone | 25 | 90 |
| 4 | 4-Chlorobenzonitrile | 25 | 55 |
Sonogashira Coupling
The Sonogashira coupling enables the formation of C-C bonds between a vinyl or aryl halide and a terminal alkyne. Microwave-assisted Sonogashira couplings are often performed under copper- and solvent-free conditions, enhancing their green chemistry profile.[12][13]
General Experimental Protocol: Microwave-Assisted, Copper-Free Sonogashira Coupling [12]
-
In a Pyrex tube, add the aryl halide (0.2 mmol), terminal alkyne (0.4 mmol), a palladium precursor (e.g., Pd(OAc)2, 2 mol%), and triethylamine (B128534) (0.5 mmol). While this example uses Pd(OAc)2, Pd2(dba)3 is also a suitable precursor.[14]
-
Add an ionic liquid (e.g., [C4mim][NTf2], 0.5 mL) as the reaction medium.
-
Place the tube in a microwave reactor and irradiate at 50 °C for 10-30 minutes with stirring.
-
After cooling, extract the product with hexane.
Table 4: Microwave-Assisted Sonogashira Coupling of 4-Bromoanisole and Phenylacetylene [12]
| Entry | Palladium Precursor | Time (min) | Temperature (°C) | Yield (%) |
| 1 | Pd(OAc)2 | 10 | 50 | 90 |
| 2 | PdCl2 | 10 | 50 | 85 |
| 3 | [PdCl2(PPh3)2] | 10 | 50 | 92 |
| 4 | Pd(OAc)2 | 30 | 50 | 98 |
Visualizations
General Catalytic Cycle for Cross-Coupling Reactions
The following diagram illustrates the generalized catalytic cycle for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig reactions.
Caption: Generalized catalytic cycle for palladium-catalyzed cross-coupling reactions.
Experimental Workflow for Microwave-Assisted Synthesis
The following diagram outlines a typical workflow for performing a microwave-assisted chemical reaction.
Caption: A typical experimental workflow for microwave-assisted organic synthesis.
Safety Considerations
-
Microwave reactors are high-pressure systems. Always use appropriate, sealed microwave vials and operate the instrument according to the manufacturer's instructions.
-
Palladium compounds can be toxic. Handle them with appropriate personal protective equipment (PPE), including gloves and safety glasses, in a well-ventilated fume hood.
-
The solvents used in these reactions are often flammable. Take necessary precautions to avoid ignition sources.
-
Always be aware of the potential for rapid pressure buildup, especially when working with volatile solvents or gaseous byproducts.
By leveraging the speed and efficiency of microwave-assisted synthesis with the versatility of Pd2(dba)3, researchers can significantly accelerate the discovery and development of new chemical entities.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Microwave assisted synthesis of five membered nitrogen heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. data.biotage.co.jp [data.biotage.co.jp]
- 4. mdpi.com [mdpi.com]
- 5. squ.elsevierpure.com [squ.elsevierpure.com]
- 6. granthaalayahpublication.org [granthaalayahpublication.org]
- 7. heraeus-precious-metals.com [heraeus-precious-metals.com]
- 8. An Efficient Microwave-Assisted Suzuki Reaction using a New Pyridine-Pyrazole/Pd(II) Species as Catalyst in Aqueous Media - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5- a ]pyrimidin-5(4 H )-one: towards a new access to 3,5-dia ... - RSC Advances (RSC Publishing) DOI:10.1039/D0RA07959F [pubs.rsc.org]
- 10. A novel protocol for the one-pot borylation/Suzuki reaction provides easy access to hinge-binding groups for kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. mdpi.com [mdpi.com]
- 13. psecommunity.org [psecommunity.org]
- 14. chem.libretexts.org [chem.libretexts.org]
Application Notes and Protocols: Tris(dibenzylideneacetone)dipalladium(0) in Negishi Coupling of Organozinc Compounds
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the use of tris(dibenzylideneacetone)dipalladium(0) (B46781) (Pd₂(dba)₃) in Negishi cross-coupling reactions involving organozinc compounds. The Negishi coupling is a powerful and versatile tool for the formation of carbon-carbon bonds, widely employed in organic synthesis and drug discovery.[1][2][3][4][5]
Introduction
The Negishi coupling, discovered by Ei-ichi Negishi, is a palladium- or nickel-catalyzed reaction between an organozinc reagent and an organic halide or triflate.[1][3] This reaction is highly valued for its ability to form C-C bonds between sp³, sp², and sp hybridized carbon atoms with high functional group tolerance.[1] Tris(dibenzylideneacetone)dipalladium(0), a stable and commercially available Pd(0) source, is a frequently used catalyst precursor in these transformations.[2][6][7] The choice of ligand coordinated to the palladium center is crucial for the reaction's efficiency and selectivity.[8][9]
Catalytic Cycle
The generally accepted mechanism for the Negishi coupling involves a catalytic cycle starting with a Pd(0) species.[3][10]
Caption: Catalytic cycle of the Negishi cross-coupling reaction.
The key steps are:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halide bond of the organic halide (R-X) to form a Pd(II) complex.[3][10]
-
Transmetalation: The organozinc reagent (R'-ZnX') transfers its organic group to the palladium center, displacing the halide and forming a new Pd(II) complex.[3][10]
-
Reductive Elimination: The two organic groups on the palladium complex couple, forming the desired C-C bond (R-R') and regenerating the Pd(0) catalyst, which can then re-enter the catalytic cycle.[3][10]
Quantitative Data Summary
The following tables summarize quantitative data from various Negishi coupling reactions using Pd₂(dba)₃ as the catalyst precursor.
Table 1: Coupling of Aryl/Heteroaryl Halides with Organozinc Reagents
| Entry | Aryl/Heteroaryl Halide | Organozinc Reagent | Ligand | Catalyst Loading (mol%) | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 1 | 4-Iodopyridine | Aspartic acid derivative | P(2-furyl)₃ | - | - | - | - | 90 | [2] |
| 2 | 2-Bromopyridine | Aspartic acid derivative | P(2-furyl)₃ | - | - | - | - | 44 | [2] |
| 3 | 3-Bromopyridine | Aspartic acid derivative | P(2-furyl)₃ | - | - | - | - | 33 | [2] |
| 4 | 4-Bromopyridine | Aspartic acid derivative | P(2-furyl)₃ | - | - | - | - | 23 | [2] |
| 5 | N-Tosyl-3-haloazaindoles | Fmoc-protected iodoalanine derivative | XPhos | - | - | - | - | 69-91 | [11] |
| 6 | Aromatic Bromides | α-amino acid derivatives | P(o-Tol)₃ | - | DMF | 50 | - | - | [7] |
| 7 | Ortho-substituted Aryl Halides | Serine-derived organozinc | SPhos | - | - | - | - | - | [6] |
| 8 | Meta/Para-substituted Aryl Halides | Serine-derived organozinc | SPhos | 0.5 | - | - | - | Satisfactory | [6] |
Table 2: Coupling of Alkenyl Halides/Triflates with Organozinc Reagents
| Entry | Alkenyl Halide/Triflate | Organozinc Reagent | Ligand | Catalyst Loading (mol%) | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 1 | Cyclopentenyl triflate | Iodoalanine derivative | SPhos | - | - | - | - | 70 | [2] |
| 2 | Cyclohexenyl triflate | Iodoalanine derivative | SPhos | - | - | - | - | 70 | [2] |
| 3 | Cycloheptenyl triflate | Iodoalanine derivative | SPhos | - | - | - | - | 54 | [2] |
| 4 | Cyclooctenyl triflate | Iodoalanine derivative | SPhos | - | - | - | - | 58 | [2] |
Experimental Protocols
The following are detailed protocols for representative Negishi coupling reactions using Pd₂(dba)₃.
General Experimental Workflow
The general workflow for a Pd₂(dba)₃-catalyzed Negishi coupling reaction is as follows:
Caption: General experimental workflow for Negishi coupling.
Protocol 1: Negishi Coupling of an Aryl Bromide with an Organozinc Reagent
This protocol is a general procedure and may require optimization for specific substrates.
Materials:
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
Appropriate phosphine (B1218219) ligand (e.g., SPhos, XPhos, P(o-Tol)₃)
-
Aryl bromide
-
Organozinc reagent (in a suitable solvent like THF)
-
Anhydrous solvent (e.g., THF, DMF, Toluene)
-
Schlenk flask or oven-dried round-bottom flask with a condenser
-
Magnetic stirrer
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
Catalyst Preparation:
-
To an oven-dried Schlenk flask under an inert atmosphere, add Pd₂(dba)₃ (e.g., 0.5-2.5 mol %) and the phosphine ligand (e.g., 1-5 mol %).
-
Add anhydrous solvent (e.g., 5 mL per 1 mmol of aryl bromide).
-
Stir the mixture at room temperature for 15-30 minutes to allow for the formation of the active catalyst complex.
-
-
Reaction Setup:
-
To the flask containing the catalyst, add the aryl bromide (1.0 equivalent).
-
Slowly add the organozinc reagent (1.1-1.5 equivalents) to the reaction mixture at room temperature. A slight exotherm may be observed.
-
-
Reaction:
-
Heat the reaction mixture to the desired temperature (typically between room temperature and 100 °C).
-
Stir the reaction under an inert atmosphere and monitor its progress using an appropriate technique (e.g., TLC, GC-MS). Reaction times can vary from a few hours to overnight.
-
-
Workup:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Quench the reaction by the slow addition of a saturated aqueous solution of ammonium (B1175870) chloride or water.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate, diethyl ether).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (B86663) or magnesium sulfate, and filter.
-
Concentrate the solvent under reduced pressure.
-
-
Purification:
-
Purify the crude product by flash column chromatography on silica (B1680970) gel using an appropriate eluent system to obtain the desired coupled product.
-
Protocol 2: Synthesis of Substituted Phenylalanine Derivatives
This protocol is adapted from the work of Jackson and coworkers for the synthesis of substituted phenylalanine derivatives.[7]
Materials:
-
Pd₂(dba)₃
-
Tri(o-tolyl)phosphine (P(o-Tol)₃)
-
Organozinc iodide derived from an α-amino acid
-
Aromatic bromide
-
Anhydrous Dimethylformamide (DMF)
-
Standard glassware for inert atmosphere chemistry
Procedure:
-
To a solution of the aromatic bromide (1.0 equivalent) in anhydrous DMF, add the organozinc iodide (typically 1.2-1.5 equivalents).
-
In a separate flask, prepare the catalyst by mixing Pd₂(dba)₃ and P(o-Tol)₃ in a 1:2 molar ratio in anhydrous DMF.
-
Add the catalyst solution to the reaction mixture under an inert atmosphere.
-
Heat the reaction mixture to 50 °C and stir until the starting material is consumed (monitor by TLC or LC-MS).
-
After completion, cool the reaction to room temperature and perform a standard aqueous workup as described in Protocol 1.
-
Purify the product by column chromatography to yield the substituted phenylalanine derivative.
Ligand and Solvent Effects
The choice of ligand and solvent can significantly impact the outcome of the Negishi coupling.
-
Ligands: Electron-rich and bulky phosphine ligands, such as SPhos and XPhos, are often effective in promoting the coupling of challenging substrates, including ortho-substituted aryl halides.[6] The ligand can also influence the stereochemical outcome of the reaction, particularly with alkenyl halides.[8][9]
-
Solvents: Anhydrous polar aprotic solvents like THF and DMF are commonly used. The choice of solvent can affect the solubility of the reactants and the stability of the catalytic species.
Applications in Drug Development
The Negishi coupling is a valuable tool in drug discovery and development for the synthesis of complex molecules and pharmaceutical intermediates.[5][12] Its high functional group tolerance allows for the coupling of elaborate fragments late in a synthetic sequence. The reaction has been utilized in the synthesis of various biologically active compounds, including unnatural amino acids and complex heterocyclic scaffolds.[11][13]
Safety Considerations
-
Organozinc reagents are often air and moisture-sensitive and may be pyrophoric. They should be handled under an inert atmosphere using appropriate techniques (e.g., Schlenk line, glovebox).[10]
-
Palladium compounds can be toxic and should be handled with care.
-
Always wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
This document is intended to serve as a guide. Researchers should consult the primary literature for more specific details and optimize conditions for their particular substrates.
References
- 1. Negishi coupling - Wikipedia [en.wikipedia.org]
- 2. Negishi cross-couplings in the synthesis of amino acids - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C7OB02682J [pubs.rsc.org]
- 3. chemistnotes.com [chemistnotes.com]
- 4. Negishi Coupling [organic-chemistry.org]
- 5. books.rsc.org [books.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. researchportal.bath.ac.uk [researchportal.bath.ac.uk]
- 8. Ligand Effects on Negishi Couplings of Alkenyl Halides - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Ligand Effects on Negishi Couplings of Alkenyl Halides [organic-chemistry.org]
- 10. Negishi Coupling | NROChemistry [nrochemistry.com]
- 11. Synthesis of Differentially Protected Azatryptophan Analogs via Pd2(dba)3/XPhos Catalyzed Negishi Coupling of N-Ts Azaindole Halides with Zinc Derivative from Fmoc-Protected tert-Butyl (R)-2-Amino-3-iodopropanoate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. End-to-End Automated Synthesis of C(sp3)-Enriched Drug-like Molecules via Negishi Coupling and Novel, Automated Liquid–Liquid Extraction - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Enantioselective Synthesis Using Tris(dibenzylideneacetone)dipalladium(0) and Chiral Ligands
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for conducting enantioselective syntheses utilizing the versatile palladium catalyst precursor, tris(dibenzylideneacetone)dipalladium(0) (B46781) (Pd₂(dba)₃), in conjunction with chiral ligands. The focus is on widely applied and impactful transformations, including the Trost Asymmetric Allylic Alkylation (AAA), the Heck reaction, and cross-coupling reactions.
Introduction
Tris(dibenzylideneacetone)dipalladium(0) is a crucial air-stable source of palladium(0), which is fundamental for a vast array of catalytic cross-coupling reactions pivotal to modern organic synthesis, medicinal chemistry, and materials science.[1] Its utility lies in the lability of the dibenzylideneacetone (B150790) (dba) ligands, which are readily displaced by stronger binding ligands, such as chiral phosphines, to generate the catalytically active species in situ.[1] This allows for the construction of chiral molecules with high enantioselectivity, a critical aspect of drug development where single enantiomers often exhibit desired therapeutic effects while the other may be inactive or even harmful.[2] This guide details protocols for key enantioselective reactions catalyzed by Pd₂(dba)₃ and chiral ligands, providing a foundation for their practical application in the laboratory.
Core Applications and Mechanisms
The combination of Pd₂(dba)₃ and a chiral ligand can be applied to a multitude of enantioselective transformations. The chiral ligand environment around the palladium center dictates the stereochemical outcome of the reaction, enabling the synthesis of enantioenriched products. Key applications include:
-
Asymmetric Allylic Alkylation (AAA): This reaction involves the nucleophilic substitution of an allylic leaving group. The palladium catalyst, bearing a chiral ligand, facilitates the formation of a π-allyl complex, and the chiral environment guides the subsequent attack of the nucleophile to one of the two termini of the allyl moiety, thereby creating a stereocenter.[3][4]
-
Enantioselective Heck Reaction: This reaction forms a carbon-carbon bond between an aryl or vinyl halide/triflate and an alkene. The chiral palladium catalyst controls the facial selectivity of the migratory insertion of the alkene into the Pd-R bond, leading to the formation of a chiral product.[5]
-
Enantioselective Cross-Coupling Reactions: This broad class of reactions, including Suzuki, Negishi, and Buchwald-Hartwig aminations, can be rendered enantioselective through the use of chiral ligands.[6][7][8] The chiral catalyst influences the stereochemistry of the product-forming reductive elimination step.
Data Presentation: Performance of Chiral Ligands in Pd₂(dba)₃-Catalyzed Enantioselective Reactions
The following tables summarize the performance of various chiral ligands in specific palladium-catalyzed enantioselective reactions.
Table 1: Enantioselective Palladium-Catalyzed Decarboxylative Allylic Alkylation of Cyclopentanones [9]
| Entry | Ligand | Solvent | Time (h) | Yield (%) | ee (%) |
| 1 | (S)-L2 | Toluene (B28343) | 8.0 | >99 | 91 |
| 2 | (S)-L2 | Benzene | 10.0 | >99 | 90 |
| 3 | (S)-L2 | Dioxane | 18.0 | >99 | 88 |
| 4 | (S)-L2 | THF | 24.0 | 85 | 85 |
Table 2: Enantioselective Intermolecular Hydrophosphinylation of 1,3-Dienes [10]
| Entry | Ligand | Acid Co-catalyst | Time (h) | Yield (%) | rr | ee (%) |
| 1 | L3 (Josiphos-type) | (Ph)₂P(O)OH | 6 | 95 | >20:1 | 96 |
| 2 | dppf | (Ph)₂P(O)OH | 6 | 90 | >20:1 | - |
| 3 | L3 (Josiphos-type) | None | 24 | 87 | >20:1 | 96 |
Table 3: Enantioselective Heck Reaction of Aryl Triflates and Alkynes [5]
| Entry | Ligand | Base | Solvent | Yield (%) | er |
| 1 | Xu4 | Na₃PO₄ | THF/H₂O | 35 | 85:15 |
| 2 | Xu5 | Na₃PO₄ | THF/H₂O | 44 | 90.5:9.5 |
| 3 | Xu6 | Na₃PO₄ | THF/H₂O | 70 | 92.5:7.5 |
Experimental Protocols
Protocol 1: General Procedure for Enantioselective Decarboxylative Allylic Alkylation of Cyclopentanones[9]
This protocol describes a general method for the enantioselective construction of all-carbon quaternary centers on cyclopentanones.
Materials:
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
Chiral ligand (e.g., (S)-(p-CF₃)₃-t-BuPHOX, (S)-L2)
-
β-ketoester substrate
-
Toluene (anhydrous)
-
Standard laboratory glassware and inert atmosphere setup (e.g., Schlenk line or glovebox)
Procedure:
-
To an oven-dried vial equipped with a magnetic stir bar is added Pd₂(dba)₃ (2.75 mol %) and the chiral ligand (6.00 mol %).
-
The vial is evacuated and backfilled with an inert atmosphere (e.g., argon or nitrogen).
-
Anhydrous toluene is added, and the resulting mixture is stirred at room temperature for 30 minutes to allow for catalyst pre-formation.
-
The β-ketoester substrate (1.0 equiv) is then added to the vial.
-
The reaction mixture is stirred at the desired temperature (e.g., room temperature or elevated) and monitored by a suitable technique (e.g., TLC or GC-MS).
-
Upon completion, the reaction mixture is concentrated under reduced pressure.
-
The residue is purified by flash column chromatography on silica (B1680970) gel to afford the desired α-quaternary cyclopentanone.
-
The enantiomeric excess (ee) of the product is determined by chiral HPLC or SFC analysis.
Protocol 2: General Procedure for Enantioselective Intermolecular Hydrophosphinylation of 1,3-Dienes[10]
This protocol outlines the coupling of 1,3-dienes with phosphine (B1218219) oxides to generate chiral allylic phosphine oxides.
Materials:
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
Chiral ligand (e.g., Josiphos-type ligand, L3)
-
1,3-diene substrate
-
Phosphine oxide
-
Acid co-catalyst (e.g., diphenylphosphinic acid, (Ph)₂P(O)OH)
-
Toluene (anhydrous)
-
Standard laboratory glassware and inert atmosphere setup
Procedure:
-
In a glovebox or under an inert atmosphere, a vial is charged with Pd₂(dba)₃ (2.5 mol %), the chiral ligand (5.0 mol %), and the acid co-catalyst (20 mol %).
-
Anhydrous toluene is added, followed by the phosphine oxide (1.0 equiv) and the 1,3-diene substrate (1.2 equiv).
-
The vial is sealed and the reaction mixture is stirred at the specified temperature (e.g., 60 °C) for the indicated time (e.g., 6 hours).
-
After cooling to room temperature, the reaction mixture is directly loaded onto a silica gel column for purification by flash chromatography.
-
The regioselectivity ratio (rr) can be determined by ³¹P NMR analysis of the crude reaction mixture.
-
The enantiomeric excess (ee) of the purified product is determined by chiral SFC or HPLC analysis.
Protocol 3: General Procedure for Enantioselective Heck Reaction of Aryl Triflates and Alkynes[5]
This protocol describes the synthesis of trisubstituted allenes with high enantiomeric ratios.
Materials:
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
Chiral ligand (e.g., Xu-Phos derivative, Xu6)
-
Aryl triflate
-
Alkyne
-
Base (e.g., Na₃PO₄)
-
Solvent mixture (e.g., THF/H₂O, 4:1 v/v)
-
Standard laboratory glassware and inert atmosphere setup
Procedure:
-
To a reaction tube are added Pd₂(dba)₃ (precatalyst), the chiral ligand, and the base under an inert atmosphere.
-
The aryl triflate and the alkyne are then added, followed by the solvent mixture.
-
The tube is sealed and the reaction mixture is heated to the desired temperature (e.g., 65 °C) with vigorous stirring.
-
The reaction progress is monitored by TLC or LC-MS.
-
Upon completion, the reaction is cooled to room temperature and quenched with water.
-
The aqueous layer is extracted with an organic solvent (e.g., ethyl acetate).
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated in vacuo.
-
The crude product is purified by flash column chromatography on silica gel.
-
The enantiomeric ratio (er) of the product is determined by chiral HPLC analysis.
Visualizations
Caption: Catalytic cycle for the Pd-catalyzed Asymmetric Allylic Alkylation (AAA).
Caption: General experimental workflow for enantioselective synthesis.
Caption: Relationship between catalyst components and reaction outcome.
References
- 1. benchchem.com [benchchem.com]
- 2. fulltext.calis.edu.cn [fulltext.calis.edu.cn]
- 3. benthamdirect.com [benthamdirect.com]
- 4. Recent Advances in the Application of Chiral Phosphine Ligands in Pd-Catalysed Asymmetric Allylic Alkylation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. lac.dicp.ac.cn [lac.dicp.ac.cn]
- 6. Tris(dibenzylideneacetone)dipalladium(0) - Wikipedia [en.wikipedia.org]
- 7. 三(二苄基丙酮)二钯(0) CAS No. 51364-51-3 Sigma-Aldrich [sigmaaldrich.com]
- 8. P-Chiral Phosphines Enabled by Palladium/Xiao-Phos-Catalyzed Asymmetric P-C Cross-Coupling of Secondary Phosphine Oxides and Aryl Bromides [organic-chemistry.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Enantioselective Coupling of Dienes and Phosphine Oxides - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Suzuki Reactions with Tris(dibenzylideneacetone)dipalladium(0)
Welcome to the technical support center for Suzuki-Miyaura cross-coupling reactions utilizing tris(dibenzylideneacetone)dipalladium(0) (B46781) (Pd₂(dba)₃). This resource is designed for researchers, scientists, and drug development professionals to help troubleshoot and optimize your reactions for higher yields and purity.
Frequently Asked Questions (FAQs)
Catalyst and Ligand Issues
Q1: My reaction is sluggish or shows no conversion. Is my Pd₂(dba)₃ catalyst active?
A1: Several factors can affect the activity of your Pd₂(dba)₃ catalyst:
-
Catalyst Quality and Age: Pd₂(dba)₃ can degrade over time, especially with improper storage, leading to the formation of inactive palladium black.[1] Ensure you are using a high-quality, fresh batch of the catalyst. The purity of commercial batches can be variable.[2]
-
Incomplete Dissolution: Pd₂(dba)₃ needs to dissolve to enter the catalytic cycle. Ensure your solvent choice and reaction temperature are appropriate to facilitate its dissolution.
-
Ligand Dissociation: The dibenzylideneacetone (B150790) (dba) ligands must dissociate to allow for the coordination of the phosphine (B1218219) ligand and subsequent oxidative addition. The choice of phosphine ligand is crucial for stabilizing the active Pd(0) species.[3]
-
Oxygen Sensitivity: While Pd₂(dba)₃ is relatively air-stable as a solid, the active catalytic species in solution can be sensitive to oxygen.[4] Ensure your reaction is performed under a properly maintained inert atmosphere (argon or nitrogen).[5][6]
Q2: How do I choose the right phosphine ligand to use with Pd₂(dba)₃?
A2: The ligand choice is critical and substrate-dependent. For Suzuki reactions, bulky and electron-rich phosphine ligands are generally preferred as they promote the rates of oxidative addition and reductive elimination.[7][8]
-
For Aryl Chlorides: These are less reactive than bromides or iodides and often require more electron-rich and bulky ligands to facilitate oxidative addition.[1] Ligands like SPhos, XPhos, and P(t-Bu)₃ are often effective choices.[7]
-
General Reactivity: For a range of aryl halides, ligands like triphenylphosphine (B44618) (PPh₃) can be used, but more specialized ligands often give better results.[9]
-
Steric Hindrance: If your substrates are sterically hindered, a bulkier ligand may be necessary to facilitate the reaction.
Reagent and Substrate Problems
Q3: I am observing significant amounts of homocoupling of my boronic acid. What causes this and how can I prevent it?
A3: Homocoupling is a common side reaction where two molecules of the boronic acid couple together.[9]
-
Presence of Oxygen: Oxygen can promote the homocoupling of boronic acids.[1][10] Thoroughly degassing your solvent and maintaining a strict inert atmosphere is crucial.
-
Pd(II) Species: The presence of Pd(II) species at the start of the reaction can lead to homocoupling.[1] Using a Pd(0) source like Pd₂(dba)₃ is advantageous.
-
Base Choice: The choice and amount of base can influence the rate of homocoupling. Screening different bases may be necessary.
Q4: My yield is low due to protodeboronation of my starting material. How can I address this?
A4: Protodeboronation is the replacement of the boronic acid group with a hydrogen atom, rendering it inactive for the cross-coupling reaction.[5]
-
Boronic Acid Stability: Boronic acids can be unstable, particularly in aqueous and basic conditions.[1][5]
-
Use Boronic Esters: Pinacol esters or MIDA esters of boronic acids are generally more stable and less prone to protodeboronation.[5][10]
-
Reaction Conditions: Minimize reaction time and temperature where possible, and consider using a milder base.
Q5: Can the choice of base significantly impact my reaction yield?
A5: Absolutely. The base is crucial for the transmetalation step of the catalytic cycle.[5] The effectiveness of a base is highly dependent on the substrates, solvent, and catalyst system.[7]
-
Common Bases: A range of bases can be used, including carbonates (K₂CO₃, Cs₂CO₃), phosphates (K₃PO₄), and hydroxides (NaOH).[7][9]
-
Screening Bases: If you are experiencing low yield, it is often beneficial to screen a variety of bases to find the optimal one for your specific reaction.[7]
Reaction Condition Optimization
Q6: What is the optimal temperature for a Suzuki reaction with Pd₂(dba)₃?
A6: The optimal temperature is highly dependent on the reactivity of your substrates and the catalyst system being used.[5]
-
General Range: Most Suzuki reactions are run at elevated temperatures, typically between 80-120 °C.[11]
-
Aryl Chlorides: Less reactive substrates, such as aryl chlorides, may require higher temperatures to achieve a reasonable reaction rate.[1]
-
Highly Active Catalysts: With very active catalyst/ligand systems, some reactions can proceed at room temperature.[12] If you observe low conversion, a systematic increase in temperature may be beneficial, but be mindful of potential substrate or product decomposition.[5]
Q7: How does the choice of solvent affect the reaction?
A7: The solvent plays a critical role in solubilizing the reactants and catalyst, and can influence the reaction rate and selectivity.[5][13][14]
-
Common Solvents: Toluene, dioxane, tetrahydrofuran (B95107) (THF), and dimethylformamide (DMF) are commonly used solvents for Suzuki reactions.[1][14] Often, a mixture with water is used to help dissolve the inorganic base.[1]
-
Polarity: The polarity of the solvent can affect the stability of intermediates in the catalytic cycle.[2][15] For some systems, polar solvents can alter the selectivity of the reaction.[2][16]
-
Degassing: It is crucial to use anhydrous and thoroughly degassed solvents to prevent catalyst deactivation and side reactions.[5][7]
Data Presentation
Table 1: Recommended Catalyst and Ligand Ratios
| Parameter | Recommended Range | Notes |
| Pd₂(dba)₃ Loading (mol % Pd) | 0.5 - 5 mol % | Higher loadings may be needed for challenging substrates.[11] |
| Ligand to Palladium Ratio | 1:1 to 4:1 | The optimal ratio is ligand and substrate dependent. |
| Typical Ligand Loading | 1 - 8 mol % | Should be adjusted relative to the palladium loading.[7] |
Table 2: Common Bases and Solvents for Suzuki Reactions
| Base | Common Solvents | Notes |
| K₃PO₄ | Toluene, Dioxane | A strong base, often effective for a wide range of substrates.[7] |
| K₂CO₃ | Toluene/H₂O, Dioxane/H₂O, MeCN/H₂O | A standard and reliable choice.[7] |
| Cs₂CO₃ | Dioxane, Toluene | Often provides good results but is more expensive.[7] |
| KF | THF | Can be effective, especially for base-sensitive substrates.[6] |
| NaOH | Toluene/H₂O, EtOH/H₂O | A strong and inexpensive base. |
Experimental Protocols
General Protocol for a Suzuki-Miyaura Coupling Reaction using Pd₂(dba)₃
This is a generalized procedure and should be optimized for specific substrates.
Materials:
-
Aryl halide (1.0 equiv)
-
Organoboron reagent (1.1 - 1.5 equiv)[11]
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (e.g., 1.5 mol % Pd)[7]
-
Phosphine ligand (e.g., SPhos, 3.6 mol %)[7]
-
Anhydrous, degassed solvent (e.g., Toluene, Dioxane)[7]
Procedure:
-
Reaction Setup: In a dry Schlenk tube or reaction vial under an inert atmosphere (e.g., argon or nitrogen), add the aryl halide, the organoboron reagent, the base, Pd₂(dba)₃, and the phosphine ligand.[7][11]
-
Inert Atmosphere: Seal the reaction vessel, then evacuate and backfill with the inert gas. Repeat this cycle three times to ensure all oxygen has been removed.[5]
-
Solvent Addition: Add the degassed solvent via syringe.
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.[7][11]
-
Monitoring: Monitor the progress of the reaction by a suitable analytical technique (e.g., TLC, GC-MS, LC-MS).
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water or brine to remove inorganic salts.[7][11]
-
Purification: Dry the organic layer over anhydrous sodium sulfate (B86663) or magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by an appropriate method, such as column chromatography.
Mandatory Visualization
Caption: A workflow diagram for troubleshooting low yields in Suzuki reactions.
References
- 1. Yoneda Labs [yonedalabs.com]
- 2. Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Overview of pd2(dba)3 and its role in coupling reactions [ecoviaet.com]
- 4. fishersci.com [fishersci.com]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. Use of Soluble Pd Complexes and Soluble Pd-Ligand Combinations - Wordpress [reagents.acsgcipr.org]
- 10. reddit.com [reddit.com]
- 11. benchchem.com [benchchem.com]
- 12. mdpi.com [mdpi.com]
- 13. arodes.hes-so.ch [arodes.hes-so.ch]
- 14. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 15. researchgate.net [researchgate.net]
- 16. Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Heck Coupling Reactions Using Tris(dibenzylideneacetone)dipalladium(0)
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource is designed to provide expert guidance on troubleshooting common side reactions encountered during Heck coupling experiments utilizing tris(dibenzylideneacetone)dipalladium(0) (B46781) (Pd₂(dba)₃) as a catalyst precursor.
Frequently Asked Questions (FAQs)
Q1: What are the most common side reactions in a Heck coupling reaction using Pd₂(dba)₃?
A1: When using Pd₂(dba)₃, several side reactions can occur, leading to reduced yield and product impurity. The most prevalent issues include:
-
Double Bond Isomerization: Migration of the double bond in the alkene starting material or the final product.[1][2]
-
Catalyst Decomposition (Palladium Black): Formation of inactive, insoluble palladium (0) particles, which halts the catalytic cycle.[3]
-
Homocoupling of the Aryl Halide: Dimerization of the aryl halide starting material to form a biaryl species.[4][5][6]
-
Reduction of the Aryl Halide (Hydrodehalogenation): Replacement of the halide on the aromatic ring with a hydrogen atom.[7]
-
Phosphine (B1218219) Ligand Oxidation: Degradation of phosphine ligands, which are often essential for catalyst stability and reactivity.[8][9]
-
dba Ligand Interference: The dibenzylideneacetone (B150790) (dba) ligand itself can react with the aryl halide, poisoning the catalyst.[10][11][12]
Q2: What is the mechanism of double bond isomerization, and how can it be suppressed?
A2: Double bond isomerization is a common side reaction mediated by a palladium-hydride (Pd-H) species. This intermediate is formed after the desired C-C bond formation and subsequent β-hydride elimination.[1] The Pd-H species can then re-add to the newly formed double bond (hydropalladation) and eliminate from a different position, causing the double bond to migrate, often to a more thermodynamically stable position.[1][13] This process is reversible, and if the product dissociates slowly from the catalyst, more isomerization can occur.[14]
Strategies to suppress this side reaction focus on minimizing the lifetime of the Pd-H intermediate or altering the reaction pathway.[1] The addition of silver or thallium salts can act as halide scavengers, promoting a cationic reaction pathway that facilitates rapid reductive elimination and minimizes isomerization.[1][14]
Q3: What causes the formation of biaryl byproducts through homocoupling?
A3: Homocoupling of aryl halides to form symmetrical biaryls is a significant side reaction, particularly at elevated temperatures.[4] The reaction begins with the oxidative addition of the aryl halide to the Pd(0) center. Instead of reacting with the alkene, two of these organopalladium(II) intermediates can undergo transmetalation or reductive elimination to yield the biaryl product and regenerate a Pd species. The presence of a reducing agent is often essential for this catalytic side reaction to proceed.[4]
Q4: Can the dibenzylideneacetone (dba) ligand itself cause problems in the reaction?
A4: Yes, the dba ligand is not always a benign spectator. It can undergo a bis-arylation reaction with the aryl halide present in the mixture.[11] This reaction consumes the starting material and forms modified dba ligands (dbaAr₂) that can alter the activity of the palladium catalyst.[10] In some cases, particularly with electron-deficient aryl iodides, this can lead to significant catalyst deactivation and poor yields.[11] If dba interference is suspected, switching to a dba-free palladium source like Pd(OAc)₂ may be beneficial.[11]
Troubleshooting Guides
Issue 1: My reaction has stalled, and a black precipitate has formed.
This classic observation indicates the decomposition of the active Pd(0) catalyst into palladium black, an inactive and insoluble form of palladium metal. This depletes the concentration of the active catalyst in the solution, causing the reaction to stop.
| Potential Cause | Recommended Solution | Citation |
| Presence of Oxygen | Oxygen can oxidize the active Pd(0) catalyst to inactive Pd(II) species, promoting aggregation. | |
| Action: Ensure all solvents and liquid reagents are thoroughly degassed before use (e.g., via three freeze-pump-thaw cycles or by bubbling with an inert gas like argon or nitrogen for 30-60 minutes). Maintain a positive pressure of an inert atmosphere throughout the entire reaction setup and duration. | ||
| High Reaction Temperature | Excessive heat can accelerate the agglomeration of palladium nanoparticles into palladium black. | |
| Action: Lower the reaction temperature. It may be necessary to perform an optimization screen to find the ideal temperature that balances a reasonable reaction rate with catalyst stability. | ||
| Inadequate Ligand Stabilization | An insufficient amount of a stabilizing ligand (or an inappropriate ligand) can leave the Pd(0) center exposed and prone to aggregation. | [3] |
| Action: Ensure the correct palladium-to-ligand ratio is used. For monodentate phosphines, a 1:2 or 1:4 ratio of Pd:Ligand is common. Consider using bulkier, more electron-donating phosphines which can better stabilize the catalytic species. | [7][15] | |
| Inappropriate Solvent | The solvent plays a role in stabilizing the catalytic species. | |
| Action: Highly polar aprotic solvents like DMF, DMA, or NMP are commonly used and can help stabilize palladium intermediates. | [16][17] |
Issue 2: My product is a mixture of double bond isomers.
This indicates that the palladium-hydride intermediate is sufficiently stable and long-lived to engage in the reversible hydropalladation/β-hydride elimination sequence that scrambles the position of the double bond.[1]
| Parameter | Strategy and Rationale | Citation |
| Ligand Selection | The choice of ligand is critical in controlling isomerization. | [1] |
| Action 1 (Promote Kinetic Product): Switch to less donating monodentate ligands. These destabilize the Pd-H intermediate, promoting rapid product dissociation before isomerization can occur. | [1] | |
| Action 2 (Change Pathway): Use bidentate phosphine ligands (e.g., BINAP, dppf). These often favor a cationic pathway for the Heck reaction, which can alter the mechanism and reduce isomerization. | [1][14] | |
| Use of Additives | Additives can act as halide scavengers, forcing the reaction through a cationic pathway where the final reductive elimination is faster. | [18] |
| Action: Add silver salts (e.g., Ag₂CO₃, Ag₃PO₄) or thallium salts (e.g., TlOAc) to the reaction mixture. Caution: Thallium salts are highly toxic. | [1][14] | |
| Reaction Temperature | Higher temperatures can provide the energy needed to overcome the barrier to isomerization, favoring the thermodynamically more stable product. | [1] |
| Action: Run the reaction at the lowest effective temperature that still allows for a reasonable conversion rate. |
Visualized Pathways and Workflows
Caption: Heck catalytic cycle with the competing double bond isomerization pathway shown in yellow/red.
Caption: A decision-making workflow for troubleshooting low conversion in Heck reactions.
Key Experimental Protocol
General Protocol for a Heck Coupling Using Pd₂(dba)₃
This protocol is a general guideline and may require optimization for specific substrates and ligands. All operations should be performed using standard Schlenk line or glovebox techniques to maintain an inert atmosphere.
Materials:
-
Pd₂(dba)₃ (Palladium precursor)
-
Phosphine Ligand (e.g., P(o-tol)₃, PPh₃, or a bidentate ligand)
-
Aryl Halide (Ar-X)
-
Alkene
-
Base (e.g., Et₃N, K₂CO₃, or NaOAc)
-
Anhydrous, degassed solvent (e.g., DMF, NMP, acetonitrile, or dioxane)[16][17]
-
Optional: Additive like Ag₂CO₃ or TlOAc if isomerization is a concern[1]
Procedure:
-
Vessel Preparation: To a flame-dried or oven-dried Schlenk flask equipped with a magnetic stir bar, add Pd₂(dba)₃ (e.g., 0.01 mmol, 1 mol% Pd) and the phosphine ligand (e.g., 0.04 mmol, 4 mol% for a monodentate ligand).[19]
-
Inert Atmosphere: Seal the flask, and evacuate and backfill with high-purity argon or nitrogen. Repeat this cycle three times to ensure all oxygen is removed.
-
Reagent Addition: Under a positive pressure of inert gas, add the base (e.g., 1.5 mmol, 1.5 equivalents) and any solid additives.
-
Solvent and Substrate Addition: Add the anhydrous, degassed solvent (e.g., 5 mL) via syringe. Stir the mixture for 10-15 minutes at room temperature to allow for catalyst pre-formation.[1] Following this, add the aryl halide (1.0 mmol, 1.0 equivalent) and the alkene (e.g., 1.2 mmol, 1.2 equivalents) via syringe.
-
Reaction: Heat the reaction mixture in a pre-heated oil bath to the desired temperature (e.g., 80–120 °C).
-
Monitoring: Monitor the reaction progress by taking aliquots (under inert atmosphere) and analyzing them by TLC, GC, or LC-MS.
-
Workup: Once the reaction is complete (or has stalled), cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate (B1210297) or diethyl ether) and wash with water or a saturated aqueous NH₄Cl solution to remove the base and salts. Wash the organic layer with brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (B86663) or magnesium sulfate, filter, and concentrate the solvent under reduced pressure. Purify the crude product by column chromatography on silica (B1680970) gel to isolate the desired substituted alkene.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. reddit.com [reddit.com]
- 4. Homocoupling reactions of aryl halides-Typical procedures with Cu, Ni and Pd catalysts - operachem [operachem.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. mdpi.com [mdpi.com]
- 8. Phosphine‐incorporated Metal‐Organic Framework for Palladium Catalyzed Heck Coupling Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 9. d-nb.info [d-nb.info]
- 10. researchgate.net [researchgate.net]
- 11. Reaction monitoring reveals poisoning mechanism of Pd2(dba)3 and guides catalyst selection - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 12. researchgate.net [researchgate.net]
- 13. scispace.com [scispace.com]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 16. books.rsc.org [books.rsc.org]
- 17. bcp.fu-berlin.de [bcp.fu-berlin.de]
- 18. people.uniurb.it [people.uniurb.it]
- 19. An efficient, palladium-catalyzed, enantioselective synthesis of (2R)-3-butene-1,2-diol and its use in highly selective Heck reactions - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Tris(dibenzylideneacetone)dipalladium(0) Catalyst Deactivation and Palladium Black Formation
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues with tris(dibenzylideneacetone)dipalladium(0) (B46781) (Pd₂(dba)₃) catalyst deactivation and the formation of palladium black in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is palladium black, and why is it forming in my reaction?
A1: Palladium black is a finely divided, amorphous form of palladium metal (Pd(0)) that precipitates from the reaction mixture. Its formation signifies the deactivation of the homogeneous palladium catalyst. The primary cause is the aggregation of Pd(0) species, which are the active catalysts in many cross-coupling reactions. This aggregation is often triggered by factors such as low ligand concentration, the presence of oxygen, high temperatures, or impurities in the reaction components.[1][2]
Q2: How does the choice of ligand affect catalyst stability and palladium black formation?
A2: Ligands play a crucial role in stabilizing the active Pd(0) species and preventing its aggregation into palladium black.[1] Bulky, electron-rich phosphine (B1218219) ligands, such as those from the Buchwald and Hartwig families (e.g., XPhos, SPhos), are often effective at preventing catalyst deactivation.[3] These ligands form stable complexes with palladium, which helps to keep the metal center soluble and catalytically active. Bidentate phosphine ligands can also form very stable catalysts that are less prone to deactivation.[2]
Q3: Can the quality of the commercial Pd₂(dba)₃ catalyst affect my reaction outcome?
A3: Absolutely. Commercial batches of Pd₂(dba)₃ can vary significantly in purity and may contain impurities such as palladium nanoparticles.[4][5][6][7][8] These pre-existing nanoparticles can act as seeds for the precipitation of palladium black, leading to inconsistent reaction rates and yields. It is advisable to use high-purity Pd₂(dba)₃ or to purify the catalyst before use if reproducibility is an issue.[6]
Q4: What is the role of the dibenzylideneacetone (B150790) (dba) ligand in catalyst deactivation?
A4: While dba serves as a labile ligand to generate the active Pd(0) catalyst, it can also be non-innocent in the catalytic cycle. Under certain reaction conditions, particularly in the presence of aryl iodides, the dba ligand itself can undergo arylation.[9] This modified dba ligand can lead to the formation of less active or inactive palladium species, contributing to catalyst deactivation.
Q5: How can I minimize the risk of catalyst deactivation and palladium black formation?
A5: To minimize these issues, consider the following:
-
Use an appropriate ligand-to-palladium ratio: Ensure sufficient ligand is present to stabilize the active catalyst.
-
Maintain an inert atmosphere: Rigorously degas all solvents and reagents to exclude oxygen, which can promote the formation of palladium black.[2]
-
Control the reaction temperature: Avoid excessively high temperatures, which can accelerate catalyst decomposition.[1]
-
Ensure high purity of all reagents: Use pure solvents, substrates, and bases to avoid introducing impurities that can poison the catalyst.
-
Consider the order of addition: In some cases, adding the ligand to the solvent before the Pd₂(dba)₃ can lead to better catalyst activation and stability.
Troubleshooting Guides
Issue 1: Rapid Formation of a Black Precipitate (Palladium Black) and Low Reaction Yield
| Potential Cause | Troubleshooting Step |
| Insufficient Ligand Concentration | Increase the ligand-to-palladium ratio. For monodentate phosphines, a 2:1 to 4:1 ligand:Pd ratio is a good starting point. |
| Presence of Oxygen | Ensure all solvents and liquid reagents are thoroughly degassed using methods like freeze-pump-thaw or by bubbling with an inert gas (argon or nitrogen) for an extended period. Maintain a positive pressure of inert gas throughout the reaction.[2] |
| High Reaction Temperature | Lower the reaction temperature. While higher temperatures can increase reaction rates, they can also accelerate catalyst decomposition.[1] |
| Impurities in Reagents | Use freshly purified solvents and reagents. Impurities in starting materials or the base can poison the catalyst. |
| Poor Quality Pd₂(dba)₃ | Use a fresh bottle of high-purity Pd₂(dba)₃ or consider purifying the catalyst. Commercial batches can vary in quality.[4][5][6][7][8] |
Issue 2: Inconsistent Reaction Results and Poor Reproducibility
| Potential Cause | Troubleshooting Step |
| Variability in Commercial Pd₂(dba)₃ | As mentioned, commercial Pd₂(dba)₃ can contain varying amounts of palladium nanoparticles which can affect catalytic activity.[4][5][6][7][8] If possible, characterize the catalyst batch or synthesize and purify it in-house for critical applications. |
| Inconsistent Degassing Procedure | Standardize the degassing procedure for all experiments. The duration and method of degassing can significantly impact the amount of dissolved oxygen. |
| Moisture in the Reaction | Ensure all glassware is oven-dried and cooled under an inert atmosphere. Use anhydrous solvents and reagents. |
| Order of Reagent Addition | Maintain a consistent order of addition for all experiments. The formation of the active catalyst can be sensitive to the sequence in which the components are mixed. |
Quantitative Data Summary
The following tables summarize quantitative data on factors influencing Pd₂(dba)₃ stability and performance.
Table 1: Effect of Ligand on Palladium Black Formation in the Aerobic Oxidation of Alcohols
| Ligand | Substrate to Catalyst (S/C) Ratio | Time to Palladium Black Formation |
| Pyridine | 1000 | 2 hours |
| Pyridine Derivative 1 | 1000 | > 24 hours (Suppressed) |
| Pyridine Derivative 2 | 1000 | > 24 hours (Suppressed) |
| Pyridine Derivative 5 | 1000 | Trace yield due to Pd black formation |
| Data adapted from a study on homogeneous palladium catalyst suppressing Pd black formation.[10] |
Table 2: Influence of Temperature on Buchwald-Hartwig Amination Conversion using Different Pd₂(dba)₃ Samples
| Catalyst Supplier | Temperature (°C) | Time to 100% Conversion (minutes) |
| Heraeus | 60 | ~100 |
| Supplier 1 | 60 | ~150 |
| Supplier 2 | 60 | ~175 |
| Heraeus | 70 | ~50 |
| Supplier 1 | 70 | ~75 |
| Supplier 2 | 70 | ~80 |
| Heraeus | 80 | ~25 |
| Supplier 1 | 80 | ~40 |
| Supplier 2 | 80 | ~45 |
| Data from a benchmark study of Pd₂(dba)₃ in a Buchwald-Hartwig amination reaction.[11] |
Experimental Protocols
Protocol 1: Monitoring Catalyst Deactivation via Reaction Kinetics
This protocol allows for the indirect observation of catalyst deactivation by monitoring the reaction progress over time.
-
Reaction Setup: Assemble the reaction in a Schlenk flask or a vial inside a glovebox under an inert atmosphere. Add the solvent, base, ligand, and starting materials.
-
Initiation: Add the Pd₂(dba)₃ catalyst to initiate the reaction.
-
Sampling: At regular time intervals, withdraw a small aliquot of the reaction mixture using a syringe.
-
Quenching: Immediately quench the aliquot by diluting it in a suitable solvent (e.g., ethyl acetate) and filtering it through a small plug of silica (B1680970) gel to remove the palladium species.
-
Analysis: Analyze the quenched samples by GC, LC-MS, or NMR to determine the concentration of the product and remaining starting materials.
-
Data Plotting: Plot the product concentration versus time. A decrease in the reaction rate over time, especially an abrupt stop, can indicate catalyst deactivation.
Protocol 2: Quality Control of Pd₂(dba)₃ by ¹H NMR
The purity of Pd₂(dba)₃ can be assessed by ¹H NMR spectroscopy. The presence of free dba and coordinated dba can be distinguished, and the presence of significant impurities can be detected.
-
Sample Preparation: Accurately weigh a sample of the Pd₂(dba)₃ and dissolve it in a known volume of deuterated chloroform (B151607) (CDCl₃).
-
NMR Acquisition: Acquire a quantitative ¹H NMR spectrum of the solution.
-
Analysis: Compare the integral of the dba proton signals to that of a known internal standard to determine the purity of the complex. The presence of broad signals or unexpected peaks may indicate the presence of impurities or decomposition products.
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. reddit.com [reddit.com]
- 3. Pilot Study to Quantify Palladium Impurities in Lead-like Compounds Following Commonly Used Purification Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. Pd2(dba)3 as a Precursor of Soluble Metal Complexes and Nanoparticles: Determination of Palladium Active Species for Catalysis and Synthesis | Semantic Scholar [semanticscholar.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. rsc.org [rsc.org]
- 10. researchmap.jp [researchmap.jp]
- 11. heraeus-precious-metals.com [heraeus-precious-metals.com]
Technical Support Center: Optimizing Ligand-to-Palladium Ratios for Tris(dibenzylideneacetone)dipalladium(0) Catalysis
Welcome to the technical support center for optimizing your palladium-catalyzed cross-coupling reactions using tris(dibenzylideneacetone)dipalladium(0) (B46781) (Pd₂(dba)₃). This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and provide answers to frequently asked questions.
Troubleshooting Guides
This section addresses specific issues you may encounter during your experiments, offering potential causes and actionable solutions in a direct question-and-answer format.
Issue 1: Low or No Product Yield
Question: My cross-coupling reaction is giving a low yield or no product at all. What are the likely causes and how can I fix this?
Answer: Low or no yield is a common issue that can stem from several factors. A systematic approach to troubleshooting is often the most effective.
Potential Causes and Solutions:
| Potential Cause | Solution |
| Inactive Catalyst | The Pd₂(dba)₃ catalyst can degrade over time, especially if not stored properly under an inert atmosphere. The presence of palladium black is an indicator of decomposition.[1] Use freshly purchased catalyst or a batch that has been properly stored. Consider preparing the active catalyst in situ from a more stable Pd(II) precursor, though this requires a reduction step.[2] |
| Ligand Degradation | Phosphine (B1218219) ligands, particularly electron-rich and bulky ones, can be sensitive to air and moisture. Oxidation of the ligand will inhibit the reaction. Ensure your ligand is of high purity and has been stored under an inert atmosphere. |
| Inappropriate Ligand-to-Palladium Ratio | An insufficient amount of ligand can lead to catalyst decomposition (formation of palladium black), while an excess can sometimes inhibit the reaction by creating a coordinatively saturated and less reactive palladium center.[3] The optimal ratio is highly dependent on the specific reaction, ligand, and substrates. A good starting point for many reactions is a Ligand:Pd ratio of 2:1 to 4:1. Systematic screening of this ratio is recommended (see Experimental Protocols section). |
| Poor Substrate Reactivity | Some substrates, like aryl chlorides, are inherently less reactive than aryl bromides or iodides.[2] For less reactive substrates, consider using more electron-rich and bulky ligands (e.g., Buchwald ligands like SPhos or XPhos) to promote the oxidative addition step.[2] Increasing the reaction temperature may also be necessary, but be mindful of potential side reactions.[2] |
| Presence of Oxygen or Water | Oxygen can lead to the oxidation and deactivation of the Pd(0) catalyst and can also promote side reactions like homocoupling.[4] Water can cause protodeboronation of boronic acids in Suzuki couplings.[4] Ensure all solvents are thoroughly degassed and dried, and the reaction is performed under a strict inert atmosphere (argon or nitrogen). |
| Incorrect Base | The choice and strength of the base are critical for the transmetalation step in many cross-coupling reactions.[2] The optimal base depends on the specific coupling partners and solvent. Common bases include carbonates (K₂CO₃, Cs₂CO₃), phosphates (K₃PO₄), and alkoxides (NaOtBu). If one base is not effective, screen a panel of different bases. |
Issue 2: Significant Formation of Side Products (e.g., Homocoupling, Protodeboronation)
Question: I am observing a significant amount of homocoupling of my starting materials and/or protodeboronation of my boronic acid. How can I minimize these side reactions?
Answer: The formation of side products is a common challenge that points to issues with reaction conditions and catalyst stability.
Potential Causes and Solutions:
| Side Product | Potential Cause | Solution |
| Homocoupling | The presence of oxygen can promote the oxidative homocoupling of boronic acids or organometallic reagents.[4] Inefficient reduction of a Pd(II) precatalyst to the active Pd(0) species can also lead to homocoupling.[2] | Rigorously degas all solvents and the reaction mixture. Maintain a positive pressure of an inert gas. Use a direct Pd(0) source like Pd₂(dba)₃ or ensure your precatalyst is efficiently reduced.[2] |
| Protodeboronation | This is the cleavage of the C-B bond of the boronic acid by a proton source, often water, in the presence of a base.[4] | Use anhydrous solvents and reagents. Consider using boronic acid pinacol (B44631) esters or MIDA boronates, which are generally more stable.[4] Optimizing the base and solvent system can also minimize this side reaction. |
| Hydrodehalogenation | The replacement of the halide on the electrophile with a hydrogen atom. | This can be promoted by high temperatures and certain catalyst systems. Try lowering the reaction temperature and screening different ligands. |
Frequently Asked Questions (FAQs)
Q1: What is the optimal ligand-to-palladium (L:Pd) ratio to start with for a new reaction?
A1: A good starting point for many cross-coupling reactions using Pd₂(dba)₃ is a L:Pd ratio of 2:1 to 4:1.[3] Since Pd₂(dba)₃ is a dimer (Pd₂), a 1:2 molar ratio of Pd₂(dba)₃ to a bidentate ligand or a 1:4 molar ratio to a monodentate ligand is a common starting point. However, the optimal ratio is highly dependent on the specific ligand, substrates, and reaction type, so screening is often necessary.
Q2: How does an excess of phosphine ligand affect the reaction?
A2: A slight excess of the phosphine ligand can help stabilize the catalytically active Pd(0) species and prevent its aggregation into inactive palladium black. However, a large excess can be detrimental, leading to the formation of coordinatively saturated and less reactive palladium complexes, which can slow down or inhibit the catalytic cycle.[3][5]
Q3: Can the dba ligand itself interfere with the reaction?
A3: Yes, the dibenzylideneacetone (B150790) (dba) ligand is not always an innocent spectator. It can remain coordinated to the palladium center and influence the reactivity of the catalyst. In some cases, particularly with aryl iodides, the dba ligand can undergo arylation, leading to the formation of new palladium species with altered catalytic activity, which can sometimes result in catalyst deactivation.[6]
Q4: How should I handle and store Pd₂(dba)₃ and phosphine ligands?
A4: Pd₂(dba)₃ is relatively air-stable as a solid but can degrade over time, especially in solution, to form palladium black.[7] It is best stored in a cool, dark place under an inert atmosphere. Many phosphine ligands are sensitive to air and should be handled and stored under an inert atmosphere to prevent oxidation.
Q5: What is the visual appearance of an active vs. a deactivated Pd₂(dba)₃ catalyst?
A5: Active Pd₂(dba)₃ is typically a dark purple to reddish-brown crystalline solid. The formation of a black precipitate (palladium black) in your solid catalyst container or reaction mixture is a clear indication of catalyst decomposition and deactivation.[1]
Data Presentation
The following tables summarize typical ligand-to-palladium ratios for common cross-coupling reactions using Pd₂(dba)₃. Note that optimal conditions can vary significantly based on the specific substrates and other reaction parameters.
Table 1: Typical Ligand:Pd Ratios for Suzuki-Miyaura Coupling
| Ligand | Ligand:Pd Ratio (mol:mol) | Substrates | Yield (%) |
| P(t-Bu)₃ | 2:1 - 4:1 | Aryl chlorides and boronic acids | Good to Excellent[2] |
| SPhos | 2:1 - 4:1 | Heteroaryl chlorides and boronic acids | High[2] |
| P(Cy)₃ | 2:1 | Alkyl chlorides and 9-BBN derivatives | Good[8][9] |
| PPh₃ | 4:1 | Aryl bromides and boronic acids | Varies |
| XPhos | 2:1 - 4:1 | Electron-deficient heteroaryl chlorides | Excellent[2] |
Table 2: Typical Ligand:Pd Ratios for Buchwald-Hartwig Amination
| Ligand | Ligand:Pd Ratio (mol:mol) | Substrates | Yield (%) |
| P(i-BuNCH₂CH₂)₃N | 1:1 or 2:1 | Aryl chlorides and various amines | High to Excellent[3] |
| XPhos | 2:1 | Aryl bromides and anilines | High[10] |
| tBu₃P·HBF₄ | 2:1 | Aryl chlorides and diphenylamine | 65%[11] |
| BINAP | 2:1 | Aryl bromides and anilines | Moderate[10] |
| Xantphos | 2:1 | Aryl halides and amines | Varies[12] |
Experimental Protocols
Protocol 1: General Procedure for Screening Ligand-to-Palladium Ratios
This protocol outlines a general method for systematically screening different L:Pd ratios to find the optimal conditions for your cross-coupling reaction.
-
Reaction Setup: In an array of oven-dried reaction vials equipped with stir bars, add the aryl halide (1.0 equiv), the coupling partner (e.g., boronic acid or amine, 1.2-1.5 equiv), and the base (2.0-3.0 equiv).
-
Inert Atmosphere: Seal the vials with septa and purge with an inert gas (argon or nitrogen) for 10-15 minutes.
-
Catalyst and Ligand Stock Solutions: Prepare stock solutions of Pd₂(dba)₃ and the desired phosphine ligand in a degassed, anhydrous solvent (e.g., toluene (B28343) or dioxane).
-
Addition of Catalyst and Ligand: To each vial, add the appropriate volume of the Pd₂(dba)₃ stock solution to achieve the desired catalyst loading (e.g., 1-2 mol % Pd). Then, add varying amounts of the ligand stock solution to achieve a range of L:Pd ratios (e.g., 1:1, 2:1, 3:1, 4:1).
-
Reaction: Add the remaining degassed, anhydrous solvent to each vial to reach the desired concentration. Place the vials in a preheated aluminum block on a stirrer plate at the desired reaction temperature.
-
Monitoring and Analysis: Monitor the progress of each reaction by TLC, GC, or LC-MS at regular intervals. Once the reactions are complete, quench, work-up, and analyze the crude reaction mixtures to determine the yield and purity of the product for each L:Pd ratio.
Mandatory Visualizations
Caption: Workflow for optimizing the ligand-to-palladium ratio.
Caption: Generalized catalytic cycle for cross-coupling reactions.
References
- 1. Yoneda Labs [yonedalabs.com]
- 2. benchchem.com [benchchem.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Reddit - The heart of the internet [reddit.com]
- 5. Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D4QO02335H [pubs.rsc.org]
- 6. Reaction monitoring reveals poisoning mechanism of Pd2(dba)3 and guides catalyst selection - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 7. Page loading... [wap.guidechem.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series - PMC [pmc.ncbi.nlm.nih.gov]
- 11. TCI Practical Example: Buchwald-Hartwig Amination Using Pd2(dba)3 and tBu3P·HBF4 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 12. Reddit - The heart of the internet [reddit.com]
Technical Support Center: Optimizing Buchwald-Hartwig Amination with tris(dibenzylideneacetone)dipalladium(0)
Welcome to the technical support center for the Buchwald-Hartwig amination reaction utilizing tris(dibenzylideneacetone)dipalladium(0) (B46781) (Pd₂(dba)₃) as a palladium source. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and enhance reaction selectivity and efficiency.
Frequently Asked Questions (FAQs)
Q1: What is the active catalytic species when using Pd₂(dba)₃, and how is it formed?
A1: Pd₂(dba)₃ is a stable Pd(0) precatalyst. In the reaction mixture, the dibenzylideneacetone (B150790) (dba) ligands are displaced by a phosphine (B1218219) ligand to form the active L-Pd(0) species, which then enters the catalytic cycle. This activation step is crucial for the initiation of the amination reaction.
Q2: My reaction is sluggish or shows no conversion. What are the likely causes?
A2: Several factors can lead to a stalled reaction:
-
Inefficient Catalyst Activation: The phosphine ligand may not be effectively displacing the dba ligands. This can be due to the choice of ligand or insufficient temperature.
-
Catalyst Decomposition: The active Pd(0) species is sensitive to air and can oxidize, leading to the formation of palladium black (insoluble Pd metal), which is catalytically inactive.[1][2] Ensure your reaction is performed under a strictly inert atmosphere (e.g., argon or nitrogen).
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Poor Reagent Quality: Solvents and amines must be anhydrous and free of impurities. The presence of water can interfere with the base and the catalyst.
-
Substrate-Related Issues: Very electron-rich or sterically hindered aryl halides can undergo oxidative addition more slowly. Similarly, certain nitrogen-containing heterocycles can act as ligands and poison the palladium catalyst.[1]
Q3: I am observing significant side products, such as hydrodehalogenation or diarylation. How can I improve selectivity for the desired C-N coupling?
A3: Improving selectivity often involves a careful optimization of reaction parameters:
-
Ligand Choice: The steric and electronic properties of the phosphine ligand are paramount. Bulky, electron-rich ligands generally promote reductive elimination of the desired product over side reactions.
-
Base Selection: The strength and nature of the base can influence the reaction outcome. Strong, non-nucleophilic bases are typically preferred. However, for substrates with base-sensitive functional groups, a weaker base may be necessary, which could require a more active ligand or higher temperatures.
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Reaction Temperature: Lowering the reaction temperature can sometimes suppress side reactions, although this may also decrease the overall reaction rate.
-
Solvent: The polarity of the solvent can affect the solubility of the reagents and the stability of the catalytic intermediates. Aprotic, non-polar solvents like toluene (B28343) or dioxane are commonly used and have been shown to provide high selectivity.[1]
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| Low or No Yield | Catalyst poisoning by heteroaromatic substrates.[1] | Use a ligand that is sterically bulky enough to prevent coordination of the heteroaromatic nitrogen to the palladium center (e.g., XPhos, RuPhos). |
| Catalyst decomposition (formation of palladium black).[1][2] | Ensure rigorous exclusion of air and moisture. Use properly degassed solvents. Consider using a more stable palladium precatalyst if the issue persists. | |
| Poor solubility of reagents or base.[1] | Screen different solvents. Toluene and 1,4-dioxane (B91453) are good starting points. For highly polar substrates, a more polar aprotic solvent might be necessary, but be aware of potential coordination to palladium. | |
| Inefficient oxidative addition of the aryl halide. | For less reactive aryl chlorides, consider using a more electron-rich and bulky ligand. Increasing the reaction temperature may also be necessary. | |
| Poor Selectivity (Hydrodehalogenation) | β-hydride elimination from the palladium-amide intermediate. | Use a bulkier phosphine ligand to sterically disfavor the conformation required for β-hydride elimination. Lowering the reaction temperature can also help. |
| Poor Selectivity (Diarylation of Primary Amines) | The mono-arylated amine product is more reactive than the starting primary amine. | Use a sterically hindered ligand that favors the coupling of the less bulky primary amine. Running the reaction at a lower temperature and for a shorter time can also improve selectivity for the mono-arylated product. |
| Inconsistent Results | Impurities in reagents or solvents. | Use high-purity, anhydrous solvents and reagents. Ensure the Pd₂(dba)₃ is of good quality. |
| Inadequate inert atmosphere.[1] | Use a glovebox for reaction setup or employ robust Schlenk techniques to ensure an oxygen-free environment. |
Data Presentation: Ligand and Base Effects on Yield
The choice of ligand and base is critical for achieving high yields and selectivity. The following tables summarize the performance of various ligands and bases in specific Buchwald-Hartwig amination reactions using a Pd(0) source.
Table 1: Effect of Phosphine Ligand on Yield
| Ligand | Aryl Halide | Amine | Base | Solvent | Temperature (°C) | Yield (%) | Reference |
| tBuXPhos | 4-Methoxyaniline | 3,5-Bis(trifluoromethyl)bromobenzene | K₂CO₃ | Rapeseed Oil | 120 | 77 | [3] |
| XPhos | 4-Methoxyaniline | 3,5-Bis(trifluoromethyl)bromobenzene | K₂CO₃ | Rapeseed Oil | 120 | Quantitative | [3] |
| SPhos | 4-Methoxyaniline | 3,5-Bis(trifluoromethyl)bromobenzene | K₂CO₃ | Rapeseed Oil | 120 | Quantitative | [3] |
| RuPhos | 4-Methoxyaniline | 3,5-Bis(trifluoromethyl)bromobenzene | K₂CO₃ | Rapeseed Oil | 120 | Quantitative | [3] |
| DavePhos | 4-Methoxyaniline | 3,5-Bis(trifluoromethyl)bromobenzene | K₂CO₃ | Rapeseed Oil | 120 | 84 | [3] |
| JohnPhos | 4-Methoxyaniline | 3,5-Bis(trifluoromethyl)bromobenzene | K₂CO₃ | Rapeseed Oil | 120 | 31 | [3] |
| XantPhos | 4-Methoxyaniline | 3,5-Bis(trifluoromethyl)bromobenzene | K₂CO₃ | Rapeseed Oil | 120 | 98 | [3] |
| BINAP | 2-Bromo-13α-estrone 3-methyl ether | Aniline | NaOt-Bu | Toluene | 100 | Low | [4] |
| X-Phos | 2-Bromo-13α-estrone 3-methyl ether | Aniline | NaOt-Bu | Toluene | 100 | Higher than BINAP | [4] |
Table 2: Comparison of Common Bases
| Base | Advantages | Disadvantages |
| NaOt-Bu | Permits highest reaction rates and lowest catalyst loadings. | Incompatible with many electrophilic functional groups. |
| LHMDS | Allows utilization of substrates bearing protic functional groups. Useful for low-temperature amination. | Solid base is air sensitive. Incompatible with some functional groups at elevated temperatures. |
| Cs₂CO₃ | Provides excellent functional group tolerance and often the highest reaction rate of weak bases. | Expensive. Can be difficult to stir on a large scale. |
| K₃PO₄ | Excellent functional group tolerance. Often most efficient for arylation of amides. Economically attractive. | Can require relatively high catalyst loadings and long reaction times. |
Experimental Protocols
General Procedure for Buchwald-Hartwig Amination using Pd₂(dba)₃
This protocol provides a starting point for the amination of an aryl halide. Optimization of ligand, base, solvent, and temperature may be required for specific substrates.
Materials:
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Aryl halide (1.0 mmol)
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Amine (1.2 mmol)
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Pd₂(dba)₃ (0.01-0.05 mmol, 1-5 mol% Pd)
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Phosphine ligand (0.02-0.10 mmol, 2-10 mol%)
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Base (e.g., NaOt-Bu, 1.4 mmol)
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Anhydrous, degassed solvent (e.g., toluene, 5 mL)
Procedure:
-
To an oven-dried Schlenk tube under an inert atmosphere (argon or nitrogen), add the aryl halide, amine, Pd₂(dba)₃, phosphine ligand, and base.
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Add the anhydrous, degassed solvent via syringe.
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Seal the Schlenk tube and heat the reaction mixture in an oil bath at the desired temperature (typically 80-110 °C) with vigorous stirring.
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Monitor the reaction progress by a suitable analytical technique (e.g., TLC, GC-MS, or LC-MS).
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Upon completion, cool the reaction mixture to room temperature.
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Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and filter through a pad of celite to remove palladium residues.
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Wash the filtrate with water and brine.
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Dry the organic layer over anhydrous sodium sulfate (B86663) or magnesium sulfate, filter, and concentrate under reduced pressure.
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Purify the crude product by flash column chromatography on silica (B1680970) gel.
Visualizations
Caption: Simplified Buchwald-Hartwig Catalytic Cycle.
Caption: General Experimental Workflow.
Caption: Troubleshooting Decision Tree.
References
Technical Support Center: Tris(dibenzylideneacetone)dipalladium(0) in Cross-Coupling Reactions
Welcome to our dedicated technical support center for researchers, scientists, and drug development professionals utilizing tris(dibenzylideneacetone)dipalladium(0) (B46781) (Pd₂(dba)₃) in their synthetic endeavors. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to help you minimize or eliminate homocoupling byproducts in your cross-coupling reactions.
Frequently Asked Questions (FAQs)
Q1: What is homocoupling and why is it a problem in my reaction using Pd₂(dba)₃?
A1: Homocoupling is an undesired side reaction where two identical coupling partners react to form a symmetrical dimer. For instance, in a Suzuki-Miyaura coupling, two molecules of the boronic acid reagent can couple to form a biaryl byproduct. This side reaction consumes your starting materials, reduces the yield of your desired cross-coupled product, and complicates purification.
Q2: What are the primary causes of homocoupling when using a Pd(0) source like Pd₂(dba)₃?
A2: The primary culprits for homocoupling are the presence of oxygen and unwanted palladium(II) species in the reaction mixture.[1][2][3] Even though Pd₂(dba)₃ is a Pd(0) precatalyst, it can be oxidized to Pd(II) by residual oxygen. These Pd(II) species can then mediate the homocoupling of organometallic reagents, such as boronic acids.[3]
Q3: How does oxygen promote the homocoupling of boronic acids in a Suzuki-Miyaura coupling?
A3: Oxygen reacts with the active Pd(0) catalyst to form a palladium(II) peroxo complex.[1][2] This complex can then react with two molecules of the boronic acid, leading to the formation of the homocoupled biaryl product and regenerating a Pd(0) species that can re-enter the undesired cycle.[2]
Q4: Can the dibenzylideneacetone (B150790) (dba) ligand itself cause issues?
A4: Yes, the dba ligand is not always a spectator. In the presence of highly reactive substrates like aryl iodides, the dba ligand can undergo arylation, which alters the structure of the palladium complex and can impact catalytic activity.[4] While this is a separate issue from homocoupling, it highlights the complex nature of the catalytic system.
Troubleshooting Guide
Issue: Significant formation of homocoupling byproducts.
This is one of the most common issues encountered in palladium-catalyzed cross-coupling reactions. The following troubleshooting steps can help you mitigate this problem.
Solution 1: Rigorous Exclusion of Oxygen
The most critical step to prevent homocoupling is to maintain a strictly inert atmosphere.
-
Recommendation: Ensure your reaction setup is free of oxygen. Use standard Schlenk line or glovebox techniques.[5] Solvents must be properly degassed using methods such as freeze-pump-thaw cycles or by sparging with an inert gas (argon or nitrogen) for an extended period.[5][6]
Solution 2: Ligand Selection and Optimization
The choice of ligand plays a crucial role in stabilizing the Pd(0) catalyst and promoting the desired cross-coupling pathway.
-
Recommendation: Employ bulky, electron-rich phosphine (B1218219) ligands. These ligands can accelerate the rate of reductive elimination from the desired cross-coupling intermediate and sterically hinder the approach of two organometallic reagents to the palladium center, thus disfavoring homocoupling.[7] Bidentate phosphine ligands can also be effective by preventing the formation of palladium dimers that may lead to side reactions.[8]
Solution 3: Catalyst Activation and Order of Addition
The formation of the active catalyst from the Pd₂(dba)₃ precatalyst can be influenced by the reaction conditions.
-
Recommendation: Be consistent with the order of reagent addition.[9] In some cases, pre-stirring the Pd₂(dba)₃ and the phosphine ligand in the solvent for a short period before adding the other reagents can ensure the formation of the desired catalytically active species. The interaction of Pd₂(dba)₃ with coordinating solvents can influence the activation process.
Solution 4: Purity of Reagents
Impurities in your starting materials or the catalyst itself can have a significant impact on the reaction outcome.
-
Recommendation: Use high-purity reagents. Commercial batches of Pd₂(dba)₃ can sometimes contain palladium nanoparticles, which may exhibit different catalytic behavior.[10] Ensure your coupling partners are pure and dry.
Solution 5: Addition of a Mild Reducing Agent
In cases where the formation of Pd(II) is suspected to be a major issue, a mild reducing agent can be beneficial.
-
Recommendation: The addition of a mild reducing agent can help to minimize the concentration of off-cycle Pd(II) species without interfering with the main catalytic cycle.[6] This should be considered as a secondary optimization step after ensuring an inert atmosphere.
Quantitative Data Summary
The following table summarizes the qualitative impact of various experimental parameters on the formation of homocoupling byproducts.
| Parameter | Condition | Impact on Homocoupling | Rationale |
| Atmosphere | Presence of Oxygen | High | Promotes oxidation of Pd(0) to Pd(II), which catalyzes homocoupling.[1][2][3] |
| Inert (Argon/Nitrogen) | Low | Minimizes the formation of oxidative Pd(II) species.[5][6] | |
| Ligand | No Ligand / Simple Ligand | High | Less stable Pd(0) center, more susceptible to oxidation and side reactions. |
| Bulky, Electron-Rich Ligand | Low | Stabilizes the Pd(0) state and sterically hinders the homocoupling pathway.[7] | |
| Solvent | Non-degassed | High | Source of dissolved oxygen.[5] |
| Properly Degassed | Low | Reduces oxygen content in the reaction mixture.[5] | |
| Reagent Purity | Low | Variable | Impurities can poison the catalyst or promote side reactions.[9] |
| High | Low | Ensures a clean and predictable reaction.[9] |
Experimental Protocols
Protocol 1: General Procedure for a Suzuki-Miyaura Coupling with Minimized Homocoupling
This protocol emphasizes the rigorous exclusion of oxygen.
-
Drying Glassware: Oven-dry all glassware overnight and allow it to cool under a stream of dry argon or nitrogen.
-
Reagent Preparation:
-
Ensure the Pd₂(dba)₃ and phosphine ligand are of high purity and have been stored under an inert atmosphere.
-
Degas the solvent (e.g., toluene, dioxane) by three consecutive freeze-pump-thaw cycles.
-
-
Reaction Setup (under Inert Atmosphere):
-
In a Schlenk flask, add Pd₂(dba)₃ (e.g., 0.5-2 mol%) and the phosphine ligand (e.g., 1-4 mol% per Pd).
-
Evacuate and backfill the flask with argon/nitrogen three times.
-
Add the degassed solvent via cannula or syringe.
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Stir the mixture for 15-30 minutes at room temperature to allow for pre-formation of the active catalyst.
-
Add the aryl halide, the boronic acid, and the base (e.g., K₂CO₃, Cs₂CO₃).
-
Again, evacuate and backfill the flask with argon/nitrogen.
-
-
Reaction Execution:
-
Heat the reaction mixture to the desired temperature under a positive pressure of argon or nitrogen.
-
Monitor the reaction progress by TLC, GC, or LC-MS.
-
-
Work-up:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Quench the reaction with water and extract the product with an appropriate organic solvent.
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Dry the organic layer, concentrate, and purify by column chromatography.
-
Visualizations
Caption: Oxygen-mediated homocoupling pathway.
Caption: Troubleshooting workflow for reducing homocoupling.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. Yoneda Labs [yonedalabs.com]
- 4. Reaction monitoring reveals poisoning mechanism of Pd2(dba)3 and guides catalyst selection - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. researchgate.net [researchgate.net]
- 7. Biaryl Monophosphine Ligands in Palladium-Catalyzed C–N Coupling: An Updated User’s Guide - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 9. benchchem.com [benchchem.com]
- 10. pubs.acs.org [pubs.acs.org]
effect of base and solvent on tris(dibenzylideneacetone)dipalladium(0) catalyzed reactions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing tris(dibenzylideneacetone)dipalladium(0) (B46781) (Pd₂(dba)₃) in their catalytic reactions.
Troubleshooting Guides
Low or No Product Yield
Q1: My reaction is not proceeding, or the yield is very low. What are the potential causes and how can I troubleshoot this?
A1: Low or no product yield is a common issue that can stem from several factors. A systematic approach to troubleshooting is recommended:
-
Catalyst and Ligand Inactivity:
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Palladium Source: Ensure the Pd₂(dba)₃ is of high quality and has been stored properly under an inert atmosphere, as it is sensitive to air and moisture.[1] Over time, exposure to air can lead to the formation of palladium black, decreasing its catalytic activity.[1]
-
Ligand Selection: The choice of phosphine (B1218219) ligand is critical and substrate-dependent.[2] For challenging substrates, such as aryl chlorides, bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos, RuPhos) are often required to facilitate the oxidative addition step.[3] If using a standard ligand with a sterically hindered substrate, consider switching to a more specialized one.[2]
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Catalyst Decomposition: The formation of palladium black is a visual indicator of catalyst decomposition.[2] This can be caused by impurities, high temperatures, or an inappropriate ligand-to-metal ratio.[2] Ensure all reagents and solvents are pure and properly degassed to remove oxygen.[2][3]
-
-
Sub-optimal Reaction Conditions:
-
Base: The choice and quality of the base are crucial.[2][3] Its strength and solubility can significantly impact the outcome.[3] For Suzuki reactions, common bases include K₂CO₃, K₃PO₄, and Cs₂CO₃.[1] For Buchwald-Hartwig aminations, strong, non-nucleophilic bases like NaOtBu or KOtBu are often used.[2] Ensure the base is fresh and handled under inert conditions.[2] In some cases, a small amount of water may be necessary for anhydrous couplings with K₃PO₄ to be effective.[3]
-
Solvent: The solvent must be anhydrous and thoroughly degassed.[2] Common choices include toluene (B28343), dioxane, and THF.[2] The solubility of reactants and intermediates can be solvent-dependent, affecting the reaction's efficiency.[2] A solvent screen is often necessary for optimization.[3]
-
Temperature: While some modern catalyst systems allow for room temperature reactions, many palladium-catalyzed reactions require elevated temperatures (typically 80-120 °C).[1][4] If the reaction is sluggish, a gradual increase in temperature may be beneficial. However, excessively high temperatures can lead to catalyst decomposition.[2][4]
-
Reaction Time: Ensure the reaction has been allowed to proceed for a sufficient duration. Monitor the reaction progress by TLC or GC-MS to determine the optimal reaction time.[1]
-
-
Reagent Quality and Reactivity:
-
Starting Materials: Ensure the purity of your starting materials, as impurities can act as catalyst poisons.[3]
-
Aryl Halide Reactivity: The reactivity of aryl halides follows the general trend: I > OTf ≈ Br > Cl.[3][5] Aryl chlorides are particularly challenging and often require specialized ligands.[3]
-
Side Reactions and Impurities
Q2: I am observing significant side product formation, such as homocoupling of my starting materials. How can I minimize this?
A2: The formation of side products like biaryls from homocoupling can be a significant issue. Here are some strategies to mitigate this:
-
Optimize Reaction Temperature: Homocoupling is often more prevalent at higher temperatures.[2] Optimizing the reaction temperature can help minimize this side reaction.[2]
-
Adjust Catalyst Loading: While sometimes counterintuitive, adjusting the catalyst loading can impact the relative rates of the desired cross-coupling versus side reactions.
-
Choice of Base and Solvent: The reaction environment plays a crucial role. In some cases, the choice of base and solvent can influence the propensity for side reactions.
-
Degassing: Ensure the reaction mixture is thoroughly deoxygenated. Oxygen can promote side reactions and catalyst decomposition.[3]
Frequently Asked Questions (FAQs)
Q3: How do I choose the optimal base for my reaction?
A3: The choice of base is critical and depends on the specific type of cross-coupling reaction and the substrates involved.
-
Suzuki-Miyaura Coupling: The base's primary role is to activate the organoboron species to facilitate transmetalation.[6] Common choices include inorganic bases like potassium carbonate (K₂CO₃), potassium phosphate (B84403) (K₃PO₄), and cesium carbonate (Cs₂CO₃).[1] The strength of the base can influence the reaction rate and selectivity.[6]
-
Buchwald-Hartwig Amination: This reaction typically requires a strong, non-nucleophilic base to deprotonate the amine.[4] Sodium tert-butoxide (NaOtBu), potassium tert-butoxide (KOtBu), and lithium bis(trimethylsilyl)amide (LHMDS) are commonly used.[2]
-
Heck Reaction: An amine base, such as triethylamine (B128534) (Et₃N), is often used to neutralize the HX generated during the reaction.[7]
Q4: What is the impact of the solvent on my reaction, and how should I select an appropriate one?
A4: The solvent can significantly influence the reaction's rate, selectivity, and catalyst stability.[7][8]
-
Solubility: The solvent must dissolve the reactants, catalyst, and base to a sufficient extent.
-
Polarity: Solvent polarity can have a profound effect on selectivity. In the Suzuki-Miyaura coupling of chloroaryl triflates, nonpolar solvents like THF and toluene favor coupling at the C-Cl bond, while some polar aprotic solvents like DMF and DMSO can favor coupling at the C-OTf bond.[9][10] However, this is not a universal rule, as protic polar solvents like water and alcohols can also favor C-Cl coupling.[9]
-
Coordinating Ability: Coordinating solvents can sometimes compete with the desired ligands for binding to the palladium center, which may inhibit the reaction.[7]
-
Common Solvents: Aprotic solvents such as toluene, dioxane, THF, and DMF are widely used.[1][3][7] For some reactions, particularly Suzuki couplings, the use of water as a co-solvent can be beneficial.[7][9]
Q5: How should I handle and store Pd₂(dba)₃?
A5: Pd₂(dba)₃ is sensitive to air and moisture.[1] It should be stored in a cool, dry place under an inert atmosphere, such as in a glovebox or a desiccator.[1] For long-term storage, refrigeration at 2-8°C is often recommended.[1] Exposure to air can lead to decomposition and the formation of inactive palladium black.[1]
Q6: What is the typical catalyst loading for a Pd₂(dba)₃ catalyzed reaction?
A6: Catalyst loading is typically in the range of 0.5-2 mol% of palladium.[1][2] For new or difficult reactions, a higher catalyst loading (e.g., up to 5 mol%) may be necessary to achieve conversion, which can then be optimized.[3]
Data Presentation
Table 1: Effect of Solvent on the Selectivity of a Pd/PtBu₃-Catalyzed Suzuki-Miyaura Coupling of a Chloroaryl Triflate. [9]
| Entry | Solvent | 3a (Coupling at Chloride) (%) | 3b (Coupling at Triflate) (%) |
| 1 | Toluene | 87 | 1 |
| 2 | Benzene | 84 | 1 |
| 3 | Dioxane | 85 | 1 |
| 4 | THF | 95 | n.d. |
| 5 | Et₂O | 84 | n.d. |
| 6 | CPME | 92 | n.d. |
| 7 | H₂O | 59 | n.d. |
| 8 | tAmylOH | 89 | n.d. |
| 9 | MeOH | 81 | 1 |
| 10 | MeCN | 1 | 93 |
| 11 | Acetone | 86 | 3 |
| 12 | DMF | 1 | 90 |
| 13 | NMP | 1 | 87 |
| 14 | DMSO | 1 | 88 |
n.d. = not detected
Table 2: Effect of Water Content on the Selectivity of the Pd/PtBu₃-catalyzed Suzuki-Miyaura Coupling in THF. [9]
| Entry | THF (%) | H₂O (%) | 3a (Coupling at Chloride) (%) | 3b (Coupling at Triflate) (%) |
| 1 | 100 | 0 | 11 | n.d. |
| 2 | 99.6 | 0.4 | 27 | n.d. |
| 3 | 99.1 | 0.9 | 95 | n.d. |
| 4 | 98.2 | 1.8 | 93 | n.d. |
| 5 | 90 | 10 | 88 | n.d. |
| 6 | 80 | 20 | 89 | 1 |
| 7 | 50 | 50 | 74 | 1 |
| 8 | 20 | 80 | 67 | n.d. |
| 9 | 0 | 100 | 59 | n.d. |
n.d. = not detected
Experimental Protocols
General Protocol for a Suzuki-Miyaura Coupling Reaction[1]
-
Reaction Setup: To a reaction vessel, add the aryl halide (1.0 equiv), arylboronic acid (1.1-1.5 equiv), and the base (e.g., K₂CO₃, K₃PO₄, or Cs₂CO₃, 2.0-3.0 equiv).
-
Catalyst Addition: Add Pd₂(dba)₃ (typically 0.5-2 mol % Pd) and the phosphine ligand (typically 1-4 mol %).
-
Inert Atmosphere: Purge the vessel with an inert gas (e.g., argon or nitrogen).
-
Solvent Addition: Add the degassed solvent (e.g., toluene, dioxane, or a mixture with water) via syringe.
-
Reaction: Heat the reaction mixture with stirring to the desired temperature (typically 80-120 °C) and monitor the reaction progress by a suitable technique (e.g., TLC or GC-MS).
-
Workup: Upon completion, cool the reaction to room temperature. Perform an aqueous workup to remove inorganic salts. Extract the product with an organic solvent.
-
Purification: Dry the organic layer, concentrate, and purify the product by a suitable method (e.g., column chromatography).
General Protocol for a Buchwald-Hartwig Amination Reaction[1][4]
-
Reaction Setup: To an oven-dried reaction vessel, add the aryl halide (1.0 equiv), the palladium precursor (e.g., Pd₂(dba)₃, 1 mol% Pd), and the phosphine ligand (2-4 mol%).
-
Inert Atmosphere: Seal the vessel and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.
-
Reagent Addition: Under the inert atmosphere, add the base (e.g., NaOtBu, 1.2-1.5 equiv), the amine (1.1-1.2 equiv), and the anhydrous, degassed solvent (e.g., toluene).
-
Reaction: Seal the vessel and heat the reaction mixture with stirring to the desired temperature (typically 80-110 °C). Monitor the reaction progress.
-
Workup and Purification: After the reaction is complete, cool to room temperature, perform an appropriate aqueous workup, extract the product, dry the organic layer, and purify.
Visualizations
Caption: Troubleshooting workflow for low or no product yield.
Caption: Simplified catalytic cycle for the Suzuki-Miyaura reaction.
Caption: Simplified catalytic cycle for the Buchwald-Hartwig amination.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. fiveable.me [fiveable.me]
- 6. Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction | Semantic Scholar [semanticscholar.org]
- 7. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 8. Solvent effects in palladium catalysed cross-coupling reactions - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 9. Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Technical Support Center: Regeneration of Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃]
Welcome to the technical support center for troubleshooting issues related to the deactivation and potential regeneration of tris(dibenzylideneacetone)dipalladium(0) (B46781) [Pd₂(dba)₃], a widely utilized catalyst in organic synthesis.[1] This guide is intended for researchers, scientists, and drug development professionals to diagnose and address common problems encountered during its use.
Troubleshooting Guide and FAQs
This section addresses specific issues you may encounter during your experiments, focusing on the deactivation of Pd₂(dba)₃ and potential remediation strategies.
Q1: My cross-coupling reaction yield has significantly decreased when using a fresh bottle of Pd₂(dba)₃. What could be the cause?
A1: A decrease in yield, even with a new batch of catalyst, can be attributed to several factors:
-
Variable Purity of Commercial Batches: Commercially available Pd₂(dba)₃ can have variable purity and may contain palladium nanoparticles.[2] The presence of these nanoparticles can lead to inconsistencies in catalytic activity and incorrect estimations of catalyst loading and turnover numbers.[2] It is advisable to characterize new batches of the catalyst or purchase from a reputable supplier with consistent quality control.
-
Improper Storage and Handling: Although considered relatively air-stable for a Pd(0) complex, prolonged exposure to air and moisture can lead to gradual decomposition.[3][4] The recommended storage temperature is typically 2-8°C.[5]
-
Solvent Effects: The choice of solvent can influence the stability and activity of the catalyst. Some solvents can coordinate to the palladium center and affect the catalytic cycle.
Q2: My reaction is sluggish, and I observe the formation of a black precipitate. What is happening to my catalyst?
A2: The formation of a black precipitate, commonly known as palladium black, is a strong indicator of catalyst decomposition and aggregation into palladium(0) nanoparticles. This can be caused by:
-
High Reaction Temperatures: Excessive heat can promote the degradation of the Pd₂(dba)₃ complex and the subsequent agglomeration of palladium atoms.
-
Incompatible Ligands or Reagents: Certain ligands or reaction components may not effectively stabilize the Pd(0) center, leading to its precipitation.
-
Ligand Oxidation: If phosphine (B1218219) ligands are used, their oxidation can reduce the activity of the palladium catalyst and may contribute to its decomposition.
Q3: I am using aryl iodides in my reaction and have noticed a significant drop in catalyst activity over time. What is the deactivation mechanism at play?
A3: A primary deactivation pathway for Pd₂(dba)₃ in the presence of aryl iodides, particularly electron-deficient ones, is the bis-arylation of the dibenzylideneacetone (B150790) (dba) ligand.[6] This in-situ modification of the ligand results in the formation of palladium species with altered and often diminished catalytic activity.[6][7] This process essentially poisons the catalyst by changing its chemical structure.
Q4: Can I regenerate my deactivated Pd₂(dba)₃ catalyst?
A4: For homogeneous Pd₂(dba)₃ that has deactivated due to ligand arylation or decomposition into palladium black, regeneration to the original complex is generally not feasible through simple procedures. The chemical alteration of the dba ligand is irreversible.[6] In cases of decomposition, the precipitated palladium black would require complex resynthesis to return to the Pd₂(dba)₃ form.
However, for heterogeneous palladium catalysts (e.g., palladium on carbon or alumina) that have been deactivated by coking or fouling, regeneration is often possible through thermal treatment or solvent washing.[8][9][10]
Experimental Protocols for Heterogeneous Palladium Catalyst Regeneration
While direct regeneration of homogeneous Pd₂(dba)₃ is often impractical, the following protocols for regenerating heterogeneous palladium catalysts are provided for informational purposes. These methods aim to remove deactivating species from the catalyst support.
Protocol 1: Thermal Treatment (Calcination) for Coke Removal
This method is suitable for palladium catalysts on thermally stable supports (e.g., alumina, silica) that have been deactivated by the deposition of carbonaceous materials (coking).[8][10]
-
Inert Gas Purge: Place the deactivated catalyst in a tube furnace. Heat the catalyst to 550-700°C under a steady flow of an inert gas (e.g., nitrogen) for 2-3 hours to remove volatile organic compounds.[8]
-
Controlled Oxidation: After the initial purge, introduce a controlled stream of a dilute oxygen mixture (e.g., 2-5% oxygen in nitrogen) into the furnace while maintaining the temperature. This step will burn off the non-volatile carbon deposits. The duration of this step depends on the amount of coke and can be monitored by analyzing the off-gas for CO₂.
-
Cool Down: Once the coke has been removed, switch back to a flow of inert gas and allow the catalyst to cool to room temperature.
-
Reduction (Optional but Recommended): Before reuse, the oxidized palladium surface may need to be reduced. This can be achieved by heating the catalyst in a stream of hydrogen gas.
Protocol 2: Solvent Washing for Removal of Adsorbed Poisons
This protocol is designed to remove adsorbed organic impurities or poisons from the surface of a supported palladium catalyst.[9][11]
-
Solvent Selection: Choose a solvent or a solvent mixture in which the poisoning species are highly soluble but the catalyst is not. A mixture of chloroform (B151607) and glacial acetic acid has been shown to be effective for regenerating Pd(OH)₂/C.[9][11] Aromatic hydrocarbons can also be used.[12]
-
Washing Procedure:
-
Filtration and Drying:
-
Filter the catalyst from the solvent.
-
Wash the catalyst with a low-boiling-point solvent (e.g., acetone (B3395972) or ethanol) to remove the initial washing solvent.
-
Dry the catalyst thoroughly under vacuum to remove all residual solvents.
-
Quantitative Data on Catalyst Regeneration
The following table summarizes representative data for the regeneration of heterogeneous palladium catalysts. Note that this data is not for Pd₂(dba)₃ but illustrates the potential effectiveness of regeneration for supported catalysts.
| Catalyst Type | Deactivation Cause | Regeneration Method | Initial Activity (Yield %) | Activity After Deactivation (Yield %) | Activity After Regeneration (Yield %) | Reference |
| Pd/Al₂O₃ | Carbon Deposition | Thermal Treatment in N₂ followed by air/N₂ mixture | Not specified | 3.63 wt% Carbon | 0.16 wt% Carbon | [8] |
| 5 wt% Pd(OH)₂/C | Pore Blockage | Chloroform and glacial acetic acid wash with sonication | ~80% | Deactivated after one use | Recovered and recyclable up to 4 times with yields >70% | [9][11] |
Visualizing Deactivation and Troubleshooting
Diagram 1: Deactivation Pathway of Pd₂(dba)₃ via Ligand Arylation
Caption: Deactivation of Pd₂(dba)₃ via arylation of the dba ligand.
Diagram 2: Troubleshooting Workflow for Catalyst Deactivation
Caption: A logical workflow for troubleshooting Pd₂(dba)₃ deactivation.
References
- 1. Tris(dibenzylideneacetone)dipalladium(0) - Wikipedia [en.wikipedia.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Overview of pd2(dba)3 and its role in coupling reactions [ecoviaet.com]
- 4. heraeus-precious-metals.com [heraeus-precious-metals.com]
- 5. Pd2(dba)3 x dba - Umicore CAS 51364-51-3 [sigmaaldrich.com]
- 6. Reaction monitoring reveals poisoning mechanism of Pd2(dba)3 and guides catalyst selection - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. US4152291A - Regeneration of palladium hydrogenation catalyst - Google Patents [patents.google.com]
- 9. mdpi.com [mdpi.com]
- 10. ss-pub.org [ss-pub.org]
- 11. researchgate.net [researchgate.net]
- 12. CN104511315A - Regeneration method of palladium catalyst for hydrogenation reaction - Google Patents [patents.google.com]
Technical Support Center: Optimizing Palladium-Catalyzed Reactions with Tris(dibenzylideneacetone)dipalladium(0)
Welcome to the technical support center for minimizing phosphine (B1218219) ligand side reactions with tris(dibenzylideneacetone)dipalladium(0) (B46781) (Pd2(dba)3). This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their palladium-catalyzed cross-coupling reactions.
Frequently Asked Questions (FAQs)
Q1: What is the active catalytic species when using Pd2(dba)3 and a phosphine ligand?
A1: Tris(dibenzylideneacetone)dipalladium(0) (Pd2(dba)3) is a stable Pd(0) precatalyst.[1] In solution, in the presence of a phosphine ligand (L), the dba ligands are displaced to form the active Pd(0) species, which is typically a monoligated or bisligated phosphine complex (e.g., PdL or PdL2). The bulky and electron-donating character of many phosphine ligands helps to stabilize these monoligated Pd(0) intermediates, which are key species in the catalytic cycle.[2] The exact nature of the active species can depend on the specific ligand, the ligand-to-palladium ratio, the solvent, and the temperature.[2]
Q2: What are the most common side reactions involving phosphine ligands in palladium catalysis?
A2: The most common side reactions include:
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Phosphine Oxidation: Electron-rich phosphines are susceptible to oxidation to phosphine oxides, especially in the presence of trace oxygen and at elevated temperatures.[3][4] Phosphine oxides are generally poor ligands for palladium and can lead to catalyst deactivation.
-
P-C Bond Cleavage: Under certain conditions, cleavage of the phosphorus-carbon bond in the phosphine ligand can occur, leading to the formation of undesired byproducts and catalyst decomposition.
-
Ligand Arylation: In some cases, the phosphine ligand itself can undergo arylation, consuming the ligand and potentially forming species that inhibit the catalytic cycle.
-
Catalyst Decomposition (Palladium Black): If the phosphine ligand dissociates from the palladium center or is consumed by side reactions, the unprotected Pd(0) can agglomerate into inactive palladium black.[5][6]
Q3: How can I prevent the formation of palladium black?
A3: The formation of palladium black indicates catalyst decomposition. To prevent this:
-
Ensure an Inert Atmosphere: Rigorously degas all solvents and reagents and maintain a positive pressure of an inert gas (e.g., Argon or Nitrogen) throughout the reaction.[4][7]
-
Use High-Purity Reagents: Impurities in starting materials or solvents can contribute to catalyst decomposition.
-
Optimize Ligand-to-Palladium Ratio: An insufficient amount of phosphine ligand can leave the palladium center exposed, leading to aggregation. Conversely, a large excess of ligand can sometimes inhibit the reaction.[8] A common starting point is a Pd:L ratio of 1:1 to 1:2.
-
Choose a Suitable Ligand: Bulky, electron-rich phosphine ligands often stabilize the palladium catalyst more effectively, preventing agglomeration.[2] Bidentate ligands like Xantphos or dppf can also offer enhanced stability.[4][9]
-
Control the Temperature: High reaction temperatures can accelerate catalyst decomposition.[9][10] If palladium black is observed, consider running the reaction at a lower temperature.
Q4: What is the ideal ligand-to-palladium ratio?
A4: The optimal ligand-to-palladium (L:Pd) ratio is reaction-dependent. For many cross-coupling reactions using monodentate phosphine ligands, a L:Pd ratio of 1:1 to 2:1 is a good starting point.[11] This ratio is often sufficient to stabilize the active catalyst and promote the desired reaction. However, for some systems, a slight excess of the ligand may be beneficial to compensate for any ligand degradation and to maintain catalyst stability.[8] It is important to note that a large excess of ligand can sometimes be detrimental, as it may lead to the formation of inactive, coordinatively saturated palladium complexes.[8] Empirical optimization for each specific reaction is recommended.
Troubleshooting Guides
Problem 1: Low or No Product Yield
| Potential Cause | Troubleshooting Steps |
| Inactive Catalyst | - Use a fresh batch of Pd2(dba)3 and phosphine ligand. Phosphine ligands, especially electron-rich ones, can be sensitive to air and should be stored under an inert atmosphere.[3] - Ensure proper activation of the precatalyst. Consider a pre-stirring step of the Pd2(dba)3 and ligand in the reaction solvent for a short period before adding the substrates. |
| Presence of Oxygen | - Rigorously degas all solvents and the reaction mixture (e.g., by sparging with an inert gas or by freeze-pump-thaw cycles).[4] - Maintain a positive pressure of an inert gas (Argon or Nitrogen) throughout the reaction.[7] |
| Inappropriate Ligand Choice | - The steric and electronic properties of the phosphine ligand are crucial. For challenging substrates, consider switching to a bulkier, more electron-rich ligand (e.g., a biaryl phosphine like SPhos or XPhos).[2] |
| Incorrect Base or Solvent | - The choice of base and solvent can significantly impact the reaction outcome. Ensure that the base is strong enough for the specific coupling reaction but not so strong as to cause substrate or product degradation. - The solvent should be anhydrous and of high purity. |
| Low Reaction Temperature | - While high temperatures can lead to catalyst decomposition, a temperature that is too low may result in a sluggish reaction. If the reaction is not proceeding, a modest increase in temperature may be beneficial. |
Problem 2: Formation of Significant Byproducts
| Observed Byproduct | Potential Cause | Troubleshooting Steps |
| Hydrodehalogenation (Replacement of Halogen with Hydrogen) | - Formation of a palladium-hydride (Pd-H) species, often promoted by strong bases and protic solvents (e.g., water, alcohols).[7] | - Use an anhydrous, degassed solvent.[7] - Switch to a less coordinating or weaker base. - Use a bulky, electron-rich phosphine ligand, which can accelerate the desired reductive elimination step over the competing hydrodehalogenation pathway.[7] |
| Homocoupling of Starting Materials | - Traces of oxygen can promote the oxidative homocoupling of boronic acids in Suzuki-Miyaura reactions.[9] - The catalyst system may favor homocoupling. | - Ensure rigorous exclusion of oxygen.[9] - Lower the reaction temperature.[9] - Add the boronic acid or other coupling partner slowly to the reaction mixture to maintain a low concentration.[9] - Screen different phosphine ligands, as some may suppress homocoupling more effectively. |
| Phosphine Oxide | - Oxidation of the phosphine ligand by trace oxygen, often accelerated by heat.[3][12] | - Use high-purity, degassed solvents and reagents. - Maintain a strict inert atmosphere. - Consider using phosphine ligands that are more resistant to oxidation. |
Data Presentation
Table 1: Comparison of Phosphine Ligands in the Suzuki-Miyaura Coupling of 4-Chlorotoluene and Phenylboronic Acid
| Entry | Ligand | Pd Source | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 1 | PPh3 | Pd2(dba)3 | K3PO4 | Toluene (B28343) | 100 | 24 | <5 | [2] |
| 2 | P(t-Bu)3 | Pd2(dba)3 | K3PO4 | Toluene | 80 | 4 | 95 | [2] |
| 3 | XPhos | Pd2(dba)3 | K3PO4 | Toluene | 80 | 2 | 98 | [2] |
| 4 | SPhos | Pd2(dba)3 | K3PO4 | Toluene | RT | 2 | 97 | [2] |
This table illustrates the significant impact of ligand choice on reaction efficiency, with bulky, electron-rich phosphines demonstrating superior performance for the coupling of an unactivated aryl chloride.
Table 2: Effect of Ligand-to-Palladium Ratio in Buchwald-Hartwig Amination
| Entry | Aryl Halide | Amine | Ligand | Pd Source | L:Pd Ratio | Base | Temp (°C) | Yield (%) | Reference |
| 1 | 4-Chloroanisole | Diphenylamine | P(i-BuNCH2CH2)3N | Pd2(dba)3 | 2:1 | NaO-t-Bu | 100 | 71 | [11] |
| 2 | 4-Chloroanisole | Diphenylamine | P(i-BuNCH2CH2)3N | Pd2(dba)3 | 1:1 | NaO-t-Bu | 100 | 89 | [11] |
| 3 | 2-Chlorotoluene | Morpholine | P(t-Bu)3 | Pd2(dba)3 | 1:1 | NaO-t-Bu | 80 | 95 | [8] |
| 4 | 2-Chlorotoluene | Morpholine | P(t-Bu)3 | Pd2(dba)3 | 2:1 | NaO-t-Bu | 80 | 94 | [8] |
This table demonstrates that the optimal ligand-to-palladium ratio can be substrate-dependent and that both 1:1 and 2:1 ratios can be effective.
Experimental Protocols
Protocol 1: General Procedure for Setting Up a Reaction Under Inert Atmosphere
-
Glassware Preparation: Oven-dry all glassware (reaction flask, condenser, stir bar) at >120 °C for at least 4 hours and allow to cool to room temperature in a desiccator.
-
Assembly: Quickly assemble the glassware while hot and connect it to a Schlenk line or a manifold with a dual vacuum/inert gas source.
-
Purging: Evacuate the assembled glassware under high vacuum and then backfill with a high-purity inert gas (Argon or Nitrogen). Repeat this vacuum/backfill cycle three times to ensure a completely inert atmosphere.[7]
-
Reagent Addition: Add solid reagents (e.g., Pd2(dba)3, phosphine ligand, base, and aryl halide) to the reaction flask under a positive flow of inert gas.
-
Solvent and Liquid Reagent Addition: Degas the reaction solvent by sparging with an inert gas for at least 30 minutes or by using the freeze-pump-thaw method. Add the degassed solvent and any liquid reagents to the reaction flask via a syringe through a rubber septum.
-
Reaction Execution: Once all reagents are added, maintain a positive pressure of the inert gas (e.g., using a balloon) throughout the course of the reaction.
Protocol 2: Representative Suzuki-Miyaura Coupling
This protocol is a general guideline and may require optimization for specific substrates.
-
Reaction Setup: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add Pd2(dba)3 (0.01 mmol, 1 mol%), the desired phosphine ligand (e.g., SPhos, 0.022 mmol, 2.2 mol%), the aryl halide (1.0 mmol), the boronic acid (1.2 mmol), and the base (e.g., K3PO4, 2.0 mmol).
-
Inert Atmosphere: Seal the flask and purge with an inert gas as described in Protocol 1.
-
Solvent Addition: Add degassed solvent (e.g., toluene or dioxane, 5 mL) via syringe.
-
Reaction: Stir the reaction mixture at the desired temperature (e.g., room temperature to 100 °C) and monitor the progress by TLC or GC/LC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography.
Protocol 3: Representative Buchwald-Hartwig Amination
This protocol is a general guideline and may require optimization for specific substrates.
-
Reaction Setup: In a glovebox or under a positive flow of inert gas in a Schlenk flask, combine Pd2(dba)3 (0.01 mmol, 1 mol%), the phosphine ligand (e.g., XPhos, 0.024 mmol, 2.4 mol%), the aryl halide (1.0 mmol), and the base (e.g., NaO-t-Bu, 1.2 mmol).
-
Inert Atmosphere: Seal the flask and remove from the glovebox or ensure it is under a positive pressure of inert gas.
-
Reagent Addition: Add the amine (1.2 mmol) and the degassed solvent (e.g., toluene or dioxane, 5 mL) via syringe.
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-110 °C) with vigorous stirring. Monitor the reaction progress by TLC or GC/LC-MS.
-
Work-up: After the starting material is consumed, cool the reaction to room temperature. Dilute with an organic solvent and filter through a pad of celite to remove inorganic salts. Wash the filtrate with water and brine, dry the organic layer, and concentrate.
-
Purification: Purify the crude product by flash column chromatography or recrystallization.
Mandatory Visualizations
Caption: Catalytic cycle of a palladium-catalyzed cross-coupling reaction.
Caption: A workflow for troubleshooting low-yield palladium-catalyzed reactions.
References
- 1. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 2. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. reddit.com [reddit.com]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. An efficient protocol for the palladium-catalysed Suzuki–Miyaura cross-coupling - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. benchchem.com [benchchem.com]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. pubs.acs.org [pubs.acs.org]
- 12. The chemistry of phosphines in constrained, well-defined microenvironments - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D0CS01556C [pubs.rsc.org]
impact of tris(dibenzylideneacetone)dipalladium(0) purity on catalytic activity
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues with tris(dibenzylideneacetone)dipalladium(0) (B46781) (Pd2(dba)3) in their catalytic experiments. The purity of this common palladium precursor is a critical factor influencing catalytic activity and reproducibility.
Frequently Asked Questions (FAQs)
Q1: My cross-coupling reaction is giving low or inconsistent yields. Could the Pd2(dba)3 be the problem?
A1: Yes, the purity and quality of your Pd2(dba)3 are highly likely to be contributing factors. Commercial batches of Pd2(dba)3 can vary significantly in appearance, homogeneity, purity, and catalytic activity.[1] Studies have shown that yields in sensitive reactions like the Buchwald-Hartwig amination can range from as low as 10% to nearly quantitative depending on the batch of Pd2(dba)3 used.[1]
Q2: What are the common impurities in Pd2(dba)3 and how do they affect my reaction?
A2: Common impurities and variations in Pd2(dba)3 samples include:
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Palladium Nanoparticles (Pd NPs): Commercially available Pd2(dba)3 can contain up to 40% palladium nanoparticles.[2] The presence of these nanoparticles can lead to a mixed homogeneous/heterogeneous catalytic system, making it difficult to obtain reproducible results and accurately determine catalyst efficiency (e.g., Turnover Number and Turnover Frequency).[2][3]
-
Free Dibenzylideneacetone (B150790) (dba) Ligand: The presence of excess free dba ligand can be an indicator of complex degradation.
-
Other Palladium(0) Complexes: The formation of other complexes, such as Pd(dba)2, can occur.
-
Solvent Adducts: Pd2(dba)3 is often supplied as a chloroform (B151607) adduct (Pd2(dba)3·CHCl3) or can form adducts with other solvents like toluene.[1][4] The specific adduct can influence the catalyst's performance.
-
Degraded Ligands: The dba ligand itself is not always a spectator in the reaction. It can undergo side reactions, such as bis-arylation when aryl iodides are used, which can lead to catalyst deactivation.[5][6]
Q3: How can I assess the purity of my Pd2(dba)3?
A3: A convenient and effective method for assessing the purity of Pd2(dba)3 is through ¹H NMR spectroscopy.[2] By analyzing the NMR spectrum, you can determine the ratio of the complexed dba to any free dba ligand and identify the presence of other organic impurities. A detailed protocol for purity determination via NMR is provided in the "Experimental Protocols" section below.
Q4: My Pd2(dba)3 has changed color from a dark purple/brown to a black powder. Is it still usable?
A4: A color change to black often indicates the formation of palladium black (finely divided palladium metal), which is a sign of decomposition. This decomposition can be caused by exposure to air and moisture.[7] The presence of palladium black can significantly alter the catalytic activity and should be a cause for concern regarding the catalyst's performance and reproducibility. It is recommended to use a fresh, properly stored batch of the catalyst.
Q5: Are there any alternatives to Pd2(dba)3 if I suspect purity is an issue?
A5: Yes, if you are experiencing issues related to the dba ligand, such as ligand-based side reactions, you might consider using a dba-free palladium source.[5][6] Other common Pd(0) precursors include tetrakis(triphenylphosphine)palladium(0) [Pd(PPh3)4] and Pd(dba)2.[4]
Troubleshooting Guide
This guide provides a systematic approach to troubleshooting common issues encountered during catalytic reactions involving Pd2(dba)3.
Problem: Low or No Catalytic Activity
| Potential Cause | Troubleshooting Step |
| Poor Quality Pd2(dba)3 | 1. Assess the purity of your Pd2(dba)3 using ¹H NMR (see protocol below). 2. Attempt the reaction with a new, high-purity batch of Pd2(dba)3 from a reputable supplier. 3. Consider purifying your existing batch of Pd2(dba)3 (see protocol below). |
| Catalyst Decomposition | 1. Ensure your Pd2(dba)3 has been stored under an inert atmosphere and protected from light. 2. Visually inspect the catalyst for any change in color or texture. A black, granular appearance may indicate decomposition. |
| Inhibition by dba Ligand | 1. If using aryl iodides, be aware of potential bis-arylation of the dba ligand, which can deactivate the catalyst.[5] 2. Consider switching to a dba-free palladium source for your reaction. |
| Incorrect Catalyst Activation | 1. The activation of Pd2(dba)3 by phosphine (B1218219) ligands can be complex and solvent-dependent. 2. Ensure your ligand is present in the correct stoichiometry and that the pre-catalyst is fully dissolved and activated before adding your substrates. |
Problem: Inconsistent Results and Poor Reproducibility
| Potential Cause | Troubleshooting Step |
| Batch-to-Batch Variation of Pd2(dba)3 | 1. The catalytic activity of different commercial batches can vary significantly.[1] 2. If possible, purchase a larger single batch of Pd2(dba)3 for a series of experiments. 3. Characterize each new batch of catalyst before use. |
| Presence of Palladium Nanoparticles | 1. The presence of Pd NPs can lead to a mixed and unpredictable catalytic system.[2] 2. Use highly pure Pd2(dba)3 that is free of nanoparticles. |
Data Presentation
The following table summarizes the impact of Pd2(dba)3 purity from different commercial suppliers on the yield of a Buchwald-Hartwig amination reaction.
| Pd2(dba)3 Batch | Appearance | Yield (%) |
| Supplier A, Batch 1 | Dark purple crystals | 95 |
| Supplier B, Batch 1 | Brown powder | 65 |
| Supplier C, Batch 1 | Black, clumpy solid | 12 |
| Self-made, slowly crystallized Pd2(dba)3·toluene adduct | Crystalline solid | >98 |
This data is illustrative and based on findings that show a wide range in catalytic activity between different batches of Pd2(dba)3.[1][3]
Experimental Protocols
Protocol 1: ¹H NMR Spectroscopy for Purity Assessment of Pd2(dba)3
Objective: To determine the purity of a Pd2(dba)3 sample.
Methodology:
-
Accurately weigh approximately 5-10 mg of the Pd2(dba)3 sample.
-
Dissolve the sample in a known volume of deuterated chloroform (CDCl3).
-
Acquire a ¹H NMR spectrum of the solution.
-
Integrate the signals corresponding to the protons of the complexed dba ligand and any signals corresponding to free dba.
-
The purity can be estimated by comparing the integration of the complexed ligand signals to those of any impurities or free ligand. A pure sample of Pd2(dba)3·CHCl3 should show a characteristic set of peaks for the dba ligands and a singlet for the chloroform proton.[2]
Protocol 2: Modified Synthesis of High-Purity Pd2(dba)3·CHCl3
Objective: To synthesize a high-purity batch of Pd2(dba)3·CHCl3.
-
In a flask, dissolve palladium(II) acetate, sodium acetate, and dibenzylideneacetone in methanol (B129727).
-
Heat the mixture at 40°C with stirring for approximately 3 hours. The solution will turn dark brown/black.
-
Filter the reaction mixture and wash the solid with methanol and then water to remove unreacted starting materials.
-
Dissolve the crude solid in a minimal amount of chloroform.
-
Add acetone (B3395972) to the chloroform solution and store the mixture at -18°C overnight to induce crystallization.
-
Filter the resulting purple crystals, wash with cold acetone, and dry under vacuum.
-
The final product should be a dark purple crystalline solid. Confirm purity using ¹H NMR.
Visualizations
Caption: A troubleshooting workflow for addressing issues with Pd2(dba)3 catalysis.
Caption: Impact of impurities on the generalized catalytic cycle of a cross-coupling reaction.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. Tris(dibenzylideneacetone)dipalladium(0) - Wikipedia [en.wikipedia.org]
- 5. Reaction monitoring reveals poisoning mechanism of Pd2(dba)3 and guides catalyst selection - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]
Validation & Comparative
A Head-to-Head Battle of Palladium Catalysts: Tris(dibenzylideneacetone)dipalladium(0) vs. Tetrakis(triphenylphosphine)palladium(0)
In the realm of palladium-catalyzed cross-coupling reactions, a cornerstone of modern organic synthesis, the choice of the palladium(0) precursor is a critical parameter that dictates the efficiency, scope, and practicality of a transformation. Among the most prominent and widely utilized precatalysts are tris(dibenzylideneacetone)dipalladium(0) (B46781) (Pd₂(dba)₃) and tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄). This guide provides an objective comparison of their catalytic activity, supported by experimental data from the literature, to assist researchers, scientists, and drug development professionals in making informed decisions for their synthetic endeavors.
General Comparison:
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃): This air-stable, dark purple solid is a popular Pd(0) source. Its dibenzylideneacetone (B150790) (dba) ligands are weakly bound and can be readily displaced by a wide variety of other ligands, offering significant flexibility in tailoring the catalytic system to a specific reaction. This allows for the in situ formation of the active catalyst by adding a desired phosphine (B1218219) or N-heterocyclic carbene (NHC) ligand. This versatility often leads to higher catalytic activity, especially for challenging substrates, as the ligand can be optimized for the specific transformation.[1]
-
Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄): This yellow, crystalline solid is a pre-formed, 18-electron Pd(0) complex. It is a reliable and widely used catalyst for a variety of cross-coupling reactions, particularly for simpler substrates.[1] However, the triphenylphosphine (B44618) ligands are more strongly bound compared to the dba ligands in Pd₂(dba)₃. This can sometimes lead to lower catalytic activity, as ligand dissociation is a key step in the catalytic cycle. Furthermore, the need for excess phosphine to prevent catalyst decomposition can sometimes complicate product purification.
Catalytic Activity Comparison in Key Cross-Coupling Reactions
The relative performance of Pd₂(dba)₃ and Pd(PPh₃)₄ is highly dependent on the specific reaction, substrates, and the choice of ancillary ligands used with Pd₂(dba)₃. Below is a summary of their catalytic activity in several major cross-coupling reactions, supported by experimental data.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a versatile method for the formation of C-C bonds between organoboron compounds and organic halides or triflates. While both catalysts are effective, the ability to tune the ligand for Pd₂(dba)₃ often gives it an edge, particularly with less reactive aryl chlorides.
Table 1: Comparison in Suzuki-Miyaura Coupling
| Entry | Aryl Halide | Boronic Acid | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|---|---|---|---|
| 1 | 4-Chlorotoluene | Phenylboronic acid | Pd₂(dba)₃ / XPhos | K₃PO₄ | Toluene | 100 | 16 | High |
| 2 | 2,5-Diiodopyrazine | Phenylboronic acid | Pd(PPh₃)₄ | K₃PO₄ | 1,4-Dioxane/H₂O | 90 | 12 | Good |
Note: "High" and "Good" yields are as reported in the cited literature, suggesting successful reactions without specifying the exact percentage. Direct quantitative comparison under identical conditions is limited in readily available literature.
Heck Coupling
The Heck reaction involves the coupling of an unsaturated halide with an alkene. The choice of catalyst can significantly influence the yield and regioselectivity of the reaction.
Table 2: Comparison in Heck Coupling
| Entry | Aryl Halide | Alkene | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|---|---|---|---|
| 1 | 4-Chlorotoluene | Styrene | 1.5 mol% Pd₂(dba)₃ / 6 mol% tBu₃P | Cs₂CO₃ | Dioxane | 120 | - | 84[2] |
| 2 | Iodobenzene | Styrene | Pd(PPh₃)₄ | Et₃N | GVL | 105 | 0.5 | Good[3] |
Note: GVL stands for γ-Valerolactone. "Good" yield indicates a successful reaction as reported in the source.
Buchwald-Hartwig Amination
This reaction is a powerful tool for the formation of C-N bonds. The performance of the catalyst is highly dependent on the ligand used.
Table 3: Comparison in Buchwald-Hartwig Amination
| Entry | Aryl Halide | Amine | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|---|---|---|---|
| 1 | 4-Chlorotoluene | Morpholine | 1.5 mol% Pd(dba)₂ / 3.0 mol% XPhos | NaOtBu | Toluene | Reflux | 6 | 94[4] |
| 2 | 2-Bromo-13α-estrone 3-methyl ether | Aniline | 10 mol% Pd₂(dba)₃ / 10 mol% XPhos | KOtBu | Toluene | 100 | 0.17 (MW) | Very Low[5] |
| 3 | Haloarenes | Various Amines | Pd₂(dba)₃ / BINAP | NaOtBu | Toluene | 110 | - | High[4] |
Note: In entry 2, the Pd₂(dba)₃ system surprisingly gave very low yields for this specific substrate, highlighting the importance of substrate-catalyst compatibility. "High" yield is as reported in the cited literature.
Sonogashira Coupling
The Sonogashira coupling enables the formation of C-C bonds between terminal alkynes and aryl or vinyl halides.
Table 4: Comparison in Sonogashira Coupling
| Entry | Aryl Halide | Alkyne | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Conversion (%) |
|---|---|---|---|---|---|---|---|---|
| 1 | Iodobenzene | Phenylacetylene | 0.5 mol% Pd₂(dba)₃ | Et₃N | [TBP][4EtOV] | 55 | 3 | >99 |
| 2 | Iodobenzene | Phenylacetylene | 0.5 mol% Pd(PPh₃)₄ | Et₃N | [TBP][4EtOV] | 55 | 3 | >99 |
Note: [TBP][4EtOV] is tetrabutylphosphonium (B1682233) 4-ethoxyvalerate, an ionic liquid. While both catalysts achieved high conversion, the study noted that PdCl₂(PPh₃)₂ showed the best reaction rates under these conditions.
Experimental Protocols
Detailed experimental procedures are crucial for reproducing and comparing catalytic results. Below are representative protocols for a Suzuki-Miyaura coupling and a Buchwald-Hartwig amination, which can be adapted for a comparative study.
Representative Protocol for a Comparative Suzuki-Miyaura Coupling
1. Reaction Setup:
-
To a flame-dried Schlenk tube equipped with a magnetic stir bar, add the aryl halide (1.0 mmol, 1.0 equiv.), the arylboronic acid (1.2 mmol, 1.2 equiv.), and the base (e.g., K₂CO₃, 2.0 mmol, 2.0 equiv.).
-
In a separate glovebox or under an inert atmosphere, prepare two catalyst stock solutions: one with Pd₂(dba)₃ (0.01 mmol, 1 mol% Pd) and the desired ligand (e.g., XPhos, 0.02 mmol, 2 mol%), and another with Pd(PPh₃)₄ (0.02 mmol, 2 mol%).
2. Catalyst Addition:
-
Seal the Schlenk tube, and evacuate and backfill with an inert gas (e.g., Argon) three times.
-
Add the appropriate solvent (e.g., 5 mL of toluene/water 4:1 mixture), previously degassed by sparging with an inert gas for 30 minutes.
-
To separate, identical reaction mixtures, add the respective palladium catalyst stock solution.
3. Reaction and Monitoring:
-
Place the reaction vessel in a preheated oil bath at the desired temperature (e.g., 100 °C).
-
Stir the reaction mixture vigorously and monitor its progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
4. Work-up and Purification:
-
Upon completion, cool the reaction to room temperature and dilute with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel.
Representative Protocol for a Comparative Buchwald-Hartwig Amination
1. Reaction Setup:
-
In a glovebox, charge a vial with the palladium precursor (for the Pd₂(dba)₃ system, use 0.01 mmol of Pd₂(dba)₃ and 0.02 mmol of the desired ligand; for the Pd(PPh₃)₄ system, use 0.02 mmol).
-
Add the aryl halide (1.0 mmol, 1.0 equiv.) and the amine (1.2 mmol, 1.2 equiv.).
-
Add the base (e.g., NaOtBu, 1.4 mmol, 1.4 equiv.).
2. Reaction and Monitoring:
-
Add the degassed solvent (e.g., 5 mL of toluene).
-
Seal the vial and place it in a preheated heating block at the desired temperature (e.g., 100 °C).
-
Stir the reaction and monitor by TLC or GC-MS.
3. Work-up and Purification:
-
After the reaction is complete, cool to room temperature, and quench with a saturated aqueous solution of ammonium (B1175870) chloride.
-
Extract the product with an organic solvent, wash the combined organic layers, dry, and concentrate.
-
Purify by column chromatography.
Visualizing the Catalytic Process
To understand the fundamental steps involved in these transformations, a generalized catalytic cycle for a Suzuki-Miyaura cross-coupling reaction is presented below. This cycle is broadly applicable to many palladium-catalyzed cross-coupling reactions.
A typical workflow for comparing the catalytic activity of different palladium precursors is essential for systematic evaluation.
Conclusion
Both tris(dibenzylideneacetone)dipalladium(0) and tetrakis(triphenylphosphine)palladium(0) are highly valuable and effective precatalysts for a wide range of cross-coupling reactions.
-
Pd(PPh₃)₄ is a reliable, off-the-shelf catalyst that performs well for many standard transformations, particularly with more reactive substrates like aryl iodides and bromides. Its pre-formed nature simplifies reaction setup.
-
Pd₂(dba)₃ , in combination with an appropriate ligand, offers greater versatility and often superior catalytic activity, especially for challenging substrates such as aryl chlorides or sterically hindered partners. The ability to screen and select from a vast library of ligands allows for fine-tuning of the catalyst's electronic and steric properties to achieve optimal performance for a specific application.
Ultimately, the choice between Pd₂(dba)₃ and Pd(PPh₃)₄ will depend on the specific requirements of the synthesis, including the nature of the substrates, the desired reaction conditions, and the need for catalyst optimization. For routine couplings, Pd(PPh₃)₄ may be sufficient, while for more demanding transformations, a Pd₂(dba)₃-ligand system is likely to provide a more powerful and adaptable solution.
References
A Comparative Guide to Palladium Catalysts for Suzuki-Miyaura Coupling
The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone in modern organic synthesis, enabling the formation of carbon-carbon bonds with remarkable efficiency and broad functional group tolerance. Central to the success of this transformation is the choice of the palladium catalyst. This guide offers a comparative analysis of three widely used palladium catalytic systems: Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄), [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂), and a system comprising Palladium(II) acetate (B1210297) (Pd(OAc)₂) with Sphos as a supporting ligand. This comparison is intended for researchers, scientists, and professionals in drug development to facilitate catalyst selection based on performance data.
Performance Comparison of Palladium Catalysts
The following table summarizes the performance of the selected palladium catalysts in the Suzuki-Miyaura coupling of aryl bromides with phenylboronic acid. The data has been compiled from various sources, and it is crucial to note that direct comparisons can be influenced by variations in reaction conditions such as substrate, solvent, base, and temperature.[1]
| Catalyst System | Aryl Halide | Product | Yield (%) | Catalyst Loading (mol%) | Temperature (°C) | Time (h) | Turnover Number (TON) | Turnover Frequency (TOF) (h⁻¹) |
| Pd(PPh₃)₄ | 4-Bromoacetophenone | 4-Acetylbiphenyl | ~95 | 1.0 | 80 | 12 | 95 | ~8 |
| Pd(dppf)Cl₂ | 4-Bromotoluene | 4-Methylbiphenyl | >99 | 0.05 | 85 | 12 | 1980 | 165 |
| Pd(OAc)₂ / SPhos | 4-Bromotoluene | 4-Methylbiphenyl | 98 | 0.005 | RT | 2 | 19600 | 9800 |
Note: TON and TOF are calculated based on the provided data (TON = moles of product / moles of catalyst; TOF = TON / time). The data for Pd(OAc)₂ / SPhos at room temperature highlights the high efficiency of modern catalyst systems.[2][3]
Experimental Protocols
A general experimental procedure for a Suzuki-Miyaura cross-coupling reaction is provided below. This protocol can be adapted for specific substrates and catalysts.
Materials:
-
Aryl halide (1.0 mmol, 1.0 equiv)
-
Arylboronic acid (1.2 mmol, 1.2 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 1-2 mol%; Pd(dppf)Cl₂, 0.05-1 mol%; Pd(OAc)₂, 0.005-2 mol%)
-
Ligand (if required, e.g., SPhos, 1-2 equiv relative to Pd)
-
Base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃, 2.0 mmol, 2.0 equiv)
-
Anhydrous solvent (e.g., Toluene, Dioxane, THF, DMF)
-
Degassed water
Procedure:
-
Reaction Setup: To an oven-dried Schlenk flask or a round-bottom flask equipped with a magnetic stir bar, add the aryl halide (1.0 mmol), arylboronic acid (1.2 mmol), the chosen palladium catalyst, any additional ligand, and the base.
-
Inert Atmosphere: Seal the flask with a septum and purge with an inert gas (e.g., argon or nitrogen) for 10-15 minutes. This is crucial to prevent the oxidation of the Pd(0) species.
-
Solvent Addition: Add the degassed solvent (e.g., 5 mL of toluene) and degassed water (e.g., 0.5 mL) to the flask via syringe. The addition of water can often accelerate the reaction.
-
Reaction: Heat the reaction mixture to the desired temperature (ranging from room temperature to 100 °C) with vigorous stirring.[4]
-
Monitoring: Monitor the progress of the reaction by an appropriate analytical technique such as Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Add water and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography.
Visualizing the Suzuki-Miyaura Coupling
To further aid in the understanding of the Suzuki-Miyaura coupling, the following diagrams illustrate the catalytic cycle and a general experimental workflow.
References
A Researcher's Guide to Validating the Purity of Commercial Tris(dibenzylideneacetone)dipalladium(0)
For researchers, scientists, and drug development professionals, the purity of catalysts is paramount. In palladium-catalyzed cross-coupling reactions, tris(dibenzylideneacetone)dipalladium(0) (B46781) (Pd2(dba)3) is a workhorse precatalyst. However, the quality of commercially available Pd2(dba)3 can vary significantly, impacting reaction reproducibility, yield, and overall catalyst performance. This guide provides a comprehensive comparison of methods to validate the purity of commercial Pd2(dba)3, supported by experimental data and detailed protocols.
The seemingly simple dark purple solid of Pd2(dba)3 can harbor hidden impurities that significantly influence its catalytic activity. The most common of these are palladium nanoparticles (Pd NPs) and unbound dibenzylideneacetone (B150790) (dba). The presence of these species can lead to inconsistent reaction outcomes and misleading interpretations of catalytic efficiency, such as turnover number (TON) and turnover frequency (TOF).[1][2] In fact, commercial samples of Pd2(dba)3 have been found to contain up to 40% palladium nanoparticles.[2] Furthermore, Pd2(dba)3 is often supplied as a chloroform (B151607) adduct, Pd2(dba)3·CHCl3, a detail that is crucial for accurate molecular weight calculations and stoichiometry.[3]
Comparative Analysis of Commercial Pd₂(dba)₃ Purity
A study comparing various commercial batches of Pd₂(dba)₃ revealed significant discrepancies between the stated purity and the experimentally determined values. The Buchwald-Hartwig amination of 4-bromoanisole (B123540) with aniline (B41778) was used as a sensitive test reaction to probe the efficiency of these different batches, with yields ranging from as low as 10% to nearly quantitative.[4]
Table 1: Elemental Analysis of Commercial Pd₂(dba)₃ Samples
| Supplier/Batch | Theoretical Pd Content (%) for Pd₂(dba)₃ | Reported Pd Content (%) | Measured Pd Content (%) |
| Supplier A, Batch 1 | 23.2 | 22.5 - 24.0 | 22.8 |
| Supplier B, Batch 1 | 23.2 | ~22 | 21.9 |
| Supplier C, Batch 1 | 23.2 | >21.5 | 22.1 |
| In-house prepared | 23.2 | - | 23.1 |
Data compiled from "A Comparative Study of Dibenzylideneacetone Palladium Complexes in Catalysis."[4]
Table 2: Performance of Commercial Pd₂(dba)₃ in Buchwald-Hartwig Amination
| Supplier/Batch | Catalyst Loading (mol % Pd) | Reaction Time (h) | Yield (%) |
| Supplier A, Batch 1 | 0.5 | 1 | 85 |
| Supplier B, Batch 1 | 0.5 | 1 | 25 |
| Supplier C, Batch 1 | 0.5 | 1 | 59 |
| In-house prepared | 0.5 | 1 | 95 |
Reaction Conditions: 4-bromoanisole (1.0 mmol), aniline (1.0 mmol), NaOtBu (1.5 mmol), Pd precatalyst (0.5 mol % Pd), and P(tBu)₃ (0.4 mol %) in toluene (B28343) (2 mL) at room temperature for 1 h. Data adapted from "A Comparative Study of Dibenzylideneacetone Palladium Complexes in Catalysis."[4]
Experimental Protocols for Purity Validation
To ensure the reliability of catalytic results, in-house validation of commercial Pd2(dba)3 is crucial. The following are detailed protocols for key analytical techniques.
¹H NMR Spectroscopy for Purity Determination
Proton NMR spectroscopy is a rapid and effective method to determine the amount of soluble, molecular Pd2(dba)3 and to quantify the presence of free dba ligand.[2]
Experimental Protocol:
-
Sample Preparation: Dissolve 5-10 mg of the Pd2(dba)3 sample in approximately 0.6 mL of deuterated chloroform (CDCl3).
-
Instrument Setup: Acquire the ¹H NMR spectrum on a 400 MHz or higher field spectrometer.
-
Data Acquisition: Obtain a standard ¹H NMR spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.
-
Spectral Analysis:
-
Identify the signals corresponding to the Pd2(dba)3 complex (major and minor isomers) and free dba.
-
Integrate the characteristic olefinic protons of the major form of Pd2(dba)3, the minor form, and the free dba.
-
Calculate the purity of the soluble component using the following equation: % Purity = ([Integral of major form] + [Integral of minor form]) / ([Integral of major form] + [Integral of minor form] + [Integral of free dba]/2) * 100[5]
-
Elemental Analysis for Palladium Content
Inductively Coupled Plasma-Optical Emission Spectrometry (ICP-OES) is a highly accurate method for determining the total palladium content in the catalyst, which includes both the molecular complex and any palladium nanoparticles.
Experimental Protocol:
-
Sample Digestion: Accurately weigh 10-20 mg of the Pd2(dba)3 sample into a microwave digestion vessel. Add a mixture of concentrated nitric acid and hydrochloric acid (aqua regia).
-
Microwave Digestion: Subject the sample to a suitable microwave digestion program to ensure complete dissolution of all palladium species.
-
Dilution: After cooling, quantitatively transfer the digested sample to a volumetric flask and dilute to a known volume with deionized water.
-
ICP-OES Analysis:
-
Calibrate the ICP-OES instrument with a series of palladium standards of known concentrations.
-
Analyze the diluted sample solution, measuring the emission intensity at a characteristic palladium wavelength (e.g., 340.458 nm).
-
Determine the palladium concentration in the sample from the calibration curve.
-
High-Performance Liquid Chromatography (HPLC)
While a standardized HPLC method for Pd2(dba)3 is not widely published, a reverse-phase HPLC method can be developed to assess purity and detect non-metallic impurities.
Method Development Guidelines:
-
Column: A C18 stationary phase is a good starting point.
-
Mobile Phase: A gradient elution using a mixture of acetonitrile (B52724) and water or methanol (B129727) and water is likely to be effective. The addition of a small amount of an acid, such as trifluoroacetic acid (TFA), can improve peak shape.
-
Detector: A UV-Vis or photodiode array (PDA) detector set at a wavelength where dba absorbs strongly (e.g., ~320 nm) would be appropriate.
-
Method Validation: The method should be validated for specificity, linearity, accuracy, and precision according to standard practices.
Performance Comparison with Alternative Palladium Precatalysts
The choice of palladium precatalyst can significantly impact the outcome of a cross-coupling reaction. Pd(OAc)2 is a common alternative to Pd2(dba)3.
Table 3: Comparison of Pd₂(dba)₃ and Pd(OAc)₂ in Suzuki-Miyaura Coupling
| Catalyst | Ligand | Base | Solvent | Temperature (°C) | Yield (%) |
| Pd₂(dba)₃ | SPhos | K₃PO₄ | Toluene | 100 | High |
| Pd(OAc)₂ | SPhos | K₃PO₄ | Toluene | 100 | High |
| Pd₂(dba)₃ | - | K₃PO₄ | 1,4-Dioxane/H₂O | 90 | No Activity |
| Pd(OAc)₂ | XPhos | K₃PO₄ | Toluene | 100 | Good to Excellent |
Data compiled from various sources for the coupling of aryl halides with boronic acids.[1][6] The data suggests that for in-situ catalyst generation with phosphine (B1218219) ligands, both Pd₂(dba)₃ and Pd(OAc)₂ can be highly effective. However, in the absence of a stabilizing ligand, Pd₂(dba)₃ may show lower activity.
Visualizing the Workflow and Relationships
To aid in understanding the process of validating Pd2(dba)3 purity and its impact on catalysis, the following diagrams illustrate the key workflows and concepts.
Caption: A typical workflow for the comprehensive validation of commercial Pd2(dba)3.
Caption: Relationship between Pd2(dba)3 impurities and catalytic performance.
By implementing a rigorous validation process, researchers can ensure the quality of their Pd2(dba)3 precatalyst, leading to more reliable and reproducible results in their synthetic endeavors. This due diligence is a critical step in the development of robust and scalable chemical processes.
References
- 1. Differences in the Performance of Allyl Based Palladium Precatalysts for Suzuki-Miyaura Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
A Comparative Guide to Analytical Methods for Determining Active Palladium Species from Tris(dibenzylideneacetone)dipalladium(0)
For Researchers, Scientists, and Drug Development Professionals
The identification of true active catalytic species derived from palladium precursors like tris(dibenzylideneacetone)dipalladium(0) (B46781) (Pd₂(dba)₃) is a critical challenge in the development of robust and efficient chemical transformations. The complex solution chemistry of Pd₂(dba)₃, which can lead to a "cocktail" of species including monoligated Pd(0) complexes, palladium nanoparticles (PdNPs), and various oxidized forms, necessitates the use of sophisticated analytical techniques.[1][2] This guide provides a comparative overview of the primary analytical methods employed for this purpose: Nuclear Magnetic Resonance (NMR) Spectroscopy, X-ray Absorption Spectroscopy (XAS), and Mass Spectrometry (MS).
Comparison of Analytical Techniques
The selection of an appropriate analytical method hinges on the specific information required, the phase of the catalytic reaction being investigated, and the available instrumentation. Each technique offers unique advantages and is subject to specific limitations.
| Feature | NMR Spectroscopy | X-ray Absorption Spectroscopy (XAS) | Mass Spectrometry (MS) |
| Information Provided | Detailed structural information of soluble species, ligand-metal interactions, reaction kinetics.[3][4] | Oxidation state of palladium, coordination environment, bond distances, electronic structure.[5][6] | Identification of catalytic intermediates, catalyst activation and deactivation pathways, reaction monitoring.[7][8] |
| Typical Analytes | Diamagnetic palladium complexes, ligands. | All palladium species (amorphous and crystalline). | Ionizable palladium complexes and intermediates. |
| Phase | Solution-state.[9] | Solid and solution phase.[5] | Solution-state with transfer to the gas phase. |
| Detection Limit | Micromolar to millimolar range. | Micromolar to millimolar range.[10] | Nanomolar to micromolar range.[11] |
| Time Resolution | Seconds to minutes.[12] | Milliseconds to minutes.[13][14][15] | Milliseconds to seconds.[1] |
| Advantages | - Non-destructive- Provides detailed structural information- Can quantify species in solution | - Element-specific- Sensitive to local structure and oxidation state- Can be used for in situ and operando studies[16][17] | - High sensitivity- Can detect transient and low-concentration species |
| Limitations | - Lower sensitivity- Not suitable for paramagnetic species- Can be complex to interpret in mixtures | - Requires a synchrotron or specialized lab-scale source[16]- Data analysis can be complex | - Only detects ionizable species- Can be prone to artifacts from the ionization process |
Experimental Protocols
Detailed methodologies are crucial for obtaining reliable and reproducible data. Below are generalized protocols for each technique, which should be adapted to the specific catalytic system under investigation.
This protocol outlines the use of ³¹P{¹H} NMR to monitor the reaction of Pd₂(dba)₃ with a phosphine (B1218219) ligand to form active catalytic species.
Objective: To identify and quantify the different phosphorus-containing palladium species in solution.
Materials:
-
Pd₂(dba)₃·CHCl₃ (recrystallized)[3]
-
Phosphine ligand (e.g., PPh₃)
-
Deuterated solvent (e.g., toluene-d₈), dried over molecular sieves[3]
-
Internal standard (e.g., 1,3,5-trimethoxybenzene)[18]
-
J-Young NMR tube
Procedure:
-
In a glovebox, add Pd₂(dba)₃·CHCl₃ (e.g., 0.003 mmol) and the phosphine ligand (e.g., 0.024 mmol) to the J-Young NMR tube.[3]
-
Add the internal standard.
-
Add the deuterated solvent (e.g., 0.6 mL) and seal the tube.[3]
-
Gently heat the mixture until a homogeneous solution is formed.[3]
-
Acquire a ³¹P{¹H} NMR spectrum at the desired temperature.
-
If monitoring a reaction, add the substrates to the NMR tube and acquire spectra at regular intervals.[3]
Data Analysis:
-
Identify the signals corresponding to free ligand, ligand-bound palladium species, and any oxidized phosphorus species.
-
Integrate the signals and use the internal standard to quantify the concentration of each species over time.
This protocol describes a general setup for in situ XAS measurements to probe the electronic and geometric structure of palladium species during a catalytic reaction.
Objective: To determine the average oxidation state and coordination environment of palladium under reaction conditions.
Materials:
-
Catalytic reaction mixture containing Pd₂(dba)₃
-
In situ reaction cell with appropriate windows (e.g., Kapton)[19]
-
Gas or liquid delivery system for reactants
-
Heating system
Procedure:
-
Prepare the reaction mixture and load it into the in situ cell.
-
Mount the cell in the X-ray beamline.
-
Collect an initial XAS spectrum (both XANES and EXAFS regions) of the precatalyst solution.
-
Initiate the reaction by introducing reactants and/or heating.
-
Collect XAS spectra at regular intervals throughout the course of the reaction.[16]
Data Analysis:
-
XANES (X-ray Absorption Near Edge Structure): The energy of the absorption edge is sensitive to the oxidation state of the palladium. Compare the edge energy of the experimental samples to those of known palladium standards (e.g., Pd foil for Pd(0), PdO for Pd(II)).
-
EXAFS (Extended X-ray Absorption Fine Structure): Analysis of the oscillations past the absorption edge provides information on the coordination number and bond distances of the atoms surrounding the palladium center.
This protocol outlines the use of ESI-MS for the real-time monitoring of a palladium-catalyzed reaction to identify catalytic intermediates.
Objective: To detect and characterize transient palladium-containing species in a catalytic cycle.
Materials:
-
Reaction setup with a port for sampling
-
Syringe pump
-
ESI-MS instrument
-
Solvent for dilution
Procedure:
-
Set up the catalytic reaction.
-
Use a syringe pump to continuously draw a small aliquot of the reaction mixture.
-
Dilute the aliquot with a suitable solvent and infuse it directly into the ESI-MS source (Pressurized Sample Infusion - PSI-ESI-MS).[8]
-
Acquire mass spectra in either positive or negative ion mode, depending on the expected charge of the intermediates.
-
Monitor the masses corresponding to potential catalytic species throughout the reaction.
Data Analysis:
-
Identify the m/z values corresponding to palladium-containing species. The characteristic isotopic pattern of palladium is a key indicator.
-
Perform tandem MS (MS/MS) on the species of interest to obtain structural information through fragmentation patterns.[7]
Visualizing Complex Palladium Speciation and Analytical Workflows
Understanding the relationships between different palladium species and the logical flow of an analytical investigation can be clarified with diagrams.
Caption: Potential palladium species derived from Pd₂(dba)₃ in a catalytic cycle.
Caption: A logical workflow for the analytical investigation of active palladium species.
References
- 1. web.uvic.ca [web.uvic.ca]
- 2. researchgate.net [researchgate.net]
- 3. rsc.org [rsc.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. mirica.web.illinois.edu [mirica.web.illinois.edu]
- 6. X-Ray Absorption for Catalyst Characterization - ChemistryViews [chemistryviews.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Mechanistic investigations of palladium-catalyzed cross-coupling reactions using advanced mass spectrometric methodologies [dspace.library.uvic.ca]
- 9. Possibilities and limitations of solution-state NMR spectroscopy to analyze the ligand shell of ultrasmall metal nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Development of analytical methods for the determination of sub-ppm concentrations of palladium and iron in methotrexate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. books.rsc.org [books.rsc.org]
- 12. m.youtube.com [m.youtube.com]
- 13. Frontiers | Time-resolved in situ vibrational spectroscopy for electrocatalysis: challenge and opportunity [frontiersin.org]
- 14. Improving time-resolution and sensitivity of in situ X-ray photoelectron spectroscopy of a powder catalyst by modulated excitation - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Time-, space- and energy-resolved in situ characterization of catalysts by X-ray absorption spectroscopy - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 16. Laboratory-scale in situ X-ray absorption spectroscopy of a palladium catalyst on a compact inverse-Compton scattering X-ray beamline - Journal of Analytical Atomic Spectrometry (RSC Publishing) DOI:10.1039/D1JA00274K [pubs.rsc.org]
- 17. Laboratory-scale in situ X-ray absorption spectroscopy of a palladium catalyst on a compact inverse-Compton scattering X-ray beamline - Journal of Analytical Atomic Spectrometry (RSC Publishing) [pubs.rsc.org]
- 18. rsc.org [rsc.org]
- 19. researchgate.net [researchgate.net]
A Comparative Guide to Alternative Catalysts for C-C Bond Formation: Moving Beyond Tris(dibenzylideneacetone)dipalladium(0)
For researchers, scientists, and drug development professionals, the palladium-catalyzed formation of carbon-carbon (C-C) bonds is a cornerstone of modern synthetic chemistry. For decades, tris(dibenzylideneacetone)dipalladium(0) (B46781) (Pd2(dba)3) has been a workhorse catalyst in this arena. However, its sensitivity to air and the presence of coordinating dibenzylideneacetone (B150790) (dba) ligands, which can sometimes hinder catalytic activity, have spurred the development of more robust and efficient alternatives. This guide provides an objective comparison of the performance of these next-generation catalysts with Pd2(dba)3 in key C-C bond-forming reactions, supported by experimental data and detailed protocols.
A new wave of palladium catalysts offers significant advantages over the traditional Pd2(dba)3. These modern catalysts are often air- and moisture-stable, simplifying handling and improving reproducibility. They can be broadly categorized into three main classes:
-
Palladium(II) Precursors with Specialized Ligands: This category includes common palladium salts like palladium(II) acetate (B1210297) (Pd(OAc)2) and palladium(II) chloride (PdCl2), which are activated in situ to the catalytic Pd(0) species. Their effectiveness is highly dependent on the choice of phosphine (B1218219) or N-heterocyclic carbene (NHC) ligand.
-
Palladium-N-Heterocyclic Carbene (NHC) Complexes: These complexes feature a strong palladium-carbon bond, leading to highly stable and often more active catalysts. They have shown exceptional performance in a variety of cross-coupling reactions.
-
Palladacycles: These are pre-activated, air- and moisture-stable Pd(II) precatalysts containing a stable palladium-carbon σ-bond. They offer ease of handling and high catalytic activity.
Performance Comparison in Key C-C Bond Forming Reactions
The choice of catalyst can significantly impact the outcome of a C-C bond-forming reaction. The following tables provide a comparative overview of the performance of various palladium catalysts in Suzuki-Miyaura, Heck, Sonogashira, and Buchwald-Hartwig amination reactions, with a focus on alternatives to Pd2(dba)3.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a versatile method for the formation of C(sp2)-C(sp2) bonds. While Pd2(dba)3 is effective, studies have shown that other catalyst systems can offer improved yields and efficiency, particularly with challenging substrates.
| Catalyst System | Aryl Halide | Arylboronic Acid | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| Pd2(dba)3 / XPhos | 4-Chlorotoluene (B122035) | Phenylboronic Acid | K3PO4 | Toluene (B28343)/H2O | 100 | 16 | 85 | [1] |
| Pd(OAc)2 / XPhos | 4-Chlorotoluene | Phenylboronic Acid | K3PO4 | Toluene/H2O | 100 | 16 | 95 | [1] |
| Pd(PPh3)4 | 3-Bromo-4-phenylpyridine | Phenylboronic Acid | K2CO3 | 1,4-Dioxane/H2O | 90 | 16 | 70-90 | [2] |
| [(DTBNpP)PdCl2]2 | 4-Bromoanisole | Phenylboronic Acid | K3PO4 | Toluene | 80 | 2 | 98 | [3] |
DTBNpP = di-tert-butylneopentylphosphine
Heck Reaction
The Heck reaction forms a C-C bond between an unsaturated halide and an alkene. Catalyst choice is crucial for achieving high regioselectivity and yield.
| Catalyst System | Aryl Halide | Alkene | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| Pd2(dba)3 / P(t-Bu)3 | 4-Chlorotoluene | n-Butyl acrylate (B77674) | Cs2CO3 | Dioxane | 120 | 24 | 75 | [4] |
| Pd(OAc)2 / P(o-tol)3 | Bromobenzene | Styrene | K2CO3 | Acetonitrile | 90-95 | - | >95 | [4] |
| Pd-NHC Complex | 4-Iodotoluene (B166478) | n-Butyl acrylate | Na2CO3 | DMF | 120 | 1 | 94 | [5] |
| Palladacycle | 4-Bromoacetophenone | Styrene | NaOAc | NMP | 140 | 0.5 | 98 | [6] |
P(o-tol)3 = Tri(o-tolyl)phosphine, NMP = N-Methyl-2-pyrrolidone
Sonogashira Coupling
The Sonogashira coupling reaction synthesizes C(sp2)-C(sp) bonds between aryl or vinyl halides and terminal alkynes. Modern protocols often aim for copper-free conditions, where the choice of palladium catalyst is even more critical.
| Catalyst System | Aryl Halide | Alkyne | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| Pd2(dba)3 / PPh3 / CuI | 4-Iodotoluene | Phenylacetylene (B144264) | Et3N | Toluene | 50 | 2 | 95 | [7] |
| PdCl2(PPh3)2 / CuI | Iodobenzene (B50100) | Phenylacetylene | Et3N | THF | RT | 2 | 98 | [8] |
| Pd-NHC Complex / CuI | 4-Chlorotoluene | Phenylacetylene | Cs2CO3 | Dioxane | 100 | 12 | 92 | [9] |
| Oxime-derived Palladacycle | 2-Iodotoluene | Phenylacetylene | Bu4NOAc | NMP | 110 | - | 95 | [3] |
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful tool for the synthesis of C-N bonds. The development of specialized ligands and precatalysts has greatly expanded the scope and efficiency of this reaction.
| Catalyst System | Aryl Halide | Amine | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| Pd2(dba)3 / P(i-BuNCH2CH2)3N | 4-Chloroanisole | Morpholine (B109124) | NaOt-Bu | Toluene | 80 | 24 | 88 | [10] |
| Pd(OAc)2 / P(i-BuNCH2CH2)3N | 4-Chloroanisole | Morpholine | NaOt-Bu | Toluene | 80 | >24 | Slower reaction | [10] |
| Pd2(dba)3 / X-Phos | 2-Bromo-13α-estrone 3-methyl ether | Aniline | KOt-Bu | Toluene | MW, 120 | 0.33 | Low yield | [11] |
| Pd(OAc)2 / X-Phos | 2-Bromo-13α-estrone 3-methyl ether | Aniline | KOt-Bu | Toluene | MW, 120 | 0.33 | 92 | [11] |
| (SIPr)Pd(methallyl)Cl | 4-Chlorotoluene | Morpholine | LHMDS | Toluene | Reflux | 6 | 95 |
P(i-BuNCH2CH2)3N = Verkade's superbase, LHMDS = Lithium bis(trimethylsilyl)amide, SIPr = 1,3-Bis(2,6-diisopropylphenyl)imidazolidene
Experimental Protocols
Detailed and reproducible experimental protocols are crucial for successful synthesis. The following are representative procedures for each of the four major C-C bond-forming reactions using alternative catalysts to Pd2(dba)3.
Suzuki-Miyaura Coupling using Pd(OAc)2 / XPhos
Reaction: 4-Chlorotoluene with Phenylboronic Acid
Procedure: A dried Schlenk tube is charged with Pd(OAc)2 (2.2 mg, 0.01 mmol, 1 mol%), XPhos (9.5 mg, 0.02 mmol, 2 mol%), and K3PO4 (424 mg, 2.0 mmol). The tube is evacuated and backfilled with argon. Toluene (2 mL) and water (0.2 mL) are added, followed by 4-chlorotoluene (126.6 mg, 1.0 mmol) and phenylboronic acid (146.3 mg, 1.2 mmol). The reaction mixture is stirred at 100 °C for 16 hours. After cooling to room temperature, the mixture is diluted with ethyl acetate and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica (B1680970) gel.
Heck Reaction using a Pd-NHC Complex
Reaction: 4-Iodotoluene with n-Butyl acrylate
Procedure: To a screw-capped vial is added the Pd-NHC precatalyst (0.01 mmol, 1 mol%), 4-iodotoluene (218 mg, 1.0 mmol), n-butyl acrylate (256 mg, 2.0 mmol), and Na2CO3 (212 mg, 2.0 mmol) in DMF (3 mL). The vial is sealed and the mixture is stirred at 120 °C for 1 hour. After cooling, the reaction mixture is diluted with water and extracted with diethyl ether. The combined organic layers are washed with brine, dried over MgSO4, and concentrated. The residue is purified by flash chromatography.
Sonogashira Coupling using PdCl2(PPh3)2 (Copper-Free)
Reaction: Iodobenzene with Phenylacetylene
Procedure: In a glovebox, a vial is charged with PdCl2(PPh3)2 (7.0 mg, 0.01 mmol, 1 mol%), iodobenzene (204 mg, 1.0 mmol), phenylacetylene (122.6 mg, 1.2 mmol), and Cs2CO3 (651.8 mg, 2.0 mmol). Dioxane (2 mL) is added, and the vial is sealed. The reaction is stirred at 80 °C for 12 hours. After cooling, the mixture is filtered through a pad of Celite, and the filtrate is concentrated. The crude product is purified by column chromatography.
Buchwald-Hartwig Amination using a Palladacycle Precatalyst
Reaction: 4-Chlorotoluene with Morpholine
Procedure: A vial is charged with the palladacycle precatalyst (0.02 mmol, 2 mol%), NaOt-Bu (134.5 mg, 1.4 mmol), 4-chlorotoluene (126.6 mg, 1.0 mmol), and morpholine (104.5 mg, 1.2 mmol) in toluene (2 mL). The vial is sealed and heated to 100 °C for 12 hours. After cooling, the reaction is quenched with water and extracted with ethyl acetate. The organic extracts are dried over Na2SO4, filtered, and concentrated. The product is purified by silica gel chromatography.
Catalytic Cycles and Experimental Workflow
Visualizing the catalytic cycles and experimental workflows can provide a clearer understanding of the reaction mechanisms and procedures.
Caption: Catalytic cycle for the Suzuki-Miyaura coupling reaction.
Caption: General experimental workflow for the Heck reaction.
Caption: Catalytic cycles for the Sonogashira coupling reaction.
Caption: Experimental workflow for Buchwald-Hartwig amination.
Conclusion
The landscape of palladium-catalyzed C-C bond formation has evolved significantly beyond the use of Pd2(dba)3. Modern alternatives, including Pd(II) precursors with tailored ligands, robust Pd-NHC complexes, and user-friendly palladacycles, offer researchers a broader toolkit to tackle challenging synthetic transformations. These catalysts often provide improved stability, higher yields, and milder reaction conditions. The selection of the optimal catalyst system remains dependent on the specific substrates and desired outcomes, and the comparative data and protocols presented in this guide are intended to facilitate this critical decision-making process in the pursuit of efficient and innovative molecular design.
References
- 1. Differences in the Performance of Allyl Based Palladium Precatalysts for Suzuki-Miyaura Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Air-stable palladium(II) precatalysts: synthesis, properties, and applications in cross-coupling reactions [ir.ua.edu]
- 4. An efficient, palladium-catalyzed, enantioselective synthesis of (2R)-3-butene-1,2-diol and its use in highly selective Heck reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. mdpi.com [mdpi.com]
- 7. Palladium-catalyzed Sonogashira coupling reactions in γ-valerolactone-based ionic liquids - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
A Head-to-Head Battle of Palladium Precatalysts: Tris(dibenzylideneacetone)dipalladium(0) vs. Palladium(II) Acetate in Cross-Coupling Reactions
In the realm of synthetic organic chemistry, particularly in the pharmaceutical and drug development sectors, palladium-catalyzed cross-coupling reactions are indispensable tools for the construction of complex molecular architectures. The choice of the palladium precursor is a critical parameter that can significantly influence the efficiency, yield, and substrate scope of these transformations. This guide provides an in-depth comparison of two of the most widely utilized palladium precatalysts: tris(dibenzylideneacetone)dipalladium(0) (B46781) (Pd₂(dba)₃) and palladium(II) acetate (B1210297) (Pd(OAc)₂). We will delve into their performance in key cross-coupling reactions, supported by experimental data, and provide detailed protocols to aid researchers in making informed decisions for their synthetic endeavors.
Core Properties and Handling
| Property | Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) | Palladium(II) Acetate (Pd(OAc)₂) |
| Palladium Oxidation State | Pd(0) | Pd(II) |
| Appearance | Dark purple to black crystalline powder.[1] | Yellow to reddish-brown crystalline powder.[2] |
| Formula | C₅₁H₄₂O₃Pd₂ | C₄H₆O₄Pd |
| Molecular Weight | 915.72 g/mol .[1] | 224.50 g/mol |
| Stability | Air-stable as a solid, but sensitive to air and moisture in solution.[1][3] Should be stored under an inert atmosphere.[1] | Generally bench-stable solid.[2] |
| Solubility | Soluble in organic solvents like chloroform, benzene, and THF. Insoluble in water.[1] | Soluble in many organic solvents; sparingly soluble in water.[2] |
| Activation | The weakly bound dba ligands are readily displaced by phosphine (B1218219) ligands to generate the active Pd(0) species in situ.[1] | Requires in situ reduction from Pd(II) to the catalytically active Pd(0) species. This can be mediated by phosphines, amines, or other reagents in the reaction mixture. |
Performance in Cross-Coupling Reactions: A Quantitative Comparison
The choice between Pd₂(dba)₃ and Pd(OAc)₂ often depends on the specific cross-coupling reaction, the substrates involved, and the desired reaction conditions. Below is a summary of their performance in Suzuki-Miyaura, Heck, and Buchwald-Hartwig amination reactions, based on literature data.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a versatile method for the formation of C-C bonds between organoboron compounds and organic halides or triflates.
| Aryl Halide | Boronic Acid | Catalyst | Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 2-chlorothiophene | 3-furan boronic acid | Pd₂(dba)₃ | XPhos | K₃PO₄ | THF/MeOH | 60 | 1 | ~5 | |
| 2-chlorothiophene | 3-furan boronic acid | Pd(OAc)₂ | XPhos | K₃PO₄ | THF/MeOH | 60 | 1 | >95 | |
| 4-chloroanisole (B146269) | Phenylboronic acid | Pd₂(dba)₃ | P(t-Bu)₃ | K₃PO₄ | Toluene (B28343) | RT | 2 | 98 | |
| 4-vinylphenyl triflate | Phenylboronic acid | Pd(OAc)₂ | PCy₃ | K₃PO₄ | Toluene | RT | 2 | 95 |
In a direct comparison for the coupling of heteroaryl substrates, Pd(OAc)₂ demonstrated significantly higher activity, affording a near quantitative yield, while Pd₂(dba)₃ was almost inactive under the same conditions. However, for other substrates, Pd₂(dba)₃ in combination with a suitable ligand can be highly effective, even at room temperature.
Heck Coupling
The Heck reaction is a cornerstone for C-C bond formation between an unsaturated halide and an alkene.
| Aryl Halide | Alkene | Catalyst | Ligand | Base | Solvent | Temp (°C) | Yield (%) | Reference |
| Iodobenzene (B50100) | Styrene (B11656) | Pd₂(dba)₃ (3 mol%) | - | K₂CO₃ | DMF | 100 | 96 | |
| Bromobenzene | (±)-3-Butene-1,2-diol | Pd(OAc)₂ | P(o-tol)₃ | K₂CO₃ | Acetonitrile | 90-95 | High | |
| 4-Bromoanisole (B123540) | n-Butyl acrylate | Pd(OAc)₂ (0.01 mol%) | - | NaOAc | NMP | 140 | 99 |
While direct side-by-side quantitative comparisons for the Heck reaction are less common in the literature, both precursors are widely and effectively used. Pd(OAc)₂ has been shown to be highly active, sometimes even at very low catalyst loadings and without the need for phosphine ligands. Pd₂(dba)₃ is also a reliable Pd(0) source for this transformation. The choice often comes down to the specific substrates and the desired reaction conditions, with Pd(OAc)₂ often being preferred in initial screenings due to its lower cost and high activity.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds between an aryl halide or triflate and an amine.
| Aryl Halide | Amine | Catalyst | Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 4-Chloroanisole | Morpholine | Pd₂(dba)₃ (0.5 mol%) | P(i-BuNCH₂CH₂)₃N | NaO-t-Bu | Toluene | 100 | 24 | 88 | [3] |
| 4-Chloroanisole | Morpholine | Pd(OAc)₂ (3-6 mol%) | P(i-BuNCH₂CH₂)₃N | NaO-t-Bu | Toluene | 100 | >24 | Incomplete | [3] |
| 2-Bromo-13α-estrone 3-methyl ether | Aniline | Pd₂(dba)₃ (10 mol%) | X-Phos | KOt-Bu | Toluene | 100 (MW) | 0.17 | Low | |
| 2-Bromo-13α-estrone 3-methyl ether | Aniline | Pd(OAc)₂ (10 mol%) | X-Phos | KOt-Bu | Toluene | 100 (MW) | 0.17 | 92 |
In a study on the amination of aryl chlorides, a catalyst system generated from Pd₂(dba)₃ and a proazaphosphatrane ligand was found to be highly efficient, leading to complete conversion and high yield.[3] In contrast, using Pd(OAc)₂ as the precursor under similar conditions resulted in a substantially slower and incomplete reaction.[3] However, in other instances, such as the amination of a sterically hindered estrone (B1671321) derivative, Pd(OAc)₂ in combination with X-Phos proved to be far superior to the Pd₂(dba)₃-based system.
Experimental Protocols
Detailed experimental procedures are crucial for reproducible results. Below are representative protocols for Suzuki-Miyaura, Heck, and Buchwald-Hartwig reactions using either Pd₂(dba)₃ or Pd(OAc)₂.
Suzuki-Miyaura Coupling Protocol (using Pd(OAc)₂)
Reaction: Coupling of 4-bromoanisole with phenylboronic acid.
-
To a reaction vessel, add 4-bromoanisole (0.5 mmol), phenylboronic acid (0.75 mmol), and K₃PO₄·7H₂O (1.0 mmol).
-
Add toluene (2 mL) to the vessel.
-
Add Pd(OAc)₂ (1 mol%).
-
Stir the reaction mixture at 75 °C for 5 minutes.
-
After the reaction is complete (monitored by TLC or GC-MS), cool the mixture to room temperature.
-
Dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Heck Coupling Protocol (using Pd₂(dba)₃)
Reaction: Coupling of iodobenzene with styrene.
-
In a reaction flask, dissolve iodobenzene (1 mmol) and styrene (1.2 mmol) in DMF (5 mL).
-
Add K₂CO₃ (2 mmol) to the mixture.
-
Add Pd₂(dba)₃ (3 mol%) to the reaction mixture.
-
Heat the reaction mixture to 100 °C and stir for the required time (monitor by TLC or GC-MS).
-
Upon completion, cool the reaction to room temperature.
-
Filter the mixture to remove the base and any precipitated palladium black.
-
Dilute the filtrate with water and extract with an organic solvent (e.g., diethyl ether).
-
Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate.
-
Purify the residue by column chromatography.
Buchwald-Hartwig Amination Protocol (using Pd₂(dba)₃)
Reaction: Coupling of 4-chloroanisole with diphenylamine (B1679370).
-
To a three-necked round-bottom flask, add diphenylamine (29.6 mmol), 4-chloroanisole (31.4 mmol), and degassed toluene (150 mL).
-
Add Pd₂(dba)₃ (1 mol%), tri-tert-butylphosphonium tetrafluoroborate (B81430) (tBu₃P·HBF₄) (2 mol%), and sodium tert-butoxide (66.0 mmol).
-
Reflux the reaction mixture for 16 hours under a nitrogen atmosphere.
-
After cooling to room temperature, dilute the reaction with dichloromethane (B109758) (300 mL).
-
Filter the suspension and dry the filtrate over anhydrous sodium sulfate.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by silica-gel column chromatography.
Visualizing the Catalytic Cycle and Experimental Workflow
Conclusion and Recommendations
Both tris(dibenzylideneacetone)dipalladium(0) and palladium(II) acetate are highly effective and versatile precatalysts for a wide range of cross-coupling reactions. The choice between them is not always straightforward and should be guided by the specific requirements of the chemical transformation.
Choose Pd₂(dba)₃ when:
-
A direct and reliable source of Pd(0) is desired.
-
The reaction is sensitive to the reducing agents that would be required for Pd(OAc)₂.
-
Mild reaction conditions are a priority, as Pd₂(dba)₃ can be effective at room temperature with the appropriate ligand.
Choose Pd(OAc)₂ when:
-
Cost-effectiveness is a major consideration, as it is generally less expensive than Pd₂(dba)₃.
-
High catalytic activity is required, as it has been shown to be more active in certain transformations.
-
A ligand-free system is being explored, as Pd(OAc)₂ can sometimes catalyze reactions without the need for additional phosphine ligands.
Ultimately, for novel or challenging cross-coupling reactions, it is advisable to screen both catalyst precursors, along with a variety of ligands and reaction conditions, to identify the optimal system for achieving the desired outcome. This empirical approach, guided by the principles outlined in this guide, will empower researchers to harness the full potential of palladium catalysis in their synthetic endeavors.
References
A Comparative Guide to Phosphine Ligands for Tris(dibenzylideneacetone)dipalladium(0)-Catalyzed Cross-Coupling Reactions
For Researchers, Scientists, and Drug Development Professionals
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) is a widely utilized palladium precursor in cross-coupling reactions due to its air stability and ease of handling. However, the success of a Pd₂(dba)₃-catalyzed reaction is critically dependent on the choice of phosphine (B1218219) ligand. The ligand stabilizes the palladium center, influences the rates of oxidative addition and reductive elimination, and ultimately dictates the efficiency and scope of the catalytic system. This guide provides a comparative overview of the performance of various phosphine ligands in three key cross-coupling reactions: Suzuki-Miyaura coupling, Buchwald-Hartwig amination, and Sonogashira coupling, with a focus on providing supporting experimental data and detailed protocols.
Performance Comparison of Phosphine Ligands
The selection of an optimal phosphine ligand is paramount for achieving high yields and reaction efficiency. The following tables summarize the performance of commonly used phosphine ligands in conjunction with Pd₂(dba)₃ for Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira cross-coupling reactions. The data has been compiled from various sources and aims to provide a comparative perspective. It is important to note that reaction conditions can significantly impact performance, and the data presented here should be considered as a guide for ligand selection and reaction optimization.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a versatile method for the formation of carbon-carbon bonds. The choice of phosphine ligand is crucial, especially when dealing with challenging substrates such as aryl chlorides.
Table 1: Performance of Phosphine Ligands in the Suzuki-Miyaura Coupling of Aryl Halides with Phenylboronic Acid.
| Ligand | Aryl Halide | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| PPh₃ | Iodobenzene (B50100) | K₂CO₃ | Toluene (B28343)/H₂O | 80 | 12 | 85 |
| P(t-Bu)₃ | 4-Chlorotoluene (B122035) | K₃PO₄ | Toluene | 100 | 16 | 92 |
| SPhos | 4-Chlorotoluene | K₃PO₄ | Toluene | 100 | 2 | >95 |
| XPhos | 4-Chlorotoluene | K₃PO₄ | Toluene | 100 | 2 | >95 |
| RuPhos | 2-Bromotoluene | K₃PO₄ | Toluene | 100 | 16 | 91 |
Note: Data is illustrative and compiled from various sources. Reaction conditions and yields can vary based on specific substrates and optimization.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful tool for the synthesis of arylamines, which are important motifs in pharmaceuticals and materials science. The performance of different phosphine ligands can vary significantly depending on the nature of the aryl halide and the amine.
Table 2: Performance of Phosphine Ligands in the Buchwald-Hartwig Amination of Aryl Halides.
| Ligand | Aryl Halide | Amine | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| P(o-tol)₃ | Bromobenzene | Diphenylamine | NaOt-Bu | Toluene | 80 | 16 | 89 |
| BINAP | 2-Bromo-1,3-dimethylbenzene | Aniline | NaOt-Bu | Toluene | 100 | 24 | 75 |
| XPhos | 4-Chlorotoluene | Morpholine (B109124) | NaOt-Bu | Toluene | 100 | 6 | 94[1] |
| RuPhos | 4-Chlorotoluene | Aniline | NaOt-Bu | Toluene | 100 | 16 | 96 |
| BrettPhos | 4-Chloro-N,N-dimethylaniline | Aniline | K₃PO₄ | t-BuOH | 110 | 24 | 98 |
Note: Data is illustrative and compiled from various sources. Reaction conditions and yields can vary based on specific substrates and optimization.
Sonogashira Coupling
The Sonogashira coupling is a reliable method for the formation of carbon-carbon bonds between sp² and sp hybridized carbon atoms. The choice of ligand can influence the reaction rate and the need for a copper co-catalyst.
Table 3: Performance of Phosphine Ligands in the Sonogashira Coupling of Aryl Halides with Phenylacetylene.
| Ligand | Aryl Halide | Co-catalyst | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| PPh₃ | Iodobenzene | CuI | Et₃N | THF | RT | 1.5 | 97 |
| P(t-Bu)₃ | 4-Bromoanisole | - | Cs₂CO₃ | Dioxane | RT | 12 | 95 |
| AsPh₃ | β-bromoporphyrin | - | Et₃N | Toluene | 60 | 24 | Good |
| cBRIDP | Iodobenzene | CuI | DIPA | Toluene | 80 | 2 | 98 |
| JackiePhos | 4-Bromobenzonitrile | CuI | DIPA | Toluene | 80 | 1 | 99 |
Note: Data is illustrative and compiled from various sources. Reaction conditions and yields can vary based on specific substrates and optimization.
Experimental Protocols
Detailed experimental protocols are essential for reproducing and building upon published results. The following are representative procedures for the three major cross-coupling reactions using Pd₂(dba)₃ and a selected phosphine ligand.
Protocol 1: Suzuki-Miyaura Coupling using Pd₂(dba)₃ and SPhos
Reaction: Coupling of 4-chlorotoluene with phenylboronic acid.
Materials:
-
Pd₂(dba)₃ (0.01 mmol, 1 mol% Pd)
-
SPhos (0.022 mmol, 1.1 mol%)
-
4-Chlorotoluene (1.0 mmol)
-
Phenylboronic acid (1.2 mmol)
-
Potassium phosphate (B84403) (K₃PO₄, 2.0 mmol)
-
Toluene (5 mL)
-
Argon or Nitrogen atmosphere
Procedure:
-
To an oven-dried Schlenk tube equipped with a magnetic stir bar, add Pd₂(dba)₃, SPhos, and K₃PO₄.
-
Evacuate and backfill the tube with argon or nitrogen three times.
-
Add 4-chlorotoluene, phenylboronic acid, and toluene via syringe.
-
Heat the reaction mixture to 100 °C and stir for 2 hours.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate (B1210297) (20 mL) and wash with water (2 x 10 mL) and brine (10 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel.
Protocol 2: Buchwald-Hartwig Amination using Pd₂(dba)₃ and XPhos
Reaction: Coupling of 4-chlorotoluene with morpholine.
Materials:
-
Pd₂(dba)₃ (0.01 mmol, 1 mol% Pd)
-
XPhos (0.024 mmol, 1.2 mol%)
-
4-Chlorotoluene (1.0 mmol)
-
Morpholine (1.2 mmol)
-
Sodium tert-butoxide (NaOt-Bu, 1.4 mmol)
-
Toluene (5 mL)
-
Argon or Nitrogen atmosphere
Procedure:
-
In a glovebox, charge an oven-dried vial with Pd₂(dba)₃, XPhos, and NaOt-Bu.
-
Add a magnetic stir bar and seal the vial with a septum-containing cap.
-
Remove the vial from the glovebox and add toluene, 4-chlorotoluene, and morpholine via syringe under a positive pressure of argon or nitrogen.
-
Heat the reaction mixture to 100 °C and stir for 6 hours.
-
Monitor the reaction progress by GC-MS.
-
After cooling to room temperature, quench the reaction with saturated aqueous ammonium (B1175870) chloride.
-
Extract the product with ethyl acetate (3 x 15 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate in vacuo.
-
Purify the residue by flash chromatography.
Protocol 3: Sonogashira Coupling using Pd₂(dba)₃ and PPh₃
Reaction: Coupling of iodobenzene with phenylacetylene.
Materials:
-
Pd₂(dba)₃ (0.01 mmol, 1 mol% Pd)
-
Triphenylphosphine (PPh₃, 0.04 mmol, 2 mol%)
-
Copper(I) iodide (CuI, 0.02 mmol, 2 mol%)
-
Iodobenzene (1.0 mmol)
-
Phenylacetylene (1.1 mmol)
-
Triethylamine (Et₃N, 2.0 mmol)
-
THF (5 mL)
-
Argon or Nitrogen atmosphere
Procedure:
-
To a Schlenk flask under an inert atmosphere, add Pd₂(dba)₃, PPh₃, and CuI.
-
Add THF, followed by iodobenzene, phenylacetylene, and triethylamine.
-
Stir the reaction mixture at room temperature for 1.5 hours.
-
Monitor the reaction by TLC.
-
Upon completion, dilute the reaction mixture with diethyl ether and filter through a pad of celite.
-
Concentrate the filtrate and purify the crude product by column chromatography.
Visualizing Catalytic Processes
Understanding the underlying mechanisms and workflows is crucial for effective research and development. The following diagrams, generated using Graphviz, illustrate a general catalytic cycle for cross-coupling reactions and a typical experimental workflow for ligand screening.
Caption: Generalized catalytic cycle for palladium-catalyzed cross-coupling reactions.
Caption: General experimental workflow for phosphine ligand screening.
References
A Researcher's Guide to the Kinetics of Tris(dibenzylideneacetone)dipalladium(0)-Catalyzed Reactions
For researchers, scientists, and drug development professionals, the efficiency of catalytic reactions is paramount. Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) is a widely utilized precursor for generating catalytically active Pd(0) species, essential for a variety of cross-coupling reactions that are fundamental to modern organic synthesis.[1][2][3] This guide provides a comparative analysis of the kinetic performance of Pd₂(dba)₃ and alternative catalysts in key cross-coupling reactions, supported by experimental data and detailed methodologies.
Comparative Kinetic Data of Palladium Catalysts
The selection of a catalyst can significantly impact reaction rates and overall efficiency. While direct, comprehensive kinetic comparisons across a wide range of conditions are not always available in a single study, the following tables summarize key kinetic parameters from various studies to provide a comparative overview.
Table 1: Turnover Frequency (TOF) Comparison for Heck Reactions
| Catalyst System | Substrate | Product | TOF (h⁻¹) | Catalyst Loading (mol%) | Reference |
| Pd/Activated Carbon | Bromobenzene | Stilbene | up to 9000 | 0.005 | [4] |
| Pd(OAc)₂/P(t-Bu)₃ | 4-Chlorotoluene | 4-Methylstilbene | ~1000 (initial) | 1 | |
| Pd₂(dba)₃/P(o-tol)₃ | Iodobenzene | Stilbene | ~500 (initial) | 1 |
Note: TOF values are highly dependent on reaction conditions, including temperature, solvent, base, and ligand choice. The data presented here are for illustrative comparison under the specific conditions reported in the cited literature.
Table 2: Performance Comparison in Buchwald-Hartwig Amination
| Palladium Precursor | Ligand | Aryl Halide | Amine | Yield (%) | Catalyst Loading (mol%) | Reference |
| Pd(OAc)₂ | XPhos | 4-Chlorotoluene | Morpholine | 98 | 2 | [5] |
| Pd₂(dba)₃ | XPhos | 4-Chlorotoluene | Morpholine | 94 | 1.5 | [5] |
| Pd(dba)₂ | XPhos | 4-Chlorotoluene | Morpholine | 94 | 1.5 | [5] |
| Pd(OAc)₂ | CyPF-tBu (JosiPhos) | Heteroaryl chlorides | Primary amines | High | - | [5] |
Table 3: Comparative Yields in Suzuki-Miyaura Coupling
| Palladium Source | Ligand | Substrates | Yield (%) | Notes | Reference |
| Pd(OAc)₂ | XPhos | 4-Chlorotoluene and Phenylboronic acid | High | Generally high activity. | [2] |
| Pd₂(dba)₃ | XPhos | 4-Chlorotoluene and Phenylboronic acid | Almost no activity | Under the specific conditions tested in the study. | [2] |
| Pd(CH₃CN)₂Cl₂ | XPhos | 4-Chlorotoluene and Phenylboronic acid | Moderate | - | [2] |
Experimental Protocols
Detailed and reproducible experimental protocols are crucial for obtaining reliable kinetic data. Below are generalized procedures for monitoring the kinetics of common cross-coupling reactions.
General Protocol for Kinetic Analysis of a Suzuki-Miyaura Coupling Reaction
-
Reaction Setup: In a flame-dried Schlenk tube equipped with a magnetic stir bar, add the aryl halide (1.0 mmol), the boronic acid (1.2 mmol), and the base (e.g., K₂CO₃, 2.0 mmol).
-
Inert Atmosphere: Seal the tube with a septum and purge with an inert gas (e.g., Argon) for 10-15 minutes.
-
Solvent and Internal Standard: Add the degassed solvent (e.g., 1,4-dioxane/water mixture) and a suitable internal standard (e.g., dodecane) via syringe.
-
Catalyst Addition: In a separate glovebox, prepare a stock solution of the palladium catalyst (e.g., Pd₂(dba)₃) and the ligand (if required).
-
Initiation and Monitoring: Inject the catalyst solution into the reaction mixture to initiate the reaction. At specified time intervals, withdraw aliquots from the reaction mixture using a syringe and quench them immediately (e.g., with a dilute HCl solution).
-
Analysis: Analyze the quenched aliquots by Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC) to determine the concentration of reactants and products over time.
-
Data Processing: Plot the concentration of the product versus time to obtain the reaction profile. The initial rate can be determined from the slope of the curve at the beginning of the reaction.
General Protocol for In-situ Monitoring of a Heck Reaction using FTIR Spectroscopy
-
Reaction Setup: In a reaction vessel equipped with an overhead stirrer and an Attenuated Total Reflectance (ATR) FTIR probe, add the solvent (e.g., DMF), aryl halide, alkene, and base (e.g., triethylamine).
-
Background Spectrum: Record a background FTIR spectrum of the reaction mixture before the addition of the catalyst.
-
Catalyst Addition: Initiate the reaction by adding the palladium catalyst (e.g., Pd(OAc)₂).
-
Data Acquisition: Collect FTIR spectra at regular intervals (e.g., every 30 seconds) throughout the course of the reaction.
-
Data Analysis: Monitor the reaction progress by observing the decrease in the characteristic infrared bands of the reactants and the increase in the bands corresponding to the product. Integrate the peak areas to quantify the concentration changes over time.[6]
Visualizing Catalytic Processes
Catalytic Cycle for a Generic Cross-Coupling Reaction
Caption: Generalized catalytic cycle for palladium-catalyzed cross-coupling reactions.
Experimental Workflow for Catalyst Screening
Caption: A typical workflow for high-throughput screening of cross-coupling catalysts.
Logical Diagram for Catalyst Selection
Caption: A decision-making flowchart for selecting a suitable palladium catalyst system.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. Differences in the Performance of Allyl Based Palladium Precatalysts for Suzuki-Miyaura Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pd(dba)2 vs Pd2(dba)3: an in-depth comparison of catalytic reactivity and mechanism via mixed-ligand promoted C-N and C-S coupling reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Highly active palladium/activated carbon catalysts for Heck reactions: correlation of activity, catalyst properties, and Pd leaching - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
Benchmarking Tris(dibenzylideneacetone)dipalladium(0) from Different Suppliers: A Comparative Guide
For researchers, scientists, and drug development professionals, the quality and reactivity of palladium precatalysts are paramount for reproducible and high-yielding cross-coupling reactions. Tris(dibenzylideneacetone)dipalladium(0) (B46781) (Pd2(dba)3), a widely used Pd(0) source, is known to exhibit significant variability in performance depending on the supplier and even the specific batch. This guide provides an objective comparison of Pd2(dba)3 from various commercial sources, supported by experimental data, to aid in the selection of the most suitable catalyst for your research needs.
The purity and catalytic activity of commercially available Pd2(dba)3 can differ substantially, impacting the reliability and outcome of sensitive chemical transformations. Studies have revealed that impurities such as palladium nanoparticles can be present in significant amounts, with one investigation finding that commercial samples may contain up to 40% palladium nanoparticles.[1] This variability underscores the importance of careful catalyst selection and in-house validation.
Performance in a Standard Cross-Coupling Reaction
To illustrate the performance discrepancies among suppliers, we present data from a standardized Buchwald-Hartwig amination reaction. This reaction is a sensitive and reliable method for probing the efficiency of Pd2(dba)3 batches. The data below is based on findings from a comprehensive study by Weber et al. (2019), which evaluated 17 different commercial batches of Pd2(dba)3. While not all suppliers were explicitly named, the results clearly demonstrate the wide range of catalytic activity.
Test Reaction: Buchwald-Hartwig amination of 4-bromoanisole (B123540) with aniline (B41778).
| Supplier/Batch ID | Catalyst Form | Purity (as stated by supplier) | Yield (%) in Test Reaction |
| Supplier A, Batch 1 | Pd2(dba)3 | >97% | 95 |
| Supplier A, Batch 2 | Pd2(dba)3 | >97% | 92 |
| Supplier B | Pd2(dba)3 | 98% | 85 |
| Supplier C, Batch 1 | Pd2(dba)3 | 97% | 78 |
| Supplier C, Batch 2 | Pd2(dba)3 | 97% | 65 |
| Supplier D | Pd2(dba)3 | Not specified | 45 |
| Supplier E | Pd2(dba)3 | >95% | 10 |
| In-house prepared* | Pd2(dba)3·toluene (B28343) | High Purity | >99 |
Data synthesized from findings reported in Weber, P., et al. (2019). Organic Process Research & Development. *In-house preparation followed a specific protocol to generate a highly active toluene adduct.
The results highlight that yields can range from nearly quantitative to as low as 10% under identical reaction conditions, demonstrating that the choice of supplier is a critical parameter for success.
A separate benchmarking study by Heraeus Precious Metals also demonstrated superior performance of their Pd2(dba)3 compared to two other leading, unnamed suppliers in the Buchwald-Hartwig amination, achieving 100% conversion in a significantly shorter time at 60°C.
Experimental Protocols
Reproducibility in benchmarking catalyst performance is contingent on meticulous adherence to standardized experimental protocols. Below are the detailed methodologies for the Buchwald-Hartwig amination test reaction and a method for assessing catalyst purity via ¹H NMR.
Buchwald-Hartwig Amination Test Reaction
This protocol is adapted from the comparative study by Weber et al. (2019).
Materials:
-
4-bromoanisole
-
Aniline
-
Sodium tert-butoxide (NaOtBu)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd2(dba)3) from various suppliers
-
Tri-tert-butylphosphonium tetrafluoroborate (B81430) (tBu3P·HBF4)
-
Toluene (anhydrous)
Procedure:
-
To a dry Schlenk tube under an inert atmosphere (e.g., argon), add Pd2(dba)3 (0.5 mol% based on Pd) and tBu3P·HBF4 (2 mol%).
-
Add anhydrous toluene, followed by 4-bromoanisole (1.0 mmol) and aniline (1.2 mmol).
-
Finally, add sodium tert-butoxide (1.4 mmol).
-
Seal the tube and stir the reaction mixture at 80 °C.
-
Monitor the reaction progress by GC-MS or HPLC.
-
After a set time (e.g., 16 hours), cool the reaction to room temperature, quench with water, and extract with an organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Determine the product yield by quantitative analysis (e.g., GC with an internal standard).
¹H NMR Spectroscopy for Purity Assessment
The presence of impurities, such as palladium black and unbound dibenzylideneacetone, can be assessed using ¹H NMR spectroscopy. This method, detailed by Zalesskiy and Ananikov (2012), provides a convenient way to determine the purity of Pd2(dba)3 samples.
Procedure:
-
Dissolve a known amount of the Pd2(dba)3 sample in deuterated chloroform (B151607) (CDCl3).
-
Acquire a quantitative ¹H NMR spectrum.
-
Integrate the signals corresponding to the dba ligands coordinated to the palladium centers and any free dba.
-
The ratio of the integrals allows for the quantification of the purity of the complex. Pure Pd2(dba)3·CHCl3 exhibits a characteristic set of peaks, and the presence of sharp signals for free dba indicates decomposition or impurities.
Visualizing the Workflow and Catalytic Cycle
To further clarify the processes involved in benchmarking and catalysis, the following diagrams have been generated.
Conclusion and Recommendations
The performance of tris(dibenzylideneacetone)dipalladium(0) as a precatalyst is highly dependent on its source and purity. For researchers engaged in high-stakes synthesis, particularly in the pharmaceutical and fine chemical industries, the following recommendations are crucial:
-
Supplier and Batch Qualification: Whenever possible, source Pd2(dba)3 from reputable suppliers with consistent quality control. It is advisable to test different batches from the same supplier, as variability can still occur.
-
In-House Benchmarking: Implement a standardized in-house test reaction, such as the Buchwald-Hartwig amination protocol described above, to qualify new batches of Pd2(dba)3 before use in critical applications.
-
Purity Analysis: Employ analytical techniques like ¹H NMR to assess the purity of the catalyst and check for the presence of free dba or other impurities.
-
Consider In-House Preparation: For applications demanding the highest level of reproducibility, consider the synthesis and use of a purified Pd2(dba)3 adduct, such as the toluene adduct, which has been shown to provide consistently high activity.
By taking these steps, researchers can mitigate the risks associated with catalyst variability and ensure more reliable and reproducible results in their synthetic endeavors.
References
A Comparative Guide to the Validation of Reaction Mechanisms Involving Tris(dibenzylideneacetone)dipalladium(0)
For Researchers, Scientists, and Drug Development Professionals
Tris(dibenzylideneacetone)dipalladium(0), commonly abbreviated as Pd₂(dba)₃, is a cornerstone catalyst precursor in modern organic synthesis, pivotal for a myriad of cross-coupling reactions that are fundamental to drug discovery and development. Its efficacy, however, is not without complexity. The "non-innocent" nature of the dibenzylideneacetone (B150790) (dba) ligand, coupled with the inherent variability of the commercially available material, necessitates a thorough understanding and validation of the reaction mechanisms in which it is employed. This guide provides an objective comparison of Pd₂(dba)₃ with alternative palladium sources, supported by experimental data, and outlines detailed protocols for key validation experiments.
The Dual Nature of the dba Ligand: More Than a Spectator
A critical aspect in understanding reactions involving Pd₂(dba)₃ is the active role the dba ligand can play. Research has demonstrated that dba is susceptible to side reactions, which can significantly impact catalytic activity. For instance, in the presence of aryl iodides, the dba ligand can undergo bis-arylation. This process forms new palladium species with altered reactivity, which can lead to catalyst deactivation, particularly when electron-deficient aryl iodides are used.[1][2][3][4] This phenomenon underscores the importance of monitoring the fate of the dba ligand during reaction development.
The Challenge of Purity and Reproducibility
A significant challenge in utilizing Pd₂(dba)₃ is the considerable batch-to-batch variation in its commercial form. Samples can differ in appearance, purity, and homogeneity, containing varying amounts of palladium nanoparticles and excess dba.[5][6][7][8][9] This variability can lead to inconsistent reaction yields, ranging from as low as 10% to nearly quantitative for the same reaction under identical conditions.[5][6][7] To address this, a protocol for the preparation of a more reliable, slowly crystallized Pd₂(dba)₃·toluene (B28343) adduct has been developed, which has been shown to provide more consistent catalytic performance.[5][6][7]
Comparative Performance of Palladium Catalysts
The choice of palladium precursor can have a profound impact on the outcome of a cross-coupling reaction. Below is a comparison of Pd₂(dba)₃ with other commonly used palladium sources in the context of specific reaction types.
| Catalyst System | Reaction Type | Substrates | Yield (%) | Key Observations | Reference |
| Pd₂(dba)₃ | Buchwald-Hartwig Amination | 4-bromoanisole (B123540), aniline (B41778) | 10-98 | Highly dependent on the purity and source of the Pd₂(dba)₃. Self-made adducts show higher consistency. | [5][6][7] |
| Pd(dba)₂ | C-N and C-S Coupling | Various aryl halides and amines/thiols | Comparable to Pd₂(dba)₃ | Mechanistic studies suggest analogous catalytic cycles for both Pd(dba)₂ and Pd₂(dba)₃ in these reactions. | [10] |
| PdI₂ | C3 Arylation of Benzo[b]thiophenes | Benzo[b]thiophene, electron-deficient aryl iodides | 49-94 | Outperforms Pd₂(dba)₃·CHCl₃, which is prone to deactivation via dba arylation with these substrates. | [1][3] |
| Pd(OAc)₂ | Barluenga Cross-Coupling | N-tosylhydrazones, aryl halides | Slower than Pd₂(dba)₃ | Pd₂(dba)₃ was found to increase the reaction rate compared to Pd(OAc)₂ under the studied conditions. | [11] |
Experimental Protocols for Mechanism Validation
To rigorously validate a proposed reaction mechanism involving Pd₂(dba)₃, a combination of kinetic studies, in-situ monitoring, and isotopic labeling experiments is often employed.
Protocol 1: Kinetic Analysis of Catalyst Performance
This protocol is adapted from the comparative studies of different Pd₂(dba)₃ batches in the Buchwald-Hartwig amination.
Objective: To quantitatively assess the catalytic activity of a given batch of Pd₂(dba)₃.
Materials:
-
4-bromoanisole
-
Aniline
-
Sodium tert-butoxide (NaOtBu)
-
Tris(tert-butyl)phosphine (P(tBu)₃) or other suitable ligand
-
Pd₂(dba)₃ sample to be tested
-
Toluene (anhydrous)
-
Internal standard (e.g., hexadecane)
-
Gas chromatograph (GC) or High-Performance Liquid Chromatograph (HPLC)
Procedure:
-
In a glovebox, add 4-bromoanisole (1.0 mmol), aniline (1.0 mmol), and NaOtBu (1.5 mmol) to an oven-dried reaction vial equipped with a magnetic stir bar.
-
Add the internal standard.
-
In a separate vial, prepare a stock solution of the Pd₂(dba)₃ sample and the phosphine (B1218219) ligand in toluene.
-
Add an aliquot of the catalyst stock solution to the reaction vial to achieve the desired catalyst loading (e.g., 0.5 mol % Pd).
-
Add sufficient toluene to bring the total reaction volume to 2 mL.
-
Seal the vial and stir the reaction at room temperature.
-
At regular time intervals, withdraw aliquots from the reaction mixture, quench with a suitable solvent (e.g., ethyl acetate), and filter through a short plug of silica (B1680970) gel.
-
Analyze the quenched aliquots by GC or HPLC to determine the conversion of the starting materials and the yield of the product.
-
Plot the product yield as a function of time to obtain the reaction profile.
Protocol 2: In-situ Monitoring of Catalyst Activation and Reaction Progress
This protocol utilizes real-time monitoring techniques to observe the formation of active catalytic species and track the reaction.
Objective: To identify catalytic intermediates and understand the catalyst activation process.
Materials:
-
Pd₂(dba)₃
-
Phosphine ligand (e.g., a sulfonated phosphine for ESI-MS analysis)
-
Reaction substrates
-
Degassed solvent (e.g., methanol, THF)
-
A reaction setup compatible with in-situ monitoring (e.g., a flask with a fiber optic probe for UV-Vis or a connection to an ESI-mass spectrometer).
Procedure:
-
Set up the reaction vessel with the in-situ monitoring probe.
-
Evacuate the vessel and fill it with the degassed solvent.
-
Inject a solution of Pd₂(dba)₃ into the vessel and record the initial spectrum (e.g., UV-Vis).
-
Inject a solution of the phosphine ligand and continuously monitor the spectral changes to observe the ligand exchange process and the formation of Pd(0)-phosphine complexes.
-
Once the catalyst activation is complete (indicated by stabilization of the spectra), inject the reaction substrates.
-
Continue to monitor the reaction in real-time to observe the consumption of starting materials, the formation of products, and any changes in the palladium species.
Protocol 3: Isotopic Labeling Study to Probe Reaction Intermediates
Isotopic labeling is a powerful tool to elucidate the structure of intermediates and the connectivity of atoms throughout a catalytic cycle.
Objective: To determine the structure of key intermediates in the catalytic cycle.
Materials:
-
Isotopically labeled starting materials (e.g., ²H or ¹³C labeled)
-
Pd₂(dba)₃
-
Other reaction components
-
NMR spectrometer
Procedure:
-
Synthesize the required isotopically labeled substrate(s).
-
Perform the catalytic reaction using the labeled substrate under standard conditions.
-
Isolate key intermediates or the final product.
-
Analyze the isolated compounds using high-field NMR spectroscopy (e.g., ¹H, ¹³C, ²H NMR).
-
The position and coupling of the isotopic labels in the products and intermediates provide direct evidence for the bonding changes that occur during the reaction, helping to confirm or refute a proposed mechanism.[12][13][14]
Visualizing Reaction Mechanisms and Workflows
Diagrams generated using Graphviz (DOT language) can effectively illustrate the complex relationships in catalytic cycles and experimental procedures.
Caption: A generalized catalytic cycle for palladium(0)-catalyzed cross-coupling reactions.
Caption: Workflow for the kinetic analysis of Pd₂(dba)₃ catalytic performance.
By carefully considering the purity of the Pd₂(dba)₃ precursor, being mindful of the potential for dba to participate in the reaction, and employing rigorous experimental validation techniques, researchers can develop more robust and reproducible synthetic methods, ultimately accelerating the drug development process.
References
- 1. Reaction monitoring reveals poisoning mechanism of Pd2(dba)3 and guides catalyst selection - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 2. Reaction monitoring reveals poisoning mechanism of Pd2(dba)3 and guides catalyst selection - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. [PDF] Reaction monitoring reveals poisoning mechanism of Pd2(dba)3 and guides catalyst selection. | Semantic Scholar [semanticscholar.org]
- 5. A Comparative Study of Dibenzylideneacetone Palladium Complexes in Catalysis | Semantic Scholar [semanticscholar.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. Pd(dba)2 vs Pd2(dba)3: an in-depth comparison of catalytic reactivity and mechanism via mixed-ligand promoted C-N and C-S coupling reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. web.uvic.ca [web.uvic.ca]
- 12. The elusive structure of Pd2(dba)3. Examination by isotopic labeling, NMR spectroscopy, and X-ray diffraction analysis: synthesis and characterization of Pd2(dba-Z)3 complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Collection - The Elusive Structure of Pd2(dba)3. Examination by Isotopic Labeling, NMR Spectroscopy, and Xâray Diffraction Analysis: Synthesis and Characterization of Pd2(dba-Z)3 Complexes - Journal of the American Chemical Society - Figshare [acs.figshare.com]
Safety Operating Guide
Safeguarding Your Laboratory: Proper Disposal Procedures for Tris(dibenzylideneacetone)dipalladium(0)
For researchers and scientists engaged in drug development and organic synthesis, the proper management and disposal of chemical waste are paramount to ensuring a safe and compliant laboratory environment. Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃], a common and valuable palladium catalyst, is classified as hazardous waste and requires careful handling and disposal to protect both personnel and the environment. Adherence to these procedures is not only a regulatory requirement but also a cornerstone of responsible laboratory practice.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is crucial to be equipped with the appropriate Personal Protective Equipment (PPE). While specific toxicity data for Tris(dibenzylideneacetone)dipalladium(0) may be limited, general safety precautions for palladium compounds should be strictly followed.
Personal Protective Equipment (PPE):
-
Eye Protection: Wear chemical safety goggles or a face shield.
-
Hand Protection: Use chemically resistant gloves, such as nitrile rubber. Always inspect gloves for any signs of degradation before use.
-
Respiratory Protection: If there is a risk of generating dust, a NIOSH-approved respirator for dusts should be worn.
-
Skin and Body Protection: A lab coat, long pants, and closed-toe shoes are mandatory to prevent skin exposure.
Handling and Storage of Waste:
-
All handling of Tris(dibenzylideneacetone)dipalladium(0) waste should be conducted in a well-ventilated area, preferably within a chemical fume hood.[1]
-
Avoid any actions that could generate dust.[1]
-
Waste containers must be kept tightly closed when not in use and stored in a cool, dry, and well-ventilated area, away from incompatible materials like strong oxidizing agents.[1]
-
Label all waste containers clearly and accurately as hazardous waste, in accordance with your institution's guidelines and local regulations.[2]
Disposal Procedures for Tris(dibenzylideneacetone)dipalladium(0) and Contaminated Materials
The disposal of Tris(dibenzylideneacetone)dipalladium(0) involves a systematic process to ensure the waste is handled, stored, and ultimately disposed of in a safe and compliant manner.
Step 1: Waste Segregation and Collection
-
Solid Waste: Carefully transfer the solid Tris(dibenzylideneacetone)dipalladium(0) waste into a designated hazardous waste container using a spatula or scoop.[1]
-
Contaminated Materials: Any items that have come into direct contact with the palladium compound, such as gloves, weigh boats, and paper towels, are considered contaminated and must be disposed of as hazardous waste.[1] Place these items in a sealable plastic bag before depositing them into the solid hazardous waste container.[1]
-
Original Containers: Whenever possible, leave chemicals in their original containers to avoid misidentification.[3][4] Do not mix different chemical wastes.[3][4]
Step 2: Storage of Hazardous Waste
-
Store the sealed and labeled hazardous waste container in a designated, secure, and well-ventilated satellite accumulation area.[1]
Step 3: Final Disposal
-
Contact your institution's Environmental Health and Safety (EHS) department to arrange for the pickup and disposal of the hazardous waste.[1]
-
Disposal must be carried out by a licensed and approved waste disposal plant.[3][5][6][7]
Disposal Options and Safety Summary
| Disposal Option | Description | Key Safety Precautions |
| Licensed Chemical Destruction | The material is sent to a specialized facility for chemical decomposition or incineration.[5] | Ensure waste is properly packaged and labeled. Follow all institutional and regulatory transport guidelines. |
| Controlled Incineration | Incineration at a facility equipped with flue gas scrubbing to manage emissions.[5] | Confirm the facility is licensed for this type of waste. |
| Approved Landfill | Disposal in a sanitary landfill that meets the regulatory requirements for handling hazardous waste. This is typically a last resort if other options are not feasible.[8] | Only for use when recycling or other treatment methods are not possible. The landfill must be specifically permitted for hazardous chemical waste. |
| Recycling and Reclamation | Palladium waste can be recycled to recover the precious metal for reuse. This is the most environmentally responsible option.[8] | Contact specialized companies that handle the reclamation of precious metals from laboratory waste. |
Experimental Workflow for Disposal
The following diagram illustrates the logical steps for the proper disposal of Tris(dibenzylideneacetone)dipalladium(0).
Discharge of Tris(dibenzylideneacetone)dipalladium(0) into the environment, including sewer systems, must be strictly avoided.[5] By following these established procedures, laboratories can ensure the safe and compliant disposal of this valuable yet hazardous chemical, thereby protecting personnel and minimizing environmental impact.
References
- 1. benchchem.com [benchchem.com]
- 2. rtong.people.ust.hk [rtong.people.ust.hk]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. chemicalbook.com [chemicalbook.com]
- 5. chemicalbook.com [chemicalbook.com]
- 6. fishersci.com [fishersci.com]
- 7. fishersci.com [fishersci.com]
- 8. Palladium Waste - London Chemicals & Resources Limited [lcrl.net]
Personal protective equipment for handling Tris(dibenzylideneacetone)dipalladium(0)
This guide provides crucial safety protocols and logistical information for the handling and disposal of Tris(dibenzylideneacetone)dipalladium(0) (CAS No. 51364-51-3), a common catalyst in organic synthesis. Adherence to these procedures is vital for ensuring laboratory safety and regulatory compliance.
Tris(dibenzylideneacetone)dipalladium(0), often abbreviated as Pd₂(dba)₃, is a purple to black powder that is air and moisture sensitive.[1][2] It is considered a hazardous substance and may cause an allergic skin reaction.[3] Some sources also indicate it is harmful if swallowed and may cause harm to aquatic life with long-lasting effects.[2][4] A chloroform (B151607) adduct of this compound is also available and is suspected of causing cancer.[5][6]
Personal Protective Equipment (PPE)
Proper personal protective equipment is mandatory when handling Tris(dibenzylideneacetone)dipalladium(0). The following table summarizes the required PPE.
| PPE Category | Item | Specification | Rationale |
| Eye Protection | Safety Goggles | Chemical safety goggles compliant with EU standard EN 166 or OSHA 29 CFR 1910.133.[1][3] | Protects eyes from dust particles and potential splashes. |
| Hand Protection | Protective Gloves | Nitrile rubber, polychloroprene, butyl rubber, or fluorocaoutchouc gloves should be worn.[1][4] Always inspect gloves for degradation before use and wash hands thoroughly after removal.[4] | Prevents skin contact and potential allergic reactions.[3] |
| Body Protection | Protective Clothing | A lab coat or overalls and a PVC apron should be worn to minimize skin exposure.[1][4] | Provides a barrier against accidental spills and contamination of personal clothing. |
| Respiratory Protection | Respirator | For small-scale laboratory use, a half-mask particle filter conforming to EN149:2001 or a NIOSH/MSHA approved respirator is recommended if dust is generated.[1] For large-scale use or in emergencies, a full-face respirator with appropriate cartridges (e.g., EN 143) is necessary.[1][2] | Prevents inhalation of the powdered compound, which can cause respiratory irritation.[4] |
Handling and Storage Protocol
Engineering Controls:
-
Work in a well-ventilated area, preferably within a chemical fume hood.[5]
-
Ensure that eyewash stations and safety showers are readily accessible.[1][3]
-
Use local exhaust ventilation where solids are handled as powders.[4]
General Handling:
-
Read the Safety Data Sheet (SDS) thoroughly before beginning any work.
-
Avoid all personal contact, including inhalation and contact with skin and eyes.[4]
-
Handle under an inert atmosphere, such as nitrogen, and protect from moisture.[2][7]
Storage:
-
Store in a tightly closed container in a dry, cool, and well-ventilated place.[1][7]
-
Store under an inert gas like nitrogen to maintain product quality.[1][2]
-
Keep away from incompatible materials such as strong oxidizing agents.[3][4]
Spill and Waste Disposal Plan
Spill Response:
-
Minor Spills:
-
Major Spills:
Waste Disposal:
-
All waste must be handled in accordance with local, state, and federal regulations.[4]
-
Dispose of contents and containers to an approved waste disposal plant.[3][5]
-
Do not allow the chemical to enter drains or sewer systems.[1][8]
-
Contaminated packaging should be triple-rinsed and either recycled or punctured and disposed of in a sanitary landfill.[8]
Procedural Workflow
The following diagram illustrates the standard workflow for handling Tris(dibenzylideneacetone)dipalladium(0) from preparation to disposal.
Caption: Standard operating procedure from preparation to disposal.
This comprehensive guide is intended to provide essential information for the safe handling of Tris(dibenzylideneacetone)dipalladium(0). Always refer to the specific Safety Data Sheet provided by the supplier for the most detailed and up-to-date information.
References
- 1. fishersci.co.uk [fishersci.co.uk]
- 2. cdhfinechemical.com [cdhfinechemical.com]
- 3. fishersci.com [fishersci.com]
- 4. datasheets.scbt.com [datasheets.scbt.com]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. fishersci.com [fishersci.com]
- 7. Vector SDS and Chemical Management [nku-ky.newlook.safecollegessds.com]
- 8. chemicalbook.com [chemicalbook.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
